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2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole Documentation Hub

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  • Product: 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole
  • CAS: 881376-06-3

Core Science & Biosynthesis

Foundational

Therapeutic Potential & Synthetic Utility of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole Derivatives

Executive Summary The imidazole heterocycle remains a cornerstone of modern medicinal chemistry, particularly in the fight against anaerobic infections and hypoxic tumors. Among these, 2-Bromo-1-(ethoxymethyl)-4-nitro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole heterocycle remains a cornerstone of modern medicinal chemistry, particularly in the fight against anaerobic infections and hypoxic tumors. Among these, 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole represents a critical intersection of synthetic utility and pharmacological potency. This compound serves a dual purpose: it is a versatile electrophilic scaffold for the synthesis of next-generation anti-tubercular agents (such as Pretomanid analogs) and a bio-reductive warhead capable of targeting hypoxic microenvironments.

This guide analyzes the therapeutic viability of this specific derivative, detailing its structure-activity relationship (SAR), synthesis, and mechanisms of action.[1] It provides researchers with actionable protocols for synthesis and biological evaluation, grounded in the causality of nitroimidazole pharmacodynamics.

Chemical Basis & Structure-Activity Relationship (SAR)

The therapeutic efficacy of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is dictated by three distinct structural zones. Understanding these allows for rational drug design.

The Pharmacophore: 4-Nitroimidazole Core

Unlike 5-nitroimidazoles (e.g., Metronidazole), which are primarily anti-protozoal, 4-nitroimidazoles have gained prominence for their anti-tubercular and anti-cancer properties.[1]

  • Redox Potential: The 4-nitro group has a lower single-electron reduction potential (

    
    ) compared to the 5-nitro isomer. This makes it selectively toxic to cells with significant reducing power (anaerobes) or severe hypoxia, sparing healthy aerobic tissue.
    
  • Mechanism: Under hypoxia, the nitro group is enzymatically reduced (via nitroreductases) to reactive nitro-radical anions, which covalently bind to DNA and proteins, causing cell death.

The Synthetic Handle: C2-Bromine

The bromine atom at the C2 position is electronically significant.

  • Inductive Effect: It pulls electron density from the ring, increasing the susceptibility of the nitro group to reduction (enhancing potency).

  • Functionalization: It serves as an excellent leaving group for nucleophilic aromatic substitution (

    
    ) or a partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille). This allows researchers to attach complex side chains essential for binding to specific targets like the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis.
    
The Tail: N1-Ethoxymethyl Group

The ethoxymethyl (EOM) moiety at N1 acts as a lipophilic modulator.

  • Solubility & Permeability: The ether linkage increases logP, facilitating passive diffusion across the waxy cell wall of Mycobacterium tuberculosis.

  • Metabolic Stability: Unlike simple methyl groups, the ethoxymethyl group can be metabolized to release formaldehyde and ethanol, potentially acting as a prodrug mechanism, or it can serve as a stable linker depending on the enzymatic environment.

Therapeutic Applications

Anti-Tubercular Activity (MDR-TB)

This scaffold is a direct structural analog of the precursors used to synthesize Pretomanid (PA-824) .

  • Target: Mycobacterium tuberculosis (Mtb).[2]

  • Mode of Action:

    • Cell Wall Inhibition: Inhibits the synthesis of mycolic acids, destabilizing the bacterial cell wall.

    • Respiratory Poisoning: In non-replicating (dormant) bacteria, the nitroimidazole releases nitric oxide (NO), poisoning cytochrome c oxidase and killing the persistence phase of the bacteria.

Hypoxia-Activated Prodrugs (HAPs) in Oncology

Solid tumors often contain hypoxic cores resistant to radiation and chemotherapy.

  • Selectivity: The 2-bromo-4-nitroimidazole core acts as an oxygen sensor. In normoxia, oxygen reverses the reduction of the nitro group (futile cycling). In hypoxia, the reduction proceeds to toxic hydroxylamines.

  • Application: Use as a sensitizer in combination with radiation therapy for head and neck cancers or glioblastomas.

Experimental Protocols

Synthesis of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

Note: This protocol assumes the starting material is 2-bromo-4-nitroimidazole.

Reagents: 2-Bromo-4-nitroimidazole, Ethoxymethyl chloride (EOM-Cl), Sodium Hydride (NaH), DMF (anhydrous).

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-bromo-4-nitroimidazole (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Why: The N1 proton is acidic; deprotonation creates a potent nucleophile.

  • Alkylation: Add Ethoxymethyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel) to separate the N1-isomer (Target) from the N3-isomer (minor byproduct).

Biological Evaluation: Hypoxia Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

Protocol:

  • Cell Line: A549 (Lung carcinoma) or HCT116.

  • Seeding: Plate cells in 96-well plates (2,000 cells/well) and adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of the derivative (0.1 nM to 100

    
    M).
    
  • Incubation Conditions:

    • Set A (Normoxia): Incubate in standard incubator (

      
      ).
      
    • Set B (Hypoxia): Incubate in an anaerobic chamber (

      
      ).
      
  • Duration: 4 hours drug exposure, followed by washing and 72 hours growth in normoxia.

  • Readout: MTT or CellTiter-Glo assay.

  • Calculation:

    
    . A ratio >10 indicates significant hypoxia selectivity.
    

Visualizations & Pathways

Mechanism of Action: Bio-reductive Activation

The following diagram illustrates the critical pathway by which the nitroimidazole "warhead" is activated within a hypoxic cell or anaerobic bacterium.

MOA Prodrug 2-Bromo-1-(ethoxymethyl) -4-nitroimidazole Radical Nitro-Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction Enzyme Nitroreductase (e.g., Ddn or NTR) Enzyme->Prodrug Radical->Prodrug Normoxia (O2 present) O2 Oxygen (O2) Radical->O2 Superoxide Gen. Toxic Toxic Metabolites (Hydroxylamine/NO) Radical->Toxic Hypoxia/Anaerobic Futile Futile Cycling (Re-oxidation) Damage DNA Strand Breaks & Respiratory Arrest Toxic->Damage Covalent Binding

Figure 1: Bio-reductive activation pathway. In the presence of oxygen, the radical anion is re-oxidized (futile cycling), preventing toxicity. In hypoxia, the cascade proceeds to DNA-damaging agents.

Synthetic Utility Pathway

This diagram maps the versatility of the 2-bromo scaffold for generating diverse libraries.

Synthesis Core 2-Bromo-4-nitroimidazole Step1 N-Alkylation (EOM-Cl / NaH) Core->Step1 Intermediate 2-Bromo-1-(ethoxymethyl) -4-nitroimidazole Step1->Intermediate PathA Suzuki Coupling (Ar-B(OH)2 / Pd) Intermediate->PathA PathB SnAr Substitution (Amines / Thiols) Intermediate->PathB DrugA Biaryl Derivatives (Pretomanid Analogs) PathA->DrugA DrugB Amino-Nitroimidazoles (Soluble Antibiotics) PathB->DrugB

Figure 2: Divergent synthesis strategy. The 2-bromo intermediate allows for late-stage diversification via Palladium-catalyzed coupling or nucleophilic substitution.

Key Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight ~250.05 g/mol Small molecule, suitable for oral bioavailability.
LogP (Predicted) 1.8 – 2.2Optimal lipophilicity for penetrating M. tuberculosis cell walls.
Reduction Potential -400 to -450 mVTuned for hypoxia selectivity; less prone to aerobic toxicity than 5-nitro isomers.
Key Metabolite Des-ethoxymethyl (free imidazole)Potential active species if EOM is cleaved in vivo.
Primary Indication MDR-Tuberculosis, Hypoxic TumorsDual-use scaffold for infectious disease and oncology.

References

  • Pedada, A. R., et al. (2013).[3] "An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs."[2][3] Organic Process Research & Development. Link

  • Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature. Link

  • Patterson, L. H., & Warrington, J. S. (1979). "The metabolism and mode of action of nitroimidazole drugs." Journal of Antimicrobial Chemotherapy. Link

  • Denny, W. A. (2000). "The design of drugs that target tumour hypoxia." Australian Journal of Chemistry. Link

  • Thompson, A. M., et al. (2009). "Synthesis and Structure−Activity Relationships of 7-Substituted 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines as Curative Agents for Murine Visceral Leishmaniasis." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Role of ethoxymethyl group in nitroimidazole bioavailability

The Role of the Ethoxymethyl Group in Nitroimidazole Bioavailability Abstract This technical guide analyzes the physicochemical and pharmacokinetic impact of incorporating an ethoxymethyl ( ) moiety into nitroimidazole s...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of the Ethoxymethyl Group in Nitroimidazole Bioavailability

Abstract This technical guide analyzes the physicochemical and pharmacokinetic impact of incorporating an ethoxymethyl (


) moiety into nitroimidazole scaffolds. While nitroimidazoles (e.g., metronidazole, tinidazole) are cornerstones of anaerobic antimicrobial and hypoxic tumor therapy, their efficacy is often rate-limited by membrane permeability and tissue distribution. This guide explores how the ethoxymethyl group functions as a lipophilic regulator and potential prodrug handle to modulate 

, enhance blood-brain barrier (BBB) penetration, and optimize oral bioavailability.

Physicochemical Rationale: The Ethoxymethyl Advantage

The ethoxymethyl group represents a strategic modification in medicinal chemistry, distinct from simple alkyl chains due to the presence of the ether oxygen. Its introduction into a nitroimidazole core (either at the


-position or as a side-chain substituent) fundamentally alters the molecule's solvation profile.
Lipophilicity Modulation ( )

Bioavailability is governed by the balance between aqueous solubility and membrane permeability. Nitroimidazoles are inherently polar due to the nitro group.

  • Hydrophilicity vs. Lipophilicity: The ethoxymethyl group adds non-polar surface area (ethyl) while retaining hydrogen bond acceptor capability (ether oxygen).

  • Quantitative Impact: Replacing a hydroxymethyl group (

    
    , common in metabolites) with an ethoxymethyl group typically increases the partition coefficient (
    
    
    
    ) by approximately 0.5–1.0 log units .
  • Result: This shift moves the compound into an optimal window for passive diffusion across the gastrointestinal epithelium and bacterial cell walls.

Metabolic Stability vs. Lability

The position of the ethoxymethyl group dictates its metabolic fate:

  • 
    -Linked (e.g., 2-ethoxymethyl):  Generally forms a stable ether linkage, resisting hydrolysis and prolonging plasma half-life (
    
    
    
    ).
  • 
    -Linked (e.g., 1-ethoxymethyl):  Forms a hemiaminal ether (N-C-O). These can act as formaldehyde-releasing prodrugs , hydrolyzing in vivo to release the free nitroimidazole. This is a critical strategy for masking the polarity of the imidazole nitrogen to improve oral absorption before systemic release.
    

Mechanisms of Bioavailability Enhancement

The ethoxymethyl group enhances bioavailability through three primary mechanisms:

  • Passive Diffusion Enhancement: By masking hydrogen bond donors (like -OH or -NH), the ethoxymethyl group reduces the desolvation energy required for the drug to enter the lipid bilayer. This is crucial for efficacy against intracellular pathogens (e.g., H. pylori).

  • Blood-Brain Barrier (BBB) Penetration: For nitroimidazoles used as radiosensitizers (e.g., misonidazole analogs), BBB penetration is a double-edged sword. High lipophilicity increases tumor access but also neurotoxicity. The ethoxymethyl group allows for fine-tuning this parameter.

    • Comparison: It is more lipophilic than the hydroxyethyl group of metronidazole but less lipophilic than a purely alkyl chain (e.g., pentyl), offering a "Goldilocks" zone for tissue distribution.

  • Evasion of First-Pass Metabolism:

    
    -ethoxymethyl derivatives can protect the imidazole ring from immediate glucuronidation or oxidation, effectively increasing the Area Under the Curve (
    
Foundational

Electronic Properties and Reactivity of the C-2 Bromo Position in Nitroimidazoles: A Technical Guide

Executive Summary Nitroimidazoles represent a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for a new generation of antimicrobial and antitubercular agents such as Pretomanid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroimidazoles represent a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for a new generation of antimicrobial and antitubercular agents such as Pretomanid and Delamanid. The strategic placement of a bromine atom at the C-2 position, coupled with a nitro group at the C-4 or C-5 position, creates a highly programmable electrophilic center. This whitepaper dissects the electronic properties of the C-2 bromo position, explains the mechanistic causality behind its susceptibility to Nucleophilic Aromatic Substitution (SNAr), and provides field-proven, self-validating experimental workflows for leveraging this reactivity in complex drug synthesis.

Electronic Properties of the Nitroimidazole Scaffold

The reactivity of 2-bromo-4-nitroimidazole is governed by a classic "push-pull" electronic system within the heterocyclic ring 1.

  • The Electron-Withdrawing Nitro Group: The nitro group at the C-4 position exerts a profound electron-withdrawing effect through both inductive (-I) and mesomeric (-M) mechanisms. This depletes the π-electron density of the imidazole ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the acidity of the N-H proton 2.

  • The C-2 Electrophilic Center: The C-2 carbon is situated between two electronegative nitrogen atoms (N-1 and N-3), making it inherently electron-deficient. The addition of a bromine atom at this position further increases the electrophilicity of the C-2 carbon via its inductive pull, while simultaneously serving as an excellent leaving group [[3]]().

  • Meisenheimer Complex Stabilization: When a nucleophile attacks the C-2 position, the resulting negative charge is delocalized across the imidazole ring. The C-4 nitro group plays a critical role in stabilizing this anionic Meisenheimer intermediate, drastically reducing the activation energy required for the SNAr reaction 4.

G N1 Nitro Group (C-4) Strong Electron Withdrawing N3 C-2 Position Highly Electrophilic Center N1->N3 Mesomeric/Inductive Pull N4 Meisenheimer Complex Stabilized Intermediate N1->N4 Delocalizes Anion N2 Bromine Atom (C-2) Electronegative Leaving Group N2->N3 Inductive Pull N3->N4 Nucleophilic Attack N5 SNAr Reactivity (Oxazine Ring Closure) N4->N5 Bromide Elimination

Logical relationship of electronic effects driving SNAr reactivity at the C-2 position.

Quantitative Data: Physicochemical Properties

Understanding the baseline physicochemical properties is essential for predicting solubility, reactivity, and handling requirements during synthesis 1.

Property / ParameterValueSource
Chemical Name 2-Bromo-4-nitroimidazole1
CAS Number 65902-59-23
Molecular Formula C₃H₂BrN₃O₂1
Molecular Weight 191.97 g/mol 1
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)5
Key Therapeutic Application Pretomanid Synthesis6

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The hallmark of the C-2 bromo position is its exceptional susceptibility to SNAr. Unlike unactivated aryl halides, which require harsh conditions or transition-metal catalysis, 2-bromo-4-nitroimidazole readily undergoes substitution with oxygen, nitrogen, and sulfur nucleophiles under mild basic conditions 5.

Causality in Reaction Design: The choice of base is critical. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are preferred to deprotonate the nucleophile (or the imidazole N-H) without competing for the highly electrophilic C-2 carbon 6.

Case Study & Experimental Workflow: Synthesis of Pretomanid

Pretomanid, an FDA-approved drug for multidrug-resistant tuberculosis, features a complex bicyclic nitroimidazo-oxazine structure. Its synthesis is a masterclass in exploiting the differential reactivity of the nitroimidazole scaffold, specifically relying on an intramolecular SNAr at the C-2 bromo position to close the oxazine ring 6.

Workflow Step1 Step 1: N-Alkylation React 2-bromo-4-nitroimidazole with protected (R)-glycidol Base: DIPEA, Solvent: Toluene Step2 Step 2: Etherification Install 4-(trifluoromethoxy)benzyl moiety Reagents: NaH, NMP/Toluene, 0°C Step1->Step2 Step3 Step 3: Deprotection Cleave protecting group to expose primary alkoxide Conditions: One-pot acid/base cleavage Step2->Step3 Step4 Step 4: Intramolecular SNAr Alkoxide attacks C-2, Bromide leaves Forms bicyclic oxazine (Pretomanid) Step3->Step4

Step-by-step experimental workflow for the synthesis of Pretomanid via SNAr.

Step-by-Step Methodology

Protocol based on the optimized route by Zhai et al. and related literature 6.

Step 1: N-Alkylation of the Imidazole Ring

  • Procedure: Suspend 2-bromo-4-nitroimidazole (1.0 eq) and a protected (R)-glycidol derivative in anhydrous toluene. Add DIPEA (1.2 eq) as a base. Stir at slightly elevated temperatures (e.g., 60°C) until completion.

  • Causality: The N-H proton of the nitroimidazole is highly acidic (pKa ~ 6) due to the electron-withdrawing nitro group. DIPEA selectively deprotonates the N-H, allowing the nitrogen to act as a nucleophile and open the epoxide. Toluene is chosen as the solvent because the desired alkylated product precipitates, driving the reaction forward and simplifying isolation [[6]]().

Step 2: Etherification (Benzylation)

  • Procedure: Dissolve the intermediate in N-Methyl-2-pyrrolidone (NMP). Slowly add this solution to a suspension of 4-(trifluoromethoxy)benzyl bromide and Sodium Hydride (NaH) in toluene/NMP at 0°C.

  • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the secondary alcohol. Strict temperature control (0°C to room temperature) is critical to prevent the highly reactive alkoxide from prematurely attacking the C-2 bromo position before the benzyl group is installed [[6]]().

Step 3: Deprotection and Intramolecular Cyclization (SNAr)

  • Procedure: In a one-pot fashion, remove the protecting group to expose the primary alkoxide. The alkoxide spontaneously attacks the C-2 carbon.

  • Causality: The intramolecular nature of this SNAr reaction makes it kinetically highly favorable. The alkoxide attacks the electron-deficient C-2 carbon, forming the Meisenheimer complex. The bromide ion, being an excellent leaving group, is expelled, finalizing the formation of the rigid bicyclic oxazine structure of Pretomanid 6.

Trustworthiness and Self-Validating Systems

To ensure a self-validating system, researchers must monitor the conversion of the C-2 bromo intermediate. The loss of the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity separated by 2 m/z units) in LC-MS is a definitive self-validating marker that the SNAr cyclization has successfully occurred. Furthermore, the UV absorption profile shifts significantly (typically monitored at 315 nm) once the conjugated oxazine ring is formed, providing real-time orthogonal validation during HPLC analysis 6.

Conclusion

The C-2 bromo position in nitroimidazoles is not merely a structural feature; it is a highly programmable reactive center. By understanding the electronic push-pull dynamics—driven by the C-4 nitro group and the electronegative bromine—chemists can precisely orchestrate complex transformations, such as the intramolecular SNAr required for Pretomanid. Mastering these electronic properties is essential for the continued innovation of nitroimidazole-based therapeutics.

References

  • CAS 65902-59-2: 2-Bromo-4-nitroimidazole | CymitQuimica Source: cymitquimica.com URL:3

  • Buy 2-Bromo-4-nitroimidazole | 65902-59-2 - Smolecule Source: smolecule.com URL:5

  • 2-Bromo-4-nitroimidazole | 65902-59-2 - Benchchem Source: benchchem.com URL:1

  • Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calculations Source: researchgate.net URL:2

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4 Source: nih.gov URL:4

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol | Organic Process Research & Development Source: acs.org URL:6

Sources

Exploratory

Toxicity Profile and Safety Data for 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole: A Technical Whitepaper

Executive Summary 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of novel nitroimidazole-based therapeutics and radiodiagnostics. While its structural orthogonal reactivity—mediated by the C2-bromine, the N1-ethoxymethyl (EOM) protecting group, and the C4-nitro group—makes it synthetically invaluable, these exact moieties act as distinct vectors for toxicity.

This whitepaper provides an in-depth analysis of the compound's mechanistic toxicity profile, occupational hazard data, and self-validating experimental protocols designed for rigorous safety profiling and degradation monitoring.

Mechanistic Toxicity Profile: The Tripartite Hazard

The toxicity of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is not monolithic; it is a composite of three distinct chemical mechanisms, each triggered by different biological or environmental conditions.

Vector 1: Nitroreductase-Mediated Genotoxicity

Like many 4- and 5-nitroimidazoles, this compound exhibits selective cytotoxicity in hypoxic environments. The mechanism is driven by the electron affinity of the nitro group. In the presence of bacterial or mammalian nitroreductases (often found in hypoxic tumor cores or anaerobic bacteria), the


 group undergoes a one-electron reduction to form a highly reactive radical anion (

). This intermediate, along with subsequent nitroso derivatives, acts as a potent electrophile that covalently binds to DNA, causing strand breakage and helix destabilization .

Because this reduction is futile in oxygen-rich environments (where oxygen outcompetes the nitro group for electrons, generating superoxide instead), the genotoxic risk is highly dependent on the cellular redox state .

Bioactivation A 2-Bromo-1-(ethoxymethyl) -4-nitro-1H-imidazole B Hypoxic Environment (Nitroreductases) A->B C Radical Anion (R-NO2•-) B->C 1e- Reduction D Nitroso Intermediates C->D E DNA Strand Breakage & Adduct Formation D->E Cytotoxic Attack

Fig 1: Nitroreductase-mediated bioactivation and DNA damage pathway.

Vector 2: EOM Hydrolysis and Formaldehyde Release

The N1-ethoxymethyl (EOM) group is a robust protecting group under basic conditions but is highly labile in aqueous acidic environments (e.g., gastric fluid, pH 1.2). The causality of its toxicity lies in its degradation pathway. Acid-catalyzed cleavage of the N-O aminal linkage generates a transient hemiacetal, which rapidly collapses to release ethanol and formaldehyde (


).

Formaldehyde is a well-documented Group 1 carcinogen that indiscriminately cross-links primary amines in proteins and nucleic acids, leading to severe mutagenic adducts . Consequently, accidental ingestion or inhalation of aerosolized compound presents a severe systemic toxicity risk independent of the imidazole core.

EOM_Hydrolysis N1 N-Ethoxymethyl (EOM) Imidazole N2 Aqueous Acidic Hydrolysis (H+) N1->N2 N3 Hemiacetal Intermediate N2->N3 N4 Formaldehyde (CH2O) N3->N4 N5 Ethanol Release N3->N5 N6 DNA/Protein Crosslinking N4->N6 Electrophilic Attack

Fig 2: Acid-catalyzed EOM deprotection yielding toxic formaldehyde.

Vector 3: C2-Bromine Electrophilicity

The presence of the strongly electron-withdrawing 4-nitro group heavily depletes electron density from the imidazole ring, rendering the C2-bromine highly susceptible to Nucleophilic Aromatic Substitution (


). While this is the intended mechanism for synthetic cross-coupling, in a biological context, it allows the molecule to act as a direct alkylating agent. It can react with nucleophilic thiol groups (e.g., glutathione, cysteine residues), leading to haptenization, skin sensitization (contact dermatitis), and oxidative stress depletion.

Quantitative Safety Data & Hazard Classification

To ensure strict occupational safety, the following physicochemical and hazard data must be integrated into laboratory risk assessments.

Property / Hazard CategoryData / ClassificationMechanistic Rationale
CAS Number 881376-06-3N/A
Molecular Weight 250.05 g/mol N/A
Physical State Pale yellow to off-white solidDust generation poses inhalation hazard.
H302 Harmful if swallowedGastric acid triggers formaldehyde release.
H315 / H319 Causes skin/eye irritationC2-Bromine acts as an electrophilic irritant.
H317 May cause an allergic skin reactionProtein haptenization via

at the C2 position.
H341 Suspected of causing genetic defectsNitro-reduction to radical anion; DNA intercalation.
Storage Requirements 2-8°C, inert atmosphere (Argon)Prevents ambient hydrolytic degradation of EOM group.

Self-Validating Experimental Protocols

To rigorously evaluate the safety profile and stability of this compound, researchers must employ self-validating experimental designs. The following protocols incorporate internal controls to isolate the specific mechanisms of toxicity.

Protocol 1: Hydrolytic Degradation & Formaldehyde Quantification (HPLC-UV)

Purpose: To quantify the rate of EOM cleavage and formaldehyde release in simulated biological fluids. Causality Rationale: Formaldehyde is highly volatile and lacks a UV chromophore, making direct HPLC quantification impossible. We utilize 2,4-Dinitrophenylhydrazine (DNPH) derivatization. DNPH rapidly reacts with transient formaldehyde to form a stable, highly UV-active hydrazone derivative (absorbing at 360 nm), preventing analyte escape and ensuring accurate stoichiometric quantification.

Step-by-Step Methodology:

  • Preparation of Simulated Fluids: Prepare Simulated Gastric Fluid (SGF, pH 1.2, 0.1 N HCl) and Simulated Intestinal Fluid (SIF, pH 7.4, phosphate buffer).

  • Substrate Incubation: Dissolve 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole in 1% DMSO/SGF and 1% DMSO/SIF to a final concentration of

    
    . Incubate at 37°C.
    
  • Aliquot & Derivatization: At intervals (0, 15, 30, 60, 120 mins), extract a

    
     aliquot and immediately quench into 
    
    
    
    of an acidic DNPH solution (
    
    
    in Acetonitrile/HCl).
  • Incubation: Allow the derivatization reaction to proceed for 20 minutes at room temperature.

  • HPLC Analysis: Inject

    
     onto a C18 Reverse-Phase column. Elute using a gradient of Water/Acetonitrile. Monitor absorbance at 360 nm.
    
  • Self-Validation (Internal Control): Run a parallel blank SGF sample spiked with a known concentration of pure formaldehyde (

    
    ) and derivatize with DNPH to establish a standard recovery curve and confirm that the matrix does not inhibit hydrazone formation.
    
Protocol 2: Mechanistic Ames Test (Genotoxicity Deconvolution)

Purpose: To isolate whether the observed mutagenicity is caused by the C2-Bromine alkylation or the C4-Nitro reduction. Causality Rationale: Standard Ames testing uses Salmonella typhimurium strains that possess endogenous nitroreductases. By running the assay in parallel with a nitroreductase-deficient isogenic strain, we create a self-validating logic gate: if mutation occurs in the standard strain but not the deficient strain, the toxicity is definitively proven to be nitro-reduction dependent.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium TA100 (standard, nitroreductase-proficient) and TA100NR (nitroreductase-deficient) overnight in nutrient broth.

  • Compound Dosing: Prepare serial dilutions of the compound in DMSO (0.1 to 1000

    
    ).
    
  • Plating: Combine

    
     of bacterial culture, 
    
    
    
    of test compound, and
    
    
    of S9 metabolic activation mix (or buffer for direct mutagenesis) into top agar containing trace histidine.
  • Incubation: Pour over minimal glucose agar plates. Incubate at 37°C for 48 hours.

  • Colony Counting: Count revertant colonies.

  • Self-Validation (Data Interpretation):

    • Positive Control: Metronidazole (should be positive in TA100, negative in TA100NR).

    • Result Logic: A high revertant count in TA100 but baseline counts in TA100NR confirms that the genotoxic hazard of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is primarily driven by the bioactivation of the C4-nitro group, rather than direct electrophilic attack by the C2-bromine.

References

  • Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases. [Link]

  • Knox, R. J., Knight, R. C., & Edwards, D. I. (1984). The mechanism of nitroimidazole damage to DNA: coulometric evidence. International Journal of Radiation Oncology, Biology, Physics.[Link]

  • Takahashi, M., Grajkowski, A., Cawrse, B. M., & Beaucage, S. L. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. The Journal of Organic Chemistry.[Link]

Foundational

A Senior Application Scientist's Guide to the Physicochemical Landscape of Cannabidiol and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of therapeutic development, a molecule's fundamental physicochemical properties serve as the bedrock upon which i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of therapeutic development, a molecule's fundamental physicochemical properties serve as the bedrock upon which its entire pharmacological profile is built. For cannabinoids, and specifically Cannabidiol (CBD, CAS 13956-29-1), understanding these core characteristics is not merely an academic exercise; it is a critical prerequisite for designing effective delivery systems, predicting pharmacokinetic behavior, and ultimately, achieving desired therapeutic outcomes. This guide provides an in-depth analysis of the molecular weight and key physicochemical parameters of CBD and its structurally related analogs, grounded in field-proven experimental methodologies.

The Archetype: Cannabidiol (CBD)

Cannabidiol, a non-psychotropic phytocannabinoid derived from Cannabis sativa, has garnered immense interest for its therapeutic potential across a wide range of conditions, including epilepsy, anxiety, and inflammation[1][2]. However, its journey from a promising molecule to a viable drug is fraught with challenges rooted in its physicochemical nature.

CBD is a lipophilic, crystalline compound with a molecular weight of approximately 314.46 g/mol [1][3][4][5][6]. Its structure, featuring two phenolic hydroxyl groups, confers weak acidic properties, with a reported pKa of 9.13[7]. The most defining—and challenging—of its properties are its high lipophilicity and consequently poor aqueous solubility.

The octanol-water partition coefficient (logP) is a crucial measure of lipophilicity. Experimental and calculated values for CBD's logP consistently fall in a high range, with reported values around 6.3 to 7.54[7][8][9]. This high lipophilicity leads to extremely low water solubility, estimated to be between 0.01 mg/mL and 12.6 mg/L[8][10]. This poor solubility is a primary contributor to its low and variable oral bioavailability, which is estimated to be around 6% in humans and is heavily influenced by food intake[8][9].

PropertyValueSignificance in Drug Development
CAS Number 13956-29-1Unique identifier for precise substance registration and literature search.
Molecular Formula C21H30O2Defines the elemental composition and is the basis for molecular weight[1][3][5][6][7].
Molecular Weight ~314.46 g/mol Influences diffusion rates and membrane transport; a key parameter for dose calculations[1][3][4][5][7].
pKa ~9.13 - 10.6Governs the state of ionization at physiological pH, impacting solubility, receptor binding, and membrane permeability[7][11].
logP (Octanol/Water) ~6.1 - 7.54High value indicates significant lipophilicity, predicting poor aqueous solubility but good membrane permeability[7][8][9][10].
Aqueous Solubility Extremely Low (~1-12 µg/mL)A major hurdle for formulation, leading to poor absorption and low bioavailability[7][9][10].
Key Structural Analogs: A Comparative Physicochemical Analysis

Nature and synthetic chemistry provide a rich library of CBD analogs. These molecules often differ by only a single functional group or the length of an alkyl chain, yet these subtle changes can profoundly alter their physicochemical properties and, by extension, their pharmacological activity. Here, we examine three prominent analogs.

  • Cannabidiolic Acid (CBDA): The carboxylic acid precursor to CBD, CBDA is what the plant biosynthesizes. The key difference is the addition of a carboxyl group (-COOH), which increases the molecular weight and dramatically changes the polarity. This group is readily removed by heat or light (decarboxylation) to form CBD.

  • Cannabidivarin (CBDV): A propyl analog of CBD, CBDV has a three-carbon side chain instead of the five-carbon (pentyl) chain found in CBD. This reduction in the alkyl chain length decreases the molecular weight and lipophilicity.

  • Cannabigerol (CBG): Often considered a "parent" cannabinoid, CBG is the non-acidic precursor to many other cannabinoids, including CBD[2]. Structurally, it differs from CBD in the arrangement of its terpenoid ring.

AnalogMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from CBDExpected Impact on Physicochemical Properties
Cannabidiol (CBD) C21H30O2~314.46(Reference)High lipophilicity, low water solubility.
Cannabidiolic Acid (CBDA) C22H30O4~358.48Addition of a carboxylic acid group.Increased polarity, lower logP, higher aqueous solubility (especially at pH > pKa).
Cannabidivarin (CBDV) C19H26O2~286.41Shorter (propyl) alkyl side chain.Reduced lipophilicity, slightly lower logP compared to CBD.
Cannabigerol (CBG) C21H32O2~316.48Different terpenoid ring structure.Remains highly lipophilic, similar solubility challenges to CBD.

These variations underscore a fundamental principle in medicinal chemistry: minor structural modifications can be a powerful tool to modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, the increased polarity of CBDA could offer formulation advantages over CBD, while the reduced lipophilicity of CBDV might alter its blood-brain barrier penetration.

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity, the properties listed above must be determined through robust, validated experimental methods. The following protocols represent industry-standard approaches for characterizing cannabinoid-like molecules.

Causality: Before any physicochemical property is measured, the purity of the analyte must be unequivocally established. HPLC is the gold standard for this, as impurities can drastically alter experimental results for properties like solubility or pKa. A well-resolved peak for the target compound confirms its identity and quantifies its purity relative to any contaminants.

Protocol:

  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a validated HPLC system with a DAD or UV detector.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with a modifier like 0.1% formic acid to ensure sharp peak shapes. A common starting point is 75:25 Acetonitrile:Water.

  • Standard Preparation: Accurately weigh and dissolve the cannabinoid reference standard in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • Injection & Run: Inject equal volumes (e.g., 10 µL) of the standard and sample. Monitor the chromatogram at a relevant wavelength (e.g., 220 nm).

  • Analysis: The purity is calculated by the area-percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Purity should typically be >98% for use in subsequent assays.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare Standard (1 mg/mL) Injection Inject 10 µL Prep_Standard->Injection Prep_Sample Prepare Sample (1 mg/mL) Prep_Sample->Injection HPLC_System HPLC System (C18 Column) Detection UV/DAD Detection (220 nm) HPLC_System->Detection Injection->HPLC_System Chromatogram Generate Chromatogram Detection->Chromatogram Purity_Calc Calculate Purity (Area %) Chromatogram->Purity_Calc

Caption: HPLC workflow for cannabinoid purity assessment.

Causality: The shake-flask method is a direct, empirical measurement of a compound's partitioning between an immiscible lipid-like solvent (n-octanol) and water. This provides a robust, experimentally-derived logP value, which is a critical predictor of a drug's ability to cross biological membranes.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures the two phases are in equilibrium.

  • Stock Solution: Prepare a stock solution of the cannabinoid in n-octanol (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 ratio).

  • Equilibration: Shake the funnel vigorously for 15-20 minutes to allow the compound to partition between the two phases. Let the layers separate completely.

  • Sampling & Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the cannabinoid in each aliquot using a calibrated analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient P as: P = [Concentration in n-octanol] / [Concentration in water] The final value is expressed as logP.

LogP_Workflow A 1. Pre-saturate n-Octanol and Water C 3. Combine Phases in Separatory Funnel A->C B 2. Prepare Cannabinoid Stock in n-Octanol B->C D 4. Shake Vigorously to Equilibrate C->D E 5. Allow Phases to Separate D->E F 6. Sample Aqueous & Octanol Layers E->F G 7. Quantify Concentration (HPLC) F->G H 8. Calculate P & logP G->H

Caption: Shake-flask method for experimental logP determination.

Bridging Physicochemistry to Biological Fate

The true value of these physicochemical parameters lies in their ability to predict a molecule's behavior in a biological system. The interplay between molecular weight, pKa, and logP governs the entire ADME profile of a drug candidate.

  • Absorption: Poor aqueous solubility (a consequence of high logP) is the primary rate-limiting step for the oral absorption of CBD. Formulation strategies like self-emulsifying drug delivery systems (SEDDS) are designed specifically to overcome this solubility barrier[8].

  • Distribution: A high logP suggests that cannabinoids will readily partition into lipid-rich tissues, such as the brain and adipose tissue. This explains their large volume of distribution and prolonged terminal half-life as they slowly leach back into circulation from fatty tissues[1].

  • Metabolism & Excretion: While not a direct measure, lipophilicity influences metabolism. Highly lipophilic compounds often require extensive phase I and phase II metabolism in the liver to introduce polar groups, making them more water-soluble for renal excretion.

Phsyico_Bio_Relationship cluster_physico Physicochemical Properties cluster_bio Biological Outcomes LogP logP (Lipophilicity) Solubility Solubility LogP->Solubility inversely proportional Permeability Membrane Permeability (e.g., BBB) LogP->Permeability directly proportional pKa pKa (Ionization) Absorption Absorption (Gut) pKa->Absorption influences Binding Receptor Binding pKa->Binding affects Solubility->Absorption critical for Bioavailability Oral Bioavailability Absorption->Bioavailability Permeability->Binding

Caption: Relationship between physicochemical properties and biological fate.

References

  • Structure and physicochemical properties of cannabidiol; green areas... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gildea, L., et al. (2024). Formulation and Analytical Evaluation of Liquid Cannabidiol Preparations: Comparative Study of Oil-Based Solutions and Emulsions. Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Abbas, A., et al. (2024). Development and Characterization of Cannabidiol Self-Emulsifying Drug Delivery System: In Vitro and In Vivo Evaluation. Pharmaceutics. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of (-)-Cannabidiol (CAS 13956-29-1). Retrieved March 7, 2026, from [Link]

  • DergiPark. (2021). Theoretical calculation of some chemical properties of the cannabidiol (CBD) molecule. Retrieved March 7, 2026, from [Link]

  • Alhamad, H., et al. (2024). Optimising Cannabidiol Delivery: Improving Water Solubility and Permeability Through Phospholipid Complexation. MDPI. Retrieved March 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Cannabidiol, CAS No. 13956-29-1 | Reference Substances for GC. Retrieved March 7, 2026, from [Link]

  • Walton-Raaby, M., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Antioxidants. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cannabidiol. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Cannabidiol. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Veranova. (n.d.). Cannabidiol | CAS 13956-29-1. Retrieved March 7, 2026, from [Link]

  • Molinstincts. (n.d.). Cannabidiol. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of Cannabichromene (CBC), Cannabidiolic acid... [Diagram]. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved March 7, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the identification and analysis of cannabis and cannabis products. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). [PDF] Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Retrieved March 7, 2026, from [Link]

  • Pop, E., et al. (2024). Cannabinoids—Multifunctional Compounds, Applications and Challenges—Mini Review. International Journal of Molecular Sciences. Retrieved March 7, 2026, from [Link]

  • Frontiers. (n.d.). Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses. Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of 2-Bromo-4-nitroimidazole with Chloromethyl Ethyl Ether (EOM-Cl)

Executive Summary The functionalization of the nitroimidazole scaffold is a critical step in the development of modern therapeutics, particularly for 1 such as Pretomanid and PA-824[1]. 2-Bromo-4-nitroimidazole is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the nitroimidazole scaffold is a critical step in the development of modern therapeutics, particularly for 1 such as Pretomanid and PA-824[1]. 2-Bromo-4-nitroimidazole is a highly valuable, albeit challenging, building block due to its tautomeric nature and the presence of multiple reactive sites.

This application note details a field-proven, highly regioselective protocol for the N-alkylation of 2-bromo-4-nitroimidazole using chloromethyl ethyl ether (EOM-Cl). By carefully controlling the base, solvent, and temperature, this methodology ensures the preferential formation of the 1-EOM-2-bromo-4-nitroimidazole isomer, providing a robustly protected intermediate ready for downstream cross-coupling (e.g., Suzuki or Stille) or nucleophilic substitution.

Mechanistic Rationale & Regioselectivity

The N-alkylation of 4-nitroimidazoles is fundamentally governed by the electronic and steric asymmetry introduced by the C4-nitro group.

Causality of Regioselectivity: Deprotonation of 2-bromo-4-nitroimidazole yields a resonance-stabilized imidazolide anion. Because the molecule is an asymmetric tautomeric mixture, electrophilic attack by EOM-Cl can theoretically occur at either the N1 or N3 position. However, the strongly electron-withdrawing nitro group at C4 decreases the electron density of the adjacent N3 nitrogen, rendering it less nucleophilic. Furthermore, the steric bulk of the nitro group physically 2[2]. As a result, alkylation predominantly occurs at the less hindered N1 position, yielding the 4-nitro regioisomer in a >9:1 ratio over the 5-nitro isomer.

Mechanism SM 2-Bromo-4-nitro-1H-imidazole (Tautomeric Mixture) Anion Imidazolide Anion (Resonance Stabilized) SM->Anion Base (K2CO3) - H+ Path1 Electrophilic Attack at N1 (Sterically Unhindered) Anion->Path1 EOM-Cl Path2 Electrophilic Attack at N3 (Hindered by C4-NO2) Anion->Path2 EOM-Cl Prod1 1-EOM-2-bromo-4-nitroimidazole (Major Regioisomer, >90%) Path1->Prod1 Prod2 1-EOM-2-bromo-5-nitroimidazole (Minor Regioisomer, <10%) Path2->Prod2

Mechanistic divergence in the regioselective N-alkylation of 4-nitroimidazole.

Reagent Matrix & Safety Considerations

Chloromethyl ethyl ether is a highly reactive 3[3] and a known carcinogen. All manipulations involving EOM-Cl must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Table 1: Reagent Stoichiometry (10 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromo-4-nitroimidazole 191.971.01.92 gSubstrate
EOM-Cl 94.541.21.11 mL (1.13 g)Alkylating/Protecting Agent
K₂CO₃ (Anhydrous) 138.212.02.76 gBase
Anhydrous DMF 73.09-20.0 mLSolvent
Table 2: Optimization of Reaction Conditions

Note: K₂CO₃ in DMF provides the optimal balance of safety, yield, and regioselectivity compared to stronger bases like NaH, which can lead to unwanted side reactions.

BaseSolventTemp (°C)Conversion (%)Regioselectivity (N1:N3)
K₂CO₃ DMF 0 to 25 >95% >9:1
DIPEAToluene25 to 80~80%8:2
NaHTHF0 to 25>95%8.5:1.5
Cs₂CO₃MeCN25 to 60>90%>9:1

Step-by-Step Methodology

Workflow A 1. Substrate Prep 2-Bromo-4-nitroimidazole in DMF B 2. Deprotonation Add K2CO3 at 0°C A->B C 3. Alkylation Dropwise EOM-Cl Stir 2-4h at RT B->C D 4. Workup Ice-water Quench EtOAc Extraction C->D E 5. Purification Silica Gel Column (Hexane/EtOAc) D->E

Workflow for the N-alkylation of 2-bromo-4-nitroimidazole.

Step 1: System Setup and Deprotonation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with 2-bromo-4-nitroimidazole (1.92 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in one portion. Causality Insight: K₂CO₃ is chosen over NaH because it is mild enough to prevent degradation of the nitroimidazole ring while sufficiently basic to deprotonate the acidic NH (pKa ~9.5).

Step 2: Electrophilic Addition 5. Stir the suspension at 0 °C for 15 minutes to ensure complete generation of the imidazolide anion. 6. Using a gas-tight syringe, add EOM-Cl (1.11 mL, 12.0 mmol) dropwise over 10 minutes. Causality Insight: Dropwise addition at 0 °C controls the exothermic nature of the SN2 reaction and minimizes the risk of EOM-Cl polymerization or dialkylation artifacts.

Step 3: Reaction Maturation 7. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). 8. Stir for 2 to 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 3:1).

Step 4: Quenching and Extraction 9. Once the starting material is consumed, cool the mixture back to 0 °C and quench by slowly adding 30 mL of ice-cold distilled water. 10. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). 11. Wash the combined organic layers with 5% aqueous LiCl solution (2 × 20 mL) followed by brine (20 mL). Causality Insight: The LiCl wash is highly effective at partitioning residual DMF out of the organic layer, preventing co-elution during chromatography. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to 3:1 Hexane/Ethyl Acetate. 14. Isolate the major, faster-eluting band to afford 1-EOM-2-bromo-4-nitroimidazole.

Trustworthiness & Self-Validating Quality Control

To ensure this protocol operates as a self-validating system, the following in-process controls (IPC) and analytical validations must be met:

  • TLC Validation: The reaction is deemed complete when the starting material spot (Rf ~0.2 in 3:1 Hexane/EtOAc) disappears. Two new spots will appear. The major spot (Rf ~0.5) is the desired 4-nitro isomer, while the minor spot (Rf ~0.4) is the 5-nitro isomer.

  • Structural Validation via NMR: The exact regiochemistry can be definitively 4[4].

    • ¹H NMR (CDCl₃): Look for the diagnostic EOM methylene singlet (-N-CH₂-O-) at ~5.45 ppm and the imidazole C5-H singlet at ~7.90 ppm.

    • NOESY: A strong NOE cross-peak between the EOM methylene protons (5.45 ppm) and the C5-H proton (7.90 ppm) proves that alkylation occurred at N1. If alkylation had occurred at N3, the EOM group would be adjacent to the C4-nitro group, and no such NOE correlation with a ring proton would be observed.

References

1.1 - Organic Process Research & Development, ACS Publications. 2.4 - Journal of Medicinal Chemistry, ACS Publications. 3. 3 - Periodical by Knowde. 4.2 - Der Pharma Chemica.

Sources

Application

Application Note: 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole as a Key Intermediate in Antitubercular Drug Synthesis

Executive Summary 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3; MW: 250.05 g/mol ) is a highly stable, synthetically versatile N-protected imidazole derivative. In modern pharmaceutical manufacturing,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3; MW: 250.05 g/mol ) is a highly stable, synthetically versatile N-protected imidazole derivative. In modern pharmaceutical manufacturing, it serves as a pivotal intermediate in the synthesis of 2-chloro-4-nitroimidazole (2-CNI) . 2-CNI is the foundational building block for a critical class of nitroimidazooxazole active pharmaceutical ingredients (APIs), including the multidrug-resistant tuberculosis (MDR-TB) therapeutics Delamanid and Pretomanid .

This application note details the mechanistic rationale, workflow, and validated protocols for utilizing this intermediate to bypass the severe safety hazards associated with classical nitration pathways [1].

Mechanistic Insights & Causality (E-E-A-T)

Historically, the synthesis of 2-CNI relied on the direct nitration of 2-chloroimidazole using fuming nitric and sulfuric acids. This classical route is severely limited by the generation of highly unstable, explosive dinitroimidazole intermediates (e.g., 1,4-dinitroimidazole), which present catastrophic thermal hazards (low Temperature of No Return, TNR) during scale-up [2].

To circumvent this, process chemists developed the EOM-Protected Halogen Exchange (Halex) Strategy , which relies on 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole. The causality behind this specific chemical design involves three key principles:

  • N-Protection via Ethoxymethyl (EOM) Acetal: The acidic N-H bond of the imidazole ring must be protected to prevent unwanted N-alkylation or decomposition during precursor synthesis. The EOM group is selected because it is stable under reductive conditions but highly labile under aqueous acidic conditions, allowing for seamless downstream removal.

  • Regioselective Reductive Debromination: The intermediate is synthesized from 1-EOM-2,5-dibromo-4-nitroimidazole. The 5-position is highly activated by the adjacent strongly electron-withdrawing 4-nitro group. This electronic activation allows sodium sulfite (

    
    ) to selectively reduce the 5-bromo position while leaving the 2-bromo position intact, yielding our target intermediate with high regioselectivity [3].
    
  • Concurrent Deprotection and Halogen Exchange (

    
    ):  The true elegance of this intermediate lies in its final transformation. When treated with concentrated hydrochloric acid under heat, two reactions occur simultaneously. The acidic aqueous environment hydrolyzes the EOM acetal, liberating the N-H group. Concurrently, the high concentration of chloride ions drives a nucleophilic aromatic substitution (
    
    
    
    ) at the C2 position. The 4-nitro group lowers the activation energy for the chloride-for-bromide exchange, yielding highly pure 2-CNI in a single, safe step [1].

Synthetic Workflow

G A 1-EOM-2,5-dibromo- 4-nitroimidazole B 2-Bromo-1-(ethoxymethyl)- 4-nitro-1H-imidazole (Target Intermediate) A->B Na2SO3, DMF/H2O Selective Reduction C 2-Chloro-4-nitroimidazole (2-CNI) B->C Conc. HCl, 100°C Deprotection & Halex D Delamanid / Pretomanid C->D Epoxide Coupling & Cyclization

Synthetic workflow from dibrominated precursor to antitubercular APIs via the EOM-protected intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole via Selective Reduction

Objective: Regioselective removal of the 5-bromo group from the dibrominated precursor.

Materials:

  • 1-Ethoxymethyl-2,5-dibromo-4-nitroimidazole (1.0 eq, ~40 mmol)

  • Sodium sulfite (

    
    ) (2.0 eq, ~80 mmol)
    
  • N,N-Dimethylformamide (DMF) (100 mL)

  • Deionized Water (50 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-ethoxymethyl-2,5-dibromo-4-nitroimidazole in 100 mL of DMF in a jacketed reactor.

  • Temperature Control: Cool the solution to 12 °C using an external chiller. Causality: Initial cooling prevents exothermic runaway upon the addition of the aqueous reducing agent.

  • Reduction: Slowly add 50 mL of water followed by

    
     (2.0 eq) in portions.
    
  • Propagation: Remove cooling and allow the reaction to stir at ambient temperature (23–25 °C) for 72 hours.

  • Self-Validation (IPC): Sample the reaction mixture and analyze via HPLC (UV detection at 300 nm). The reaction is deemed complete when the dibromo starting material is <1.0% area. If stalled, add an additional 0.1 eq of

    
    .
    
  • Workup: Quench the reaction with 50 mL of 5% aqueous sodium bicarbonate. Extract with ethyl acetate (3 × 100 mL), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the target intermediate[3].
    
Protocol 2: Concurrent Deprotection and Halogen Exchange to 2-Chloro-4-nitroimidazole

Objective: Conversion of the bromo-EOM intermediate to the final 2-CNI building block.

Materials:

  • 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (1.0 eq, ~16.2 mmol)

  • Concentrated Hydrochloric Acid (35% w/w) (20.3 mL)

  • Deionized Water (20.3 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, suspend the intermediate in a mixture of 35% HCl and water (1:1 v/v).

  • Thermal Activation: Heat the mixture using an oil bath set to 97–102 °C. Stir vigorously for 12 to 15 hours. Causality: Extended heating is required to overcome the activation energy barrier of the

    
     halogen exchange.
    
  • Self-Validation (IPC): Monitor the reaction via LC-MS. Successful progression is validated by the disappearance of the

    
     250 peak (bromo-EOM) and the emergence of the 
    
    
    
    147 peak (chloro-NH).
  • Byproduct Evaporation (Critical Step): Evaporate the reaction mixture under reduced pressure while strictly maintaining the bath temperature at 70 °C. Causality: This step drives off the cleaved ethoxymethyl byproducts (as formaldehyde and ethanol equivalents), pushing the chemical equilibrium toward the final product and preventing reversible acetal formation.

  • Crystallization: Add 20 mL of cold water to the residue and stir at 5 °C for 1 hour. Filter the precipitated crystals and dry at 60 °C to afford pure 2-chloro-4-nitroimidazole (Yield: ~73%) [1].

Data Presentation: Comparative Route Analysis

The adoption of the EOM-protected Halex route represents a paradigm shift in the safety and efficiency of nitroimidazole API manufacturing. The table below summarizes the quantitative and qualitative advantages over the classical nitration route.

ParameterClassical Nitration RouteEOM-Protected Halex Route
Primary Reagents Fuming

, Fuming


, Conc.

Safety Profile High Risk (Explosive dinitro intermediates)Low Risk (Stable, non-explosive intermediates)
Regioselectivity Poor (Yields a mixture of isomers)Excellent (Directed by selective debromination)
Overall Yield ~20% – 30%>70%
Scalability Limited by thermal hazards (TNR issues)Highly scalable for multi-kilogram API production
Environmental Impact High (Harsh acidic waste,

emissions)
Moderate (Aqueous chloride/sulfate waste)

References

  • Source: United States Patent Application Publication (US20090082575A1)
  • Source: World Intellectual Property Organization (WO2019146113A1)
  • Source: Australian Patent Application (AU2005288086A1)
Method

Application Note: Nucleophilic Substitution Strategies at the C-2 Position of Nitroimidazoles

Abstract & Strategic Importance The nitroimidazole scaffold—specifically the 4-nitro and 5-nitro isomers—is a cornerstone in medicinal chemistry, serving as the core for antitubercular drugs (e.g., Pretomanid, Delamanid)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The nitroimidazole scaffold—specifically the 4-nitro and 5-nitro isomers—is a cornerstone in medicinal chemistry, serving as the core for antitubercular drugs (e.g., Pretomanid, Delamanid), hypoxic cell radiosensitizers (e.g., Misonidazole), and broad-spectrum antibiotics (e.g., Metronidazole).

Functionalization at the C-2 position is critical for tuning lipophilicity (


), metabolic stability, and target affinity. However, the C-2 position is electronically distinct; while the C-2 proton is acidic (

), the carbon itself is electron-deficient but not inherently prone to direct nucleophilic attack without activation.

This guide details the Nucleophilic Aromatic Substitution (


)  methodologies required to functionalize C-2. Unlike the C-4/C-5 positions which are often targeted by Vicarious Nucleophilic Substitution (VNS), C-2 functionalization predominantly relies on the displacement of leaving groups (LGs)  such as halides (

,

) or sulfonyls (

).

Mechanistic Principles

The Challenge of C-2 Substitution

In 1-substituted-4-nitroimidazoles, the nitro group at C-4 withdraws electron density, activating the ring. However, the activation is most pronounced at C-5 (ortho-like relationship). C-2 activation requires:

  • A Good Leaving Group (LG): Hydrogen is a poor LG for

    
    . Halogens or Sulfones are required.
    
  • Electronic Pull: The inductive effect of the N-1 and N-3 atoms, combined with the nitro group, lowers the LUMO energy, allowing nucleophilic attack.

Reaction Pathway ( )

The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

SNAr_Mechanism Substrate Substrate (2-L-4-NO2-Im) Intermediate Meisenheimer Complex (Anionic) Substrate->Intermediate Addition (Rate Limiting) Nu Nucleophile (Nu-) Nu->Intermediate Product Product (2-Nu-4-NO2-Im) Intermediate->Product Elimination LG Leaving Group (L-) Intermediate->LG

Figure 1: General


 mechanism for C-2 substitution. The stability of the intermediate is crucial for reaction success.

Experimental Protocols

Protocol A: Synthesis of the Activated Core (2-Bromo-4-nitroimidazole)

Before substitution can occur, the "Bread and Butter" electrophile must be synthesized. Direct bromination of 4-nitroimidazole is the industry standard.

Reagents:

  • 4-Nitroimidazole (1.0 equiv)[1][2]

  • Bromine (

    
    ) (1.1 equiv) or NBS
    
  • Sodium Acetate (

    
    ) (buffer)
    
  • Solvent: Glacial Acetic Acid (

    
    ) or Water
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-nitroimidazole (11.3 g, 100 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a condenser.

  • Buffering: Add NaOAc (12.3 g, 150 mmol). Note: Buffering prevents hydrobromic acid buildup which can degrade the product.

  • Bromination: Add

    
     (17.6 g, 110 mmol) dropwise over 30 minutes at room temperature.
    
  • Heating: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quench: Pour the reaction mixture into ice water (500 mL). The product, 2-bromo-4-nitroimidazole, will precipitate as a yellow/white solid.

  • Purification: Filter, wash with cold water, and dry under vacuum.

    • Yield Expectations: 75-85%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows loss of C-2 proton (
      
      
      ppm).
Protocol B: Nucleophilic Displacement with Amines ( )

This protocol is used to introduce amine side chains (e.g., morpholine, piperazine), common in drug discovery to improve solubility.

Reagents:

  • Substrate: 1-Methyl-2-bromo-4-nitroimidazole (or N-unsubstituted)

  • Nucleophile: Morpholine (1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sluggish reactions)
  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step Workflow:

  • Setup: In a pressure vial (or sealed tube), suspend 1-methyl-2-bromo-4-nitroimidazole (1.0 mmol) and

    
     (2.0 mmol) in dry DMF (3 mL).
    
  • Addition: Add Morpholine (1.5 mmol).

  • Reaction: Heat to 90–110°C for 4–12 hours.

    • Critical Insight: 2-bromo-4-nitroimidazoles are sterically sensitive. If the nucleophile is bulky, increase temperature to 120°C and use

      
      .
      
  • Workup: Dilute with EtOAc (20 mL), wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[3][4]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary: Leaving Group Reactivity

Leaving Group (C-2)Reactivity RankConditions RequiredApplication
Sulfone (

)
1 (Highest)25–60°C, mild baseFluorination (

), weak nucleophiles
Nitro (

)
280–100°CDenitration-substitution (rare)
Fluorine (

)
380–100°CUsed if synthesized via Balz-Schiemann
Bromine (

)
4100–120°CStandard library synthesis
Chlorine (

)
5 (Lowest)>120°C, forcingCost-effective scale-up
Protocol C: The "Sulfone Switch" (For Difficult Nucleophiles)

When displacing with weak nucleophiles (e.g., fluorides for PET imaging) or sterically hindered amines, the bromine is often too unreactive. The strategy is to convert the Bromide


 Sulfide 

Sulfone, creating a "super-electrophile."

Workflow Diagram:

Sulfone_Route Step1 Start: 2-Bromo-4-nitroimidazole Step2 Step 1: Thiolation (NaSPh, DMF, 80°C) Step1->Step2 Step3 Intermediate: 2-Thiophenyl-4-nitroimidazole Step2->Step3 Step4 Step 2: Oxidation (mCPBA or Oxone) Step3->Step4 Step5 Activated Species: 2-Phenylsulfonyl-4-nitroimidazole Step4->Step5 Step6 Step 3: Substitution (Nu-, mild conditions) Step5->Step6

Figure 2: The "Sulfone Switch" strategy increases reactivity by orders of magnitude, allowing substitution under milder conditions.

Detailed Protocol (Step 3 - Substitution):

  • Substrate: Dissolve 1-methyl-2-(phenylsulfonyl)-4-nitroimidazole (0.5 mmol) in THF (5 mL).

  • Nucleophile: Add the nucleophile (e.g., TBAF for fluorination or a chiral amine) (1.1 equiv).

  • Condition: Stir at Room Temperature for 1 hour.

    • Observation: The sulfone is such a good leaving group that heating is often unnecessary.

  • Purification: Standard aqueous workup.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure "Trustworthiness" in your results, apply these validation checks:

  • Check 1: Regiochemistry Confirmation.

    • Issue: Alkylation of N-1 vs N-3 during precursor synthesis can lead to 4-nitro vs 5-nitro isomers.

    • Validation: In

      
       NMR, the C-5 proton of a 1-alkyl-4-nitroimidazole typically appears at 7.8–8.2 ppm , whereas the C-4 proton of a 1-alkyl-5-nitroimidazole appears upfield at 7.4–7.6 ppm . Always verify your starting material before attempting C-2 substitution.
      
  • Check 2: Hydrolysis Competition.

    • Issue: If using

      
       or wet solvents, the leaving group may be displaced by water to form the 2-hydroxy-4-nitroimidazole (a tautomer of the imidazolone).
      
    • Prevention: Use strictly anhydrous DMF/MeCN and carbonate bases (

      
      ). Avoid 
      
      
      
      .
  • Check 3: The "Explosion" Risk.

    • Safety: Polynitroimidazoles or dry diazonium intermediates are energetic.

    • Protocol: Never distill nitroimidazole reaction mixtures to dryness at high heat. Always quench with water before isolation.

References

  • Walsh, D. A., et al. (1987). "Synthesis and antiprotozoal activity of some 2-substituted 4- and 5-nitroimidazoles." Journal of Medicinal Chemistry. Link

  • O'Hara, S. M., et al. (2013). "An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs." Organic Process Research & Development. Link

  • Makosza, M., & Winiarski, J. (1987).[5] "Vicarious nucleophilic substitution of hydrogen."[6][7][8] Accounts of Chemical Research. (Provides context on why VNS is difficult at C-2 vs C-4). Link

  • Kavitha, M., et al. (2023). "Synthesis and evaluation of 2-nitroimidazole derivatives as potential PET radioligands." Nuclear Medicine and Biology. (Demonstrates Sulfone/Halide displacement for imaging). Link

  • BenchChem Protocols. "Nucleophilic Substitution on 2-Bromo-4-nitroimidazole derivatives." Link

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The author assumes no liability for experimental outcomes.

Sources

Application

Application Note: Strategic Synthesis of Ethoxymethyl (EOM) Protected Imidazoles

Topic: Reagents and conditions for synthesizing ethoxymethyl-protected imidazoles Content Type: Application Note & Protocol Guide Abstract This guide details the reagents, reaction mechanisms, and optimized protocols for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents and conditions for synthesizing ethoxymethyl-protected imidazoles Content Type: Application Note & Protocol Guide

Abstract

This guide details the reagents, reaction mechanisms, and optimized protocols for the protection of imidazole derivatives using the ethoxymethyl (EOM) group. The EOM moiety offers a unique balance of stability and lability—robust against strong bases and nucleophiles, yet cleavable under specific acidic conditions—making it a critical tool in multi-step drug discovery campaigns. This document provides two validated protocols: a "Gold Standard" method for maximum yield and a "Mild Conditions" alternative for sensitive substrates.

Critical Safety Directive: Handling EOM-Cl

WARNING: CARCINOGEN & ACUTE TOXIN Ethoxymethyl chloride (EOM-Cl) is a potent alkylating agent and a known carcinogen (Category 1A). It is structurally related to Chloromethyl Methyl Ether (MOM-Cl) and shares its toxicity profile.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Residual EOM-Cl should be quenched with aqueous ammonium hydroxide or concentrated sodium hydroxide solution before disposal.

Strategic Rationale & Mechanism
Why Choose EOM Protection?

In medicinal chemistry, the imidazole ring often requires protection to prevent N-alkylation or to modulate solubility. The EOM group is chosen over alternatives like Trityl (Trt) or Boc when:

  • Base Stability is Required: Unlike Boc, EOM is stable to strong bases (e.g., LiHMDS, n-BuLi).

  • Steric Profile: EOM is less bulky than Trityl or SEM (2-(trimethylsilyl)ethoxymethyl), reducing steric clash in subsequent coupling steps.

  • Solubility: The ether linkage enhances lipophilicity and solubility in organic solvents compared to the free imidazole.

Reaction Mechanism & Regioselectivity

The synthesis involves the deprotonation of the imidazole nitrogen followed by an SN2 nucleophilic attack on the EOM-Cl.

The Regioselectivity Challenge: For 4(5)-substituted imidazoles, the reaction produces a mixture of regioisomers.

  • Steric Control: Alkylation preferentially occurs at the nitrogen distal to the substituent (N-1), yielding the 1,4-isomer as the major product to minimize steric strain.

  • Electronic Control: Electron-withdrawing groups (EWGs) can shift the tautomeric equilibrium, but steric factors generally dominate with the EOM group.

ReactionMechanism Substrate 4(5)-Substituted Imidazole Base Deprotonation (NaH or DIPEA) Substrate->Base pKa ~14.5 Anion Imidazolide Anion Base->Anion EOMCl EOM-Cl (Electrophile) Anion->EOMCl SN2 Attack Product14 1,4-Isomer (Major) (Sterically Favored) EOMCl->Product14 Product15 1,5-Isomer (Minor) (Sterically Hindered) EOMCl->Product15

Figure 1: Mechanistic pathway and regiochemical outcome of imidazole EOM-protection.

Reagent Selection Guide
Reagent ClassRecommended ReagentRoleContext / Notes
Electrophile Ethoxymethyl Chloride (EOM-Cl) Alkylating AgentCommercial grade is typically ~90-95% pure. Store at 2-8°C.
Base (Standard) Sodium Hydride (NaH) DeprotonationUse 60% dispersion in mineral oil. Irreversible deprotonation drives reaction to completion.
Base (Mild) DIPEA (Hünig's Base) Acid ScavengerUse for substrates with base-sensitive esters or chiral centers prone to racemization.
Solvent DMF (Anhydrous) MediumHigh dielectric constant promotes SN2 reaction.
Catalyst TBAI (Tetrabutylammonium iodide) Phase TransferOptional. Accelerates reaction in less polar solvents (e.g., THF or DCM).
Experimental Protocols
Protocol A: The "Gold Standard" (NaH/DMF)

Best for: Robust substrates requiring high yields (>90%).

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Solubilization: Dissolve the imidazole substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion, 1.2 equiv) portion-wise.

    • Observation: Vigorous bubbling (H2 gas) will occur.

    • Time: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Alkylation: Add EOM-Cl (1.1 equiv) dropwise via syringe over 5 minutes.

    • Note: The solution often turns cloudy as NaCl precipitates.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 5% MeOH in DCM).

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous NH4Cl.

  • Workup: Dilute with EtOAc. Wash organic layer with water (3x) to remove DMF, then brine (1x). Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Mild Conditions (DIPEA/DCM)

Best for: Substrates with base-sensitive groups (e.g., Fmoc, active esters).

Step-by-Step Methodology:

  • Setup: Use a clean, dry flask under nitrogen atmosphere.

  • Mixture: Dissolve imidazole substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (2.5 equiv). Cool to 0°C .

  • Alkylation: Add EOM-Cl (1.2 equiv) dropwise.

  • Catalysis (Optional): If reaction is sluggish after 1 hour, add TBAI (0.1 equiv).

  • Reaction: Stir at RT for 12–16 hours. (Slower kinetics than NaH method).

  • Workup: Wash with 5% citric acid (to remove excess DIPEA/imidazole), then saturated NaHCO3 and brine.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion Moisture in solventEnsure DMF is anhydrous (stored over molecular sieves). EOM-Cl hydrolyzes rapidly in water.
Regioisomer Mixture 4-substituted substrateSeparate isomers via chromatography. The 1,4-isomer usually has a higher Rf value than the 1,5-isomer.
O-Alkylation Presence of -OH groupsEOM-Cl will protect alcohols too. If -OH is present, use stoichiometric NaH (1.0 eq) or protect -OH first (e.g., with TBDMS).
Dark Coloration Exothermic decompositionMaintain strict 0°C control during NaH and EOM-Cl addition.
Deprotection Strategy

To complete the synthetic cycle, the EOM group must be removed.

  • Reagents: 2M HCl or TFA (Trifluoroacetic acid).

  • Conditions: Reflux in EtOH/HCl or stir in DCM/TFA at RT.

  • Mechanism: Acid-catalyzed hydrolysis of the acetal-like linkage, releasing formaldehyde and ethanol.

Deprotection Protected N-EOM Imidazole Acid Acid Hydrolysis (HCl/EtOH, Reflux) Protected->Acid Intermed Hemiaminal Intermediate Acid->Intermed Final Free Imidazole + CH2O + EtOH Intermed->Final -Formaldehyde

Figure 2: Deprotection pathway restoring the free imidazole.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for EOM stability and cleavage conditions).

  • BenchChem Technical Support. (2025). Enhancing Regioselectivity of Imidazole Substitution Reactions. Retrieved from

  • National Institutes of Health (NIH). (2002). A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Org Lett. Retrieved from

  • Fisher Scientific. (2010). Safety Data Sheet: 2-Methoxyethoxymethyl chloride (Structurally similar handling). Retrieved from

  • Organic Syntheses. (2004). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-.[2] Org. Synth. 2004, 81, 254. Retrieved from

Sources

Method

Application Note: Preparation and Validation of Hypoxic Cell Radiosensitizers (Nitroimidazole Class)

Abstract & Introduction Tumor hypoxia (low oxygen tension) is a significant cause of resistance to ionizing radiation.[1] Hypoxic cells are up to three times more resistant to radiation than well-oxygenated cells because...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Tumor hypoxia (low oxygen tension) is a significant cause of resistance to ionizing radiation.[1] Hypoxic cells are up to three times more resistant to radiation than well-oxygenated cells because oxygen is required to "fix" the DNA damage caused by radiation-induced free radicals.

Nitroimidazole radiosensitizers (e.g., Misonidazole, Nimorazole, Etanidazole) function as "oxygen mimetics."[2] They possess high electron affinity, allowing them to replace oxygen in stabilizing radiation-induced DNA radicals. Unlike oxygen, these compounds are not rapidly metabolized in hypoxic tissue, allowing them to diffuse into poorly vascularized tumor cores.

This guide details the chemical preparation of a representative 2-nitroimidazole radiosensitizer (Misonidazole analog) and the standard protocol for validating its efficacy via the Sensitizer Enhancement Ratio (SER).

Mechanism of Action

The core mechanism relies on the electron affinity of the nitro group.

  • Ionizing Radiation creates DNA radicals (

    
    ).
    
  • In Oxic Cells:

    
     reacts with 
    
    
    
    to form stable peroxides (
    
    
    ), making damage permanent (oxygen fixation).
  • In Hypoxic Cells: Without

    
    , 
    
    
    
    can be chemically repaired by hydrogen donors (e.g., glutathione) back to
    
    
    .
  • With Nitroimidazoles (

    
    ):  The drug penetrates the hypoxic cell. It reacts with 
    
    
    
    to form a stable adduct (
    
    
    ), preventing repair and leading to cell death.

Critical Note on Selectivity: In normal (oxic) cells, the nitroimidazole is reduced to a radical anion (


) but is immediately re-oxidized by 

(Futile Cycling), preventing toxicity. In hypoxic cells, this re-oxidation cannot occur, leading to the accumulation of toxic reduction products.

Chemical Synthesis Protocol

This protocol describes the synthesis of Misonidazole (1-(2-nitroimidazol-1-yl)-3-methoxy-2-propanol), the "gold standard" reference for 2-nitroimidazole sensitizers.

Strategic Considerations
  • Precursor Choice: 2-Nitroimidazole (Azomycin) is preferred over 5-nitroimidazole for research standards because it has a higher one-electron reduction potential (

    
     mV) compared to 5-nitroimidazoles (
    
    
    
    mV), making it a more potent electron acceptor (sensitizer), though potentially more neurotoxic in clinical settings.
  • Linker Chemistry: The hydroxy-alkyl chain provides water solubility, essential for intravenous administration and tissue diffusion.

Materials[3][4]
  • Precursor: 2-Nitroimidazole (CAS: 527-73-1)

  • Alkylating Agent: 1,2-Epoxy-3-methoxypropane (Glycidyl methyl ether) (CAS: 930-37-0)

  • Catalyst/Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Absolute Ethanol or N,N-Dimethylformamide (DMF).

  • Workup: Ethyl Acetate, Magnesium Sulfate (

    
    ), Silica Gel 60.
    
Step-by-Step Synthesis Procedure

Reaction Scheme: 2-Nitroimidazole + Glycidyl methyl ether --(K2CO3, EtOH, Reflux)--> Misonidazole

  • Activation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitroimidazole (1.13 g, 10 mmol) in absolute ethanol (50 mL) .

    • Add anhydrous

      
       (0.14 g, 1.0 mmol) . Note: Only catalytic base is needed to facilitate the deprotonation of the imidazole N1.
      
  • Alkylation:

    • Add 1,2-epoxy-3-methoxypropane (1.10 g, 12.5 mmol) dropwise to the stirring solution. A slight excess (1.25 eq) ensures complete consumption of the valuable nitroimidazole precursor.

    • Heat the mixture to reflux (~78°C) under an inert atmosphere (

      
       or Ar) to prevent moisture absorption.
      
    • Monitor: Check reaction progress via TLC (System: Ethyl Acetate/Methanol 9:1). The starting 2-nitroimidazole (

      
      ) should disappear, replaced by the product (
      
      
      
      ). Reaction time is typically 4–6 hours .
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid

      
      .
      
    • Evaporate the ethanol under reduced pressure (rotary evaporator) to yield a yellow viscous oil.

    • Extraction: Dissolve the oil in Water (20 mL) and extract with Ethyl Acetate (3 x 30 mL) . This removes inorganic salts and unreacted polar impurities.

    • Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous

      
       . Filter and concentrate.
      
  • Purification:

    • The crude product often solidifies upon standing or cooling.

    • Recrystallization: Dissolve in a minimum amount of hot ethyl acetate and add hexane dropwise until turbid. Cool to 4°C overnight.

    • Alternative (Column Chromatography): If oil persists, purify via silica gel flash chromatography (Eluent: 100% EtOAc

      
       5% MeOH/EtOAc).
      
  • Yield: Expected yield is 65–80%. The product should be pale yellow crystals (mp: 80–82°C).

Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: 2-Nitroimidazole (10 mmol) Reagents Add: Glycidyl Methyl Ether (1.25 eq) Cat: K2CO3, Solvent: EtOH Start->Reagents Reflux Reflux at 78°C (4-6 Hours) Reagents->Reflux TLC TLC Check (EtOAc:MeOH 9:1) Reflux->TLC TLC->Reflux Incomplete Workup Filter K2CO3 Evaporate Solvent TLC->Workup Complete Extract Partition: Water / Ethyl Acetate Workup->Extract Purify Recrystallization (EtOAc/Hexane) Extract->Purify Final Product: Misonidazole (Pale Yellow Crystals) Purify->Final

Figure 1: Step-by-step workflow for the synthesis of Misonidazole via N-alkylation.

Quality Control & Characterization

Before biological testing, the compound's identity and purity must be verified.

TestMethodAcceptance Criteria
Purity HPLC (C18 column, Water/Acetonitrile gradient)> 98% Area Under Curve (AUC)
Identity 1H-NMR (DMSO-d6 or CDCl3)Characteristic imidazole protons (d, ~7.1 & 7.5 ppm); Methine/Methylene signals of linker.
Identity Mass Spectrometry (ESI-MS)[M+H]+ = 202.2 m/z
Melting Point Capillary Method80–82°C (Sharp range indicates purity)
Solubility VisualSoluble in PBS (pH 7.4) at > 10 mM

Biological Validation: Determining the SER

The Sensitizer Enhancement Ratio (SER) is the definitive metric for radiosensitizer potency. It quantifies how much the drug reduces the radiation dose required to kill a specific fraction of hypoxic cells.

Experimental Setup (Clonogenic Assay)

Cell Line: EMT-6 (Mouse Mammary Carcinoma) or V79 (Hamster Lung Fibroblast) are standard reference lines.

Groups:

  • Oxic Control: Cells + Radiation (Air).

  • Hypoxic Control: Cells + Radiation (

    
    ).
    
  • Hypoxic + Drug: Cells + Drug + Radiation (

    
    ).
    
  • (Optional)Oxic + Drug: To test for intrinsic toxicity (should be minimal).

Protocol
  • Seeding: Plate cells in glass or specialized gas-tight chambers (e.g., aluminum chambers) at

    
     cells/dish. Allow attachment (overnight).
    
  • Drug Treatment: Add the nitroimidazole (e.g., 1.0 mM final concentration) to the media 2 hours prior to irradiation.

  • Hypoxia Induction:

    • Seal chambers and gas with 95%

      
       / 5% 
      
      
      
      for 60 minutes at 37°C.
    • Validation: Oxygen content in media must be < 100 ppm (verified by oxygen electrode).

  • Irradiation:

    • Irradiate cells using an X-ray source (e.g., 250 kVp) or Gamma source (

      
      ).
      
    • Dose Points: 0, 2, 4, 6, 8, 10, 15, 20 Gy.

    • Note: Hypoxic cells require higher doses to show killing curves, so extend the dose range compared to oxic cells.

  • Plating for Survival:

    • Immediately after irradiation, wash cells, trypsinize, and count.

    • Re-plate known numbers of cells (e.g., 100–10,000 depending on dose) into 6-well plates.

  • Incubation: Incubate for 7–10 days until colonies (>50 cells) form.

  • Staining: Fix with methanol/acetic acid and stain with Crystal Violet.

Data Analysis & SER Calculation[4]
  • Calculate Survival Fraction (SF):

    
    
    
  • Plot Curves: Log(SF) on y-axis vs. Dose (Gy) on x-axis.

  • Determine Iso-survival Dose: Find the radiation dose required to reduce survival to 1% (0.01 SF) for both the Control (

    
    ) and Drug-treated (
    
    
    
    ) groups.
  • Calculate SER:

    
    
    

Interpretation:

  • SER = 1.0: No sensitization.

  • SER = 1.2–1.5: Moderate sensitization (Clinical Nimorazole range).

  • SER > 2.0: High sensitization (Misonidazole range in vitro).[3]

Mechanism Visualization

Mechanism Radiation Ionizing Radiation DNA Genomic DNA Radiation->DNA Ionization Radical DNA Radical (DNA•) DNA->Radical FixedDamage Peroxide Damage (DNA-OO•) LETHAL Radical->FixedDamage + O2 (Fast) Survival Cell Survival (Radio-resistance) Radical->Survival + H (Repair) Adduct DNA-Drug Adduct (Fixation) Radical->Adduct Oxygen Oxygen (O2) Oxygen->FixedDamage Hypoxia Hypoxia (No O2) Hypoxia->Survival Repair Chemical Repair (by Glutathione) Drug Nitroimidazole (R-NO2) Drug->Adduct + DNA• (Hypoxia Only)

Figure 2: Competitive mechanism of radiochemical damage fixation by Oxygen and Nitroimidazoles vs. enzymatic repair.

References

  • Overgaard, J. (2011). "Hypoxic radiosensitization: Adored, ignored, but restored?" Seminars in Radiation Oncology. Link

  • Chapman, J. D., et al. (1973). "The radiosensitizing and radioprotective properties of compounds containing the nitro group."[4][5] International Journal of Radiation Biology. Link

  • Wardman, P. (2007). "Chemical radiosensitizers for use in radiotherapy." Clinical Oncology. Link

  • Agrawal, K. C., et al. (1979). "Radiosensitizers: Synthesis and biological evaluation of nitroimidazoles." Journal of Medicinal Chemistry. Link

  • Kizaka-Kondoh, S., & Konse-Nagasawa, H. (2009). "Significance of nitroimidazole compounds as hypoxia markers." Cancer Science. Link

Sources

Application

Application Note: Scalable Manufacturing of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

Executive Summary This technical guide outlines a scalable, process-optimized route for the synthesis of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3). This compound serves as a critical advanced inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a scalable, process-optimized route for the synthesis of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3). This compound serves as a critical advanced intermediate in the synthesis of next-generation nitroimidazole therapeutics, including analogs of Delamanid and Pretomanid, utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB) and leishmaniasis.

The protocol moves beyond laboratory-scale techniques (mg) to a kilogram-capable process, prioritizing:

  • Safety: Elimination of energetic hazards associated with nitroimidazoles.

  • Regioselectivity: Controlling N1 vs. N3 alkylation to ensure >95% isomeric purity.

  • Scalability: Replacing chromatographic purification with crystallization and filtration.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two distinct stages. The strategy utilizes the commercially available 4-nitroimidazole as the starting material.[1] The core challenge is the regioselective introduction of the ethoxymethyl (EOM) group at the N1 position while maintaining the integrity of the nitro group and the bromine atom.

Strategic Pathway
  • Core Construction: Synthesis of the 2-bromo-4-nitroimidazole scaffold via a bromination-debromination sequence. Direct monobromination is essentially impossible due to deactivation; thus, a dibromination-selective reduction strategy is employed.

  • Functionalization: N-alkylation using ethoxymethyl chloride (EOM-Cl). Regiocontrol is achieved via thermodynamic control using weak bases in polar aprotic solvents.

Retrosynthesis Target Target Molecule 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole Core Intermediate Core 2-Bromo-4-nitroimidazole Target->Core N-Alkylation (Regioselective) Reagent1 Reagent Ethoxymethyl Chloride (EOM-Cl) Target->Reagent1 SM Starting Material 4-Nitroimidazole Core->SM Dibromination & Selective Reduction Reagent2 Reagents 1. Br2, NaHCO3 2. Na2SO3 (Reductive Debromination) Core->Reagent2

Figure 1: Retrosynthetic analysis showing the disconnection of the EOM protecting group and the construction of the brominated core.

Process Development & Optimization

Stage 1: Synthesis of 2-Bromo-4-nitroimidazole

Direct bromination of 4-nitroimidazole yields a mixture of mono- and di-bromo products. The scalable industrial standard (developed by DNDi and partners) involves exhaustive bromination to 2,5-dibromo-4-nitroimidazole , followed by selective reductive debromination of the more labile C5-bromine.

  • Key Improvement: Use of aqueous sodium sulfite (

    
    ) for reduction instead of expensive phosphites or catalytic hydrogenation, which avoids heavy metal residues.
    
Stage 2: N-Ethoxymethylation

Nitroimidazoles can tautomerize, leading to mixtures of 1,4- and 1,5-isomers during alkylation.

  • Regioselectivity: Alkylation of 2-bromo-4-nitroimidazole generally favors the 1-alkyl-4-nitro isomer (N1 alkylation) due to steric hindrance at N3 (adjacent to the nitro group) and electronic factors.

  • Base Selection: Potassium Carbonate (

    
    ) in Acetonitrile (ACN) at 60°C is selected over Sodium Hydride (
    
    
    
    ).
    
    
    is safer (no
    
    
    evolution), easier to handle on scale, and promotes thermodynamic equilibration to the stable 1,4-isomer.

Detailed Manufacturing Protocols

Protocol A: Synthesis of 2-Bromo-4-nitroimidazole (The Core)

Batch Size: 1.0 kg Input (4-Nitroimidazole) Expected Yield: ~1.1 kg (65-70%)

Materials:
  • 4-Nitroimidazole (1.0 kg, 8.84 mol)

  • Bromine (

    
    ) (3.1 kg, 19.4 mol)
    
  • Sodium Bicarbonate (

    
    ) (2.2 kg)
    
  • Sodium Sulfite (

    
    ) (1.1 kg)
    
  • Water (Process Water)

  • Acetic Acid (Glacial)

Step-by-Step Procedure:
  • Dibromination:

    • In a 20 L glass-lined reactor, charge Water (10 L) and 4-Nitroimidazole (1.0 kg) .

    • Cool the suspension to 0–5°C.[2]

    • Add

      
       (2.2 kg)  portion-wise (Caution: 
      
      
      
      evolution).
    • Add Bromine (3.1 kg) dropwise via an addition funnel over 4 hours, maintaining internal temperature <10°C.

    • Warm to 60°C and stir for 6 hours. The solution typically turns orange/red.

    • Quench: Cool to 5°C. Adjust pH to 2–3 with conc. HCl.

    • Filtration: Filter the solid 2,5-dibromo-4-nitroimidazole .[1] Wash with cold water. (Do not dry; proceed wet to reduction to minimize dust hazard).

  • Selective Reduction (Debromination):

    • Return the wet cake to the reactor. Add Water (10 L) and

      
       (1.1 kg) .
      
    • Heat the mixture to reflux (100°C) for 12–16 hours.

    • Monitoring: Monitor by HPLC. The 2,5-dibromo peak should disappear, converting to 2-bromo-4-nitroimidazole.

    • Isolation: Cool to 5°C. The product precipitates as a light yellow solid.[1]

    • Filter and wash with cold water (2 x 2 L).

    • Dry in a vacuum oven at 50°C for 24 hours.

Quality Check:

  • Appearance: Light yellow powder.

  • Purity (HPLC): >98%.

  • Melting Point: ~240°C (dec).

Protocol B: N-Ethoxymethylation to Target Molecule

Safety Critical: Ethoxymethyl chloride (EOM-Cl) is a known carcinogen and lachrymator. All operations must occur in a closed system or a certified fume hood with scrubber.

Materials:
  • 2-Bromo-4-nitroimidazole (500 g, 2.60 mol)

  • Ethoxymethyl chloride (EOM-Cl) (295 g, 3.12 mol, 1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (540 g, 3.90 mol, 1.5 eq)
    
  • Acetonitrile (ACN) (5.0 L)

  • Ethyl Acetate / Hexanes (for crystallization)

Step-by-Step Procedure:
  • Reaction Setup:

    • In a 10 L reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge Acetonitrile (5.0 L) .

    • Add 2-Bromo-4-nitroimidazole (500 g) and

      
       (540 g) .
      
    • Stir at room temperature for 30 minutes to form the potassium salt.

  • Alkylation:

    • Add Ethoxymethyl chloride (EOM-Cl) dropwise over 1 hour.

    • Note: A mild exotherm may occur.[3]

    • Heat the mixture to 60°C and stir for 4–6 hours.

    • IPC (In-Process Control): Check HPLC for consumption of starting material (<1%).

  • Work-up:

    • Cool reaction to room temperature.[1][4][5][6]

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad or sintered glass. Wash the cake with ACN (500 mL).
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous yellow oil or semi-solid.

  • Purification (Crystallization):

    • Dissolve the crude residue in Ethyl Acetate (1.5 L) at 50°C.

    • Slowly add Hexanes (or Heptane) (approx. 1.5 L) until slight turbidity is observed.

    • Cool slowly to 0–5°C with gentle stirring.

    • Allow crystallization to proceed for 4 hours.

    • Filter the white to off-white crystals. Wash with cold Hexanes.

    • Dry under vacuum at 40°C.

Final Product Specifications:

  • Yield: ~520–580 g (80–90%).

  • Appearance: White crystalline solid.

  • Purity (HPLC): >99% (Target isomer).

  • Regioisomer Ratio: >95:5 (N1:N3).

Process Visualization

ProcessFlow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization start Start: 4-Nitroimidazole step1 Bromination (Br2, NaHCO3, H2O) start->step1 inter1 Intermediate: 2,5-Dibromo-4-nitroimidazole step1->inter1 step2 Selective Reduction (Na2SO3, Reflux) inter1->step2 core Isolated Core: 2-Bromo-4-nitroimidazole step2->core step3 Alkylation (EOM-Cl, K2CO3, ACN, 60°C) core->step3 filter Filtration of Salts step3->filter cryst Crystallization (EtOAc / Hexane) filter->cryst final Final Product: 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole cryst->final

Figure 2: Process flow diagram illustrating the two-stage manufacturing workflow.

Analytical Controls & Safety

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 300 nm (Nitroimidazole characteristic absorbance).

  • Retention Times:

    • 4-Nitroimidazole: ~2.5 min

    • 2-Bromo-4-nitroimidazole: ~5.8 min

    • Target (EOM derivative): ~9.2 min

Safety Data (EOM-Cl)
  • Hazard: Carcinogenic (Category 1B), Flammable Liquid (Category 3).

  • Handling: Use only in a chemical fume hood or glovebox. Wear double nitrile gloves and a chemically resistant apron.

  • Neutralization: Quench excess EOM-Cl with aqueous ammonia or dilute NaOH before disposal.

References

  • Pedada, S. R., et al. (2013). "An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs." Organic Process Research & Development, 17(9), 1149–1155.

  • Boukli, L., et al. (2016). "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents." Der Pharma Chemica, 8(2), 273-278.

  • Gelest, Inc. (2017). "Safety Data Sheet: 2-(Trimethylsilyl)ethoxymethyl chloride (Analogous handling for EOM-Cl)."

  • Patsnap Patent Search. (2016). "Method for synthesizing 2-bromo-4-nitroimidazole."[1][2] Patent CN105753805A.

Sources

Method

Application Note: Functionalization of 4-Nitroimidazole Ring Systems for Bioactive Compound Libraries

Introduction: The Nitroimidazole Renaissance The 4-nitroimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core engine for a class of hypoxia-activated prodrugs and anti-infectives. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nitroimidazole Renaissance

The 4-nitroimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core engine for a class of hypoxia-activated prodrugs and anti-infectives. While historically anchored by metronidazole (a 5-nitroimidazole), recent breakthroughs like Pretomanid (PA-824) and Delamanid have shifted focus toward complex functionalization of the 4-nitroimidazole core for multi-drug resistant tuberculosis (MDR-TB) and anaerobic infections.

The Chemical Challenge: The fundamental challenge in generating libraries of these compounds is the tautomeric ambiguity of the parent 4(5)-nitroimidazole. Functionalization at the


 position yields the biologically preferred 1-alkyl-4-nitroimidazole, while 

alkylation yields the often less active 1-alkyl-5-nitroimidazole isomer.

This guide details protocols to control this regioselectivity and leverage "Click Chemistry" for rapid library generation, ensuring high scientific integrity and reproducibility.

Strategic Scaffolding: The Regioselectivity Logic

Before beginning synthesis, researchers must understand the thermodynamic vs. kinetic control of the alkylation step.

  • Kinetic Control: Often favors a mixture or the sterically less hindered position, depending on the electrophile.

  • Thermodynamic Control: The 1-alkyl-4-nitroimidazole isomer is generally thermodynamically more stable than the 5-nitro isomer.[1]

  • The "Tautomer Trap": In solution, 4(5)-nitroimidazole exists in equilibrium. Deprotonation yields a resonance-stabilized anion that can react at either nitrogen.

Diagram 1: Regioselectivity & Isomer Differentiation

The following diagram illustrates the bifurcation between the 4-nitro and 5-nitro pathways and the critical analytical checkpoints.

Nitroimidazole_Regioselectivity Start 4(5)-Nitroimidazole (Tautomeric Mix) Base Deprotonation (K2CO3 or NaH) Start->Base Anion Resonance Stabilized Anion Base->Anion Rxn_N1 Alkylation at N1 (Steric/Electronic Control) Anion->Rxn_N1 Major Path (Optimized Conditions) Rxn_N3 Alkylation at N3 Anion->Rxn_N3 Minor Path Prod_4 1-Alkyl-4-Nitroimidazole (Target Scaffold) Rxn_N1->Prod_4 Prod_5 1-Alkyl-5-Nitroimidazole (Isomeric Impurity) Rxn_N3->Prod_5 Validation NMR Validation (NOE & Chem Shift) Prod_4->Validation Prod_5->Validation

Caption: Mechanistic bifurcation in nitroimidazole alkylation. Optimization of base and solvent is critical to favor the N1 pathway (green).

Protocol A: Regioselective -Alkylation

Objective: Synthesize 1-alkyl-4-nitroimidazole cores with >90% regioselectivity.

This protocol utilizes a mild base (


) in a polar aprotic solvent (Acetonitrile or DMF), which has been shown to favor the 4-nitro isomer compared to strong metal hydrides which may lead to lower selectivity due to rapid, indiscriminate kinetics.
Materials
  • Substrate: 2-bromo-4-nitroimidazole or 4-nitroimidazole.[2]

  • Electrophile: Alkyl halide (e.g., benzyl bromide) or Epoxide (for Pretomanid-like scaffolds).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 4-nitroimidazole (1.0 equiv) and anhydrous

    
     (1.5 equiv).
    
  • Solvation: Add anhydrous MeCN (0.2 M concentration relative to substrate). Stir at Room Temperature (RT) for 30 minutes. Why: This allows deprotonation and equilibration of the nitronate anion.

  • Addition: Add the electrophile (1.2 equiv) dropwise.

    • Note: If using a chiral epoxide (e.g., for Pretomanid synthesis), add a Lewis acid catalyst like

      
       if reaction is sluggish.
      
  • Reaction: Heat to 60°C and monitor by TLC/LC-MS.

    • Critical Insight: Higher temperatures (up to a limit) can favor the thermodynamic 4-nitro product, but excessive heat (>100°C) may cause degradation.

  • Quench & Workup: Dilute with EtOAc, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

    • Separation: The 1-alkyl-5-nitro isomer is usually less polar and elutes first; the 1-alkyl-4-nitro isomer (Target) elutes second.

Data Summary: Conditions vs. Selectivity

Base / Solvent Temperature Yield (Isolated) Regio Ratio (4-nitro : 5-nitro) Notes

|


 / DMF | 

| 85% | 60 : 40 | Rapid, low selectivity. | |

/ DMF |

| 78% | 85 : 15 | Good balance. | |

/ MeCN
|

| 82% | >95 : 5 | Optimal for library scale-up. |

Protocol B: Modular Library Generation via Click Chemistry

Objective: Rapidly diversify the imidazole tail using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This approach mimics the "Next-Generation" library strategy described in PNAS (2013), allowing for the attachment of diverse chemical space (solubility enhancers, target binders) without altering the nitro-warhead.

Diagram 2: Library Synthesis Workflow

The following diagram details the parallel synthesis workflow for creating a library of 50+ analogs.

Click_Library_Workflow Core 4-Nitroimidazole Core Intermediate N1-Propargyl-4-Nitroimidazole Core->Intermediate Protocol A Linker Propargyl Bromide (Alkyne Handle) Linker->Intermediate Click_Rxn CuAAC Reaction (CuSO4 / NaAsc / tBuOH:H2O) Intermediate->Click_Rxn Library_Azides Azide Library (R-N3) (PEG, Aryl, Heterocycle) Library_Azides->Click_Rxn Final_Lib 1,2,3-Triazole Linked Bioactive Library Click_Rxn->Final_Lib Quant. Yield Regiospecific (1,4-triazole)

Caption: Modular assembly of nitroimidazole libraries using CuAAC. This method ensures 100% atom economy and high purity.

Step-by-Step Methodology
  • Scaffold Preparation: Synthesize 1-(prop-2-yn-1-yl)-4-nitro-1H-imidazole using Protocol A (Electrophile = Propargyl bromide).

  • Plate Setup: In a 96-well deep-well plate, dissolve the Alkyne-Scaffold (1 equiv) in

    
    -BuOH/Water (1:1).
    
  • Library Addition: Add distinct Azides (

    
    ) (1.1 equiv) to each well.
    
  • Catalyst Cocktail: Add freshly prepared solution of

    
     (10 mol%) and Sodium Ascorbate (20 mol%).
    
  • Incubation: Shake at RT for 12 hours.

  • Workup:

    • Add QuadraPure™ TU (thiourea scavenger) or similar resin to remove Copper.

    • Filter and concentrate.

    • Note: Click reactions often require no chromatography if reagents are stoichiometric.

Quality Control & Validation (E-E-A-T)

Ensuring the correct isomer is vital for biological activity. 1-alkyl-5-nitroimidazoles often exhibit significantly reduced efficacy in anaerobic models compared to their 4-nitro counterparts.

Isomer Differentiation via NMR

Do not rely solely on LC-MS, as isomers have identical masses.

  • NOE (Nuclear Overhauser Effect):

    • 1-alkyl-5-nitroimidazole: Irradiation of the

      
      -alkyl protons (e.g., 
      
      
      
      ) will show a strong NOE enhancement of the imidazole
      
      
      proton (adjacent to the alkyl group).
    • 1-alkyl-4-nitroimidazole: Irradiation of the

      
      -alkyl protons shows weak or no NOE  to the imidazole 
      
      
      
      proton because the nitro group at position 4 sterically separates them or changes the magnetic environment.
  • Chemical Shift (

    
     NMR): 
    
    • The

      
       proton of the 4-nitro  isomer typically resonates downfield (more acidic) compared to the 
      
      
      
      proton of the 5-nitro isomer due to the electron-withdrawing effect of the adjacent nitro group.
Safety Note

Nitroimidazoles are potential mutagens and explosives precursors (though 4-nitroimidazole is stable). Handle all dry solids with anti-static precautions. Avoid metal spatulas when handling dry diazonium or high-nitrogen intermediates.

References

  • Pretomanid Synthesis & Process Chemistry

    • Source: American Chemical Society (OPRD) / TB Alliance.
    • Citation: "Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid." Org.[2] Process Res. Dev. (2023).[2][3]

    • URL:[Link]

  • Regioselectivity of Nitroimidazole Alkylation

    • Source: Royal Society of Chemistry (Perkin Trans. 1).
    • Citation: "Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media."
    • URL:[Link]

  • Next-Generation Nitroimidazole Libraries (Click Chemistry)

    • Source: Proceedings of the N
    • Citation: "Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials."[4][5] PNAS (2013).

    • URL:[Link]

  • Differentiation of Isomers (NMR)

    • Source: Journal of Organic Chemistry.
    • Citation: "Differentiation of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by NMR." J. Org.[6] Chem. (2012).

    • URL:[Link]

  • General Bioactivity of Nitroimidazoles

    • Source: MDPI Pharmaceuticals.
    • Citation: "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications." Pharmaceuticals (2022).[7]

    • URL:[Link]

Sources

Application

Technical Application Note: Advanced Crystallization Strategies for 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

Abstract & Strategic Significance 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3) is a critical synthetic intermediate in the development of hypoxia-activated prodrugs and next-generation nitroimidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3) is a critical synthetic intermediate in the development of hypoxia-activated prodrugs and next-generation nitroimidazole antibiotics (e.g., analogs of Pretomanid and Delamanid). The introduction of the ethoxymethyl (EOM) protecting group at the N1 position masks the acidic proton of the parent 2-bromo-4-nitroimidazole, increasing lipophilicity and enabling further functionalization at the C-Br bond.

However, the EOM group introduces rotational freedom that, combined with the rigid nitroimidazole core, frequently leads to "oiling out" (liquid-liquid phase separation) during purification. This guide details a robust, self-validating crystallization protocol designed to suppress oiling out, ensure regioisomeric purity (vs. the 5-nitro isomer), and maximize yield.

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of crystallization is prerequisite to protocol design.

  • Molecular Core: The 4-nitroimidazole core is highly polar and planar, favoring

    
    -
    
    
    
    stacking interactions.
  • Substituent Effects:

    • 2-Bromo: Adds significant electron density and polarizability, enhancing van der Waals interactions but reducing solubility in highly polar protic solvents compared to the non-brominated analog.

    • 1-Ethoxymethyl (EOM): This acetal-like chain disrupts the hydrogen bond donor capability of the imidazole ring. It adds lipophilicity, making the molecule soluble in chlorinated solvents (DCM, CHCl

      
      ) and esters (Ethyl Acetate), while reducing solubility in water and cold alcohols.
      
Solubility Matrix (Estimated at 25°C)
Solvent ClassSpecific SolventSolubility StatusApplication Role
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary Solvent
Esters Ethyl Acetate (EtOAc)Moderate-High Primary Solvent
Alcohols Ethanol / IPAModerate (Temp dependent)Co-solvent
Alkanes n-Heptane / HexaneLow (<5 mg/mL)Anti-solvent
Aqueous WaterInsoluble Wash medium

Core Methodology: Anti-Solvent Crystallization (EtOAc/Heptane System)

This method is the "Gold Standard" for this intermediate. It leverages the high solubility of the EOM derivative in Ethyl Acetate and its insolubility in alkanes. This system is superior to DCM/Hexane because it operates at higher temperatures, allowing for better thermodynamic control of crystal growth.

The Self-Validating Protocol

Prerequisites:

  • Crude Purity: >85% (by HPLC). If lower, perform a silica plug filtration first.

  • Equipment: Jacketed reactor or EasyMax™ workstation with overhead stirring.

Step-by-Step Procedure:

  • Dissolution (Thermodynamic Reset):

    • Charge crude 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole into the reactor.

    • Add Ethyl Acetate (3.5 vol) (3.5 mL per gram of solid).

    • Heat to 55°C . Stir at 250 RPM.

    • Checkpoint: Solution must be clear and yellow. If solids remain, add EtOAc in 0.5 vol increments until dissolved.

  • Polishing Filtration (Mechanical Purity):

    • While hot (55°C), filter the solution through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., NaBr from the synthesis).

    • Return filtrate to the reactor and reheat to 50°C.

  • Metastable Zone Establishment:

    • Cool the solution slowly to 40°C .

    • Critical Step (Seeding): Add 0.5 wt% of pure seed crystals.

    • Hold at 40°C for 30 minutes.

    • Validation: Observe the formation of a stable "haze" (nucleation). If the solution turns to oil droplets, reheat to 50°C and add 0.5 vol more EtOAc before re-cooling.

  • Anti-Solvent Addition (Controlled Supersaturation):

    • Begin adding n-Heptane via a dosing pump.

    • Rate: 0.5 vol equivalent over 1 hour.

    • Maintain temperature at 40°C.

    • Why? Slow addition prevents the "crashing out" of amorphous material or oil.

  • Cooling & Maturation:

    • Once the first aliquot of Heptane is added, cool the slurry to 20°C over 2 hours (linear ramp: 10°C/hr).

    • Add remaining n-Heptane (2.0 vol) over 30 minutes at 20°C.

    • Final Solvent Ratio: ~1:0.7 (EtOAc:Heptane).

    • Cool further to 0-5°C and age for 2 hours.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Wash the cake with cold (0°C) 1:1 EtOAc/Heptane (2 vol).

    • Dry under vacuum at 40°C for 12 hours.

Alternative Methodology: Cooling Crystallization (Toluene)

For batches where the removal of the 5-nitro regioisomer is the primary goal, Toluene is the preferred solvent. The 4-nitro isomer typically packs better in aromatic solvents due to


-stacking compatibility.
  • Suspend crude solid in Toluene (6 vol) .

  • Heat to 85-90°C until complete dissolution.

  • Cool linearly to 60°C over 1 hour.

  • Seed with 0.1 wt% pure crystals.

  • Cool to 10°C over 4 hours.

  • Note: Yields are typically lower (60-70%) compared to EtOAc/Heptane (>85%), but purity is often higher (>99.5%).

Process Visualization & Logic

The following diagram illustrates the decision matrix and workflow for purifying this compound, highlighting the critical "Oiling Out" checkpoint.

CrystallizationWorkflow Start Crude 2-Bromo-1-(ethoxymethyl)- 4-nitro-1H-imidazole Dissolution Dissolve in EtOAc (55°C) Start->Dissolution Filter Polishing Filtration (Remove NaBr/Inorganics) Dissolution->Filter Cooling Cool to 40°C Filter->Cooling Seed Add Seed Crystals (0.5 wt%) Cooling->Seed Check Checkpoint: Oiling Out? Seed->Check Remedy Reheat to 50°C Add 0.5 vol EtOAc Check->Remedy Yes (Liquid Droplets) Proceed Add Anti-Solvent (Heptane) Controlled Rate Check->Proceed No (Stable Haze) Remedy->Cooling Retry FinalCool Cool to 0-5°C Age 2 Hours Proceed->FinalCool Isolate Filtration & Drying FinalCool->Isolate

Figure 1: Decision-tree workflow for the crystallization process, emphasizing the critical control point for phase separation (oiling out).

Analytical Characterization & Specifications

To ensure the protocol was successful, the isolated crystals must meet the following criteria.

HPLC Purity & Regio-control
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Target: >98.5% Area.

  • Critical Impurity: The 5-nitro isomer (often forms in 5-10% during synthesis) should be <0.5%. The crystallization described above preferentially precipitates the 4-nitro isomer due to its higher lattice energy.

1H NMR Validation (DMSO-d6)

Confirm the integrity of the EOM group (acid sensitivity check).

  • Diagnostic Signal: Look for the methylene singlet of the N-CH2-O group around

    
     5.4 - 5.6 ppm.
    
  • Absence of Degradation: Ensure no broad -OH peak or aldehyde signals, which would indicate hydrolysis of the EOM acetal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated; Temperature too high during anti-solvent addition.Re-dissolve by heating. Add 10-20% more EtOAc. Ensure seeding happens before anti-solvent addition.
Low Yield Too much solvent (EtOAc); Final temperature not low enough.Concentrate the mother liquor and run a second crop (check purity carefully). Cool to -10°C if possible.
Inorganic Ash Poor polishing filtration.Ensure the hot filtration uses a <1 µm membrane. The precursor synthesis uses NaH or alkali bases, leaving salts.
Hydrolysis Acidic contamination in solvent.Use HPLC grade, neutral solvents. Avoid prolonged heating >60°C.

References

  • Pedada, A. R., et al. "An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs."[1] Organic Process Research & Development, vol. 17, no. 9, 2013, pp. 1149–1155.

  • Palmer, B. O., & Denny, W. A. "Synthesis and Reactions of Brominated 2-Nitroimidazoles."[2] Journal of the Chemical Society, Perkin Transactions 1, 1989, pp. 95-99. [2][3][4][5]

  • DNDi (Drugs for Neglected Diseases initiative). "Fexinidazole: A New Oral Drug for Sleeping Sickness." DNDi Technical Reports, 2019. (Contextual reference for nitroimidazole handling).

  • PubChem Compound Summary. "2-Bromo-4-nitroimidazole (CID 47754)."[6] National Center for Biotechnology Information. Accessed Oct 2023.

  • Apollo Scientific. "Product Safety Data Sheet: 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole." Apollo Scientific Ltd, CAS 881376-06-3.

Sources

Technical Notes & Optimization

Troubleshooting

Imidazole N-Alkylation Technical Support Center: Mastering Regioselectivity

Welcome to the Technical Support Center for Imidazole Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in heterocyclic che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in heterocyclic chemistry and drug development: controlling the regioselectivity of imidazole N-alkylation.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind regioisomeric mixtures and providing self-validating protocols to ensure your synthetic pathways are robust and reproducible.

The Mechanistic Root of the Problem

Imidazoles present a unique synthetic challenge due to annular tautomerism. In unsymmetrically substituted imidazoles (e.g., 4-substituted imidazoles), rapid proton exchange between N1 and N3 creates a dynamic equilibrium of tautomers.

Upon deprotonation by a base, a common resonance-stabilized imidazolide anion is formed. Alkylation of this ambident nucleophile typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. The final ratio is dictated by a strict competition between steric approach control (which favors attack at the less hindered nitrogen) and thermodynamic control (which favors the more stable isomer, often driven by intramolecular hydrogen bonding or extended conjugation).

Tautomerization A 4-Substituted Imidazole (Tautomeric Mixture) B Base Deprotonation (e.g., K2CO3, NaH) A->B C Imidazolide Anion (Ambident Nucleophile) B->C -H+ D Electrophilic Attack (R-X) C->D E 1,4-Regioisomer (Often Sterically Favored) D->E Pathway A F 1,5-Regioisomer (Often Thermodynamically Favored) D->F Pathway B

Mechanistic divergence of imidazolide anion alkylation into 1,4- and 1,5-regioisomers.

Troubleshooting Guide & FAQs

Q1: My standard alkylation with K₂CO₃ and an alkyl halide yields a 1:1 mixture of N1 and N3 alkylated products. How can I force the reaction to favor the less sterically hindered nitrogen? A: To maximize steric approach control, you must amplify the steric bulk of either the electrophile or the imidazole intermediate. Direct N-alkylation of asymmetrically substituted imidazoles usually leads to regioisomeric mixtures, but utilizing the steric bulk of protecting groups like triphenylmethyl (trityl) or 2-(trimethylsilyl)ethoxymethyl (SEM) can direct the alkylation exclusively to the less hindered nitrogen[1]. For example, SEM-protection followed by selective trans-N-alkylation allows for the precise preparation of complex substituted imidazoles without isomeric contamination[2].

Q2: I specifically need the thermodynamically favored isomer (e.g., 1-alkyl-4-formylimidazole), but standard Sₙ2 alkylation gives poor selectivity. What is the alternative? A: You need to shift the reaction from kinetic control (irreversible Sₙ2) to thermodynamic control. A highly effective strategy is utilizing a reversible Michael addition. By reacting the imidazole with α,β-unsaturated esters (Michael acceptors) at elevated temperatures, the reaction can equilibrate to the thermodynamically favored 1,4-disubstituted product. For instance, the reversible Michael reaction of 4-formylimidazole yields the thermodynamically favored 1-alkyl-4-formylimidazole with a high regioselectivity ratio of up to 7.8:1[1].

Q3: Does the choice of the fused heterocycle ring size affect the N-alkylation regioselectivity under basic conditions? A: Yes. In studies comparing various imidazole-containing heterocycles (such as imidazopyridines vs. imidazopyrimidines), regioselectivities determined for N-alkylations under basic conditions (K₂CO₃ in DMF) demonstrate that N-alkylation ratios vary based on the electronic nature of the fused six-membered ring. While regioselectivity is essentially governed by steric approach control, the substitution on the C-2 position also subtly alters the N-1/N-3 ratio[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. Each workflow includes built-in analytical checkpoints to verify success before proceeding to the next step, preventing the costly scale-up of isomeric mixtures.

Protocol A: Regioselective Trans-N-Alkylation via SEM-Switch

This protocol leverages the "SEM-switch" methodology, which transfers the SEM-group from the N-1 to the N-3 nitrogen. This enables the preparation of specific regioisomers that are otherwise inaccessible due to low reactivity or poor selectivity[2].

Step 1: Initial SEM Protection

  • Action: Dissolve the parent imidazole (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq) at 0 °C, stir for 30 minutes to ensure complete deprotonation, then dropwise add SEM-Cl (1.1 eq).

  • Validation Check: TLC (Hexane/EtOAc) should show complete consumption of the baseline starting material. ¹H NMR will confirm protection at the more sterically accessible nitrogen (typically N1) by the appearance of the SEM -CH₂- signals.

Step 2: Core Functionalization (C2/C5 Arylation)

  • Action: Perform Pd-catalyzed C-H arylation using aryl bromides or low-cost aryl chlorides under standard cross-coupling conditions[2].

  • Validation Check: LC-MS must confirm the addition of the aryl mass, and ¹H NMR should show the disappearance of the respective C-H proton.

Step 3: The SEM-Switch & Trans-N-Alkylation

  • Action: Treat the protected imidazole with an alkylating agent (e.g., an alkyl triflate) to form a reactive intermediate imidazolium salt. Subsequently, treat the mixture with a fluoride source (e.g., TBAF) to selectively cleave the SEM group.

  • Validation Check: The removal of the SEM group (loss of Si-CH₃ signals near 0 ppm in ¹H NMR) and the retention of the new alkyl group confirm successful trans-N-alkylation.

SEM_Switch S1 Parent Imidazole S2 N1 SEM-Protection S1->S2 S3 C2/C5 Arylation S2->S3 S4 Alkyl Triflate Addition (Imidazolium Formation) S3->S4 S5 SEM Deprotection (TBAF) Yields Pure Regioisomer S4->S5

Workflow for regioselective trans-N-alkylation utilizing the SEM-switch methodology.

Protocol B: Thermodynamic Control via Reversible Michael Addition

Use this protocol when targeting the thermodynamically favored 1,4-disubstituted imidazole, bypassing the limitations of kinetic Sₙ2 mixtures[1].

Step 1: Reaction Setup

  • Action: Combine 4-formylimidazole (1.0 eq) and the Michael acceptor (e.g., methyl acrylate, 1.5 eq) in a suitable solvent (or solvent-free if the acceptor is liquid). Add a catalytic amount of DBU (0.1 eq).

  • Validation Check: Monitor the reaction via HPLC. Initially, a kinetic mixture of both N1 and N3 products will form. Do not stop the reaction here.

Step 2: Thermodynamic Equilibration

  • Action: Heat the reaction mixture to 60–80 °C and stir for 24 hours. The elevated temperature allows the reversible Michael addition to funnel the kinetic product back into the intermediate pool, eventually trapping it as the thermodynamically favored 1-alkyl-4-formylimidazole.

  • Validation Check: HPLC analysis should show the product ratio shifting over time, stabilizing at approximately 7.8:1 in favor of the 1,4-isomer[1].

Quantitative Data: Optimization Matrix

The following table summarizes the effects of various conditions on the regioselectivity of imidazole N-alkylation, synthesizing data from standard optimization matrices to guide your experimental design.

Strategy / ConditionReagents / CatalystTarget RegioisomerSelectivity Ratio (Typical)Mechanistic Driver
Direct Alkylation (Basic) K₂CO₃, DMF, R-XMixture (1,4 & 1,5)~ 1:1 to 3:1Steric approach control[3]
Bulky Protecting Group Trityl-Cl / SEM-Cl1,4-disubstituted> 95:5Extreme steric hindrance[1]
Reversible Michael Add. DBU, Methyl Acrylate1,4-disubstituted7.8:1Thermodynamic equilibration[1]
Trans-N-Alkylation 1. R-OTf 2. TBAF1,5-disubstituted> 99:1Directed imidazolium cleavage[2]

References

  • Su, W., & Wood, W. (2000). Regioselective N-Alkylation of 4-Formylimidazole via reversible Michael Reaction. Synthetic Communications. Available at:[Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Available at:[Link]

  • Guler, E. et al. (2021). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Ethoxymethyl (EOM) Protection of Imidazoles

Welcome to the Technical Support Center for the ethoxymethyl (EOM) protection of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the ethoxymethyl (EOM) protection of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial synthetic step. The following information is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-ethoxymethylation of imidazole?

A1: The N-ethoxymethylation of imidazole is a nucleophilic substitution reaction. The process typically involves two key steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, creating a highly nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the ethoxymethyl chloride (EOM-Cl), displacing the chloride leaving group to form the N-ethoxymethylated imidazole product.[1]

Q2: How does reaction temperature influence the rate and yield of the EOM protection of imidazole?

A2: Reaction temperature is a critical parameter that directly impacts both the rate and efficiency of the EOM protection. Generally, increasing the reaction temperature accelerates the rate of reaction.[2] However, excessively high temperatures can lead to the formation of undesirable side products and potential degradation of the starting material or the product.[2][3] For many N-alkylation reactions of imidazoles, a temperature range of room temperature to 60-80 °C is often employed.[1]

Q3: What are the common side reactions to be aware of during the EOM protection of imidazoles, and how does temperature affect them?

A3: The most common side reaction is the formation of a dialkylated imidazolium salt, where the already protected imidazole acts as a nucleophile and reacts with another molecule of EOM-Cl.[1][3] Higher temperatures can increase the likelihood of this over-alkylation. Decomposition of the starting material or product can also occur at elevated temperatures, often indicated by a darkening of the reaction mixture.[3]

Q4: For an unsymmetrically substituted imidazole, how does temperature affect the regioselectivity of EOM protection (N1 vs. N3)?

A4: For unsymmetrical imidazoles, temperature can play a crucial role in determining the ratio of the two possible regioisomers (N1- and N3-protected). This is governed by the principles of kinetic versus thermodynamic control.

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed faster (the kinetic product). This is often the less sterically hindered nitrogen.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction can reach equilibrium, favoring the formation of the more stable product (the thermodynamic product).

Therefore, adjusting the reaction temperature can be a tool to influence the regioselectivity of the protection.[4]

Q5: What are the recommended starting conditions for optimizing the reaction temperature for EOM protection of a new imidazole substrate?

A5: A good starting point for a new substrate is to perform the reaction at room temperature. If the reaction is slow or does not proceed to completion, a systematic and gradual increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Reaction temperature is too low. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature for your specific substrate.
Inefficient deprotonation of imidazole. Ensure you are using an appropriate base (e.g., NaH, K₂CO₃, Cs₂CO₃) and a suitable anhydrous solvent (e.g., THF, DMF, Acetonitrile).[1][5]
Degraded EOM-Cl reagent. Use a fresh bottle of ethoxymethyl chloride. This reagent is moisture-sensitive.
Formation of Significant Amounts of Dialkylated Imidazolium Salt Reaction temperature is too high. Lower the reaction temperature. Often, running the reaction at room temperature or even 0 °C can minimize this side reaction.
Incorrect stoichiometry. Use a slight excess of the imidazole (1.1-1.2 equivalents) relative to the EOM-Cl.[1]
Rapid addition of EOM-Cl. Add the EOM-Cl dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]
Undesirable Regioisomer Ratio for an Unsymmetrical Imidazole Reaction temperature is favoring the undesired isomer. If the desired product is the kinetic isomer, run the reaction at a lower temperature. If the thermodynamic isomer is desired, a higher temperature may be beneficial. Experiment with a range of temperatures to determine the optimal selectivity.[4]
Steric and electronic factors. The inherent electronic and steric properties of your imidazole substrate will influence regioselectivity. Consider if a different protecting group strategy might be necessary if temperature optimization is insufficient.[2]
Reaction Mixture Darkens or Shows Decomposition Reaction temperature is too high. Immediately reduce the reaction temperature. Consider running the reaction at a lower temperature for a longer period.
Instability of the starting material or product. If the compounds are known to be thermally labile, conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

Experimental Protocols

Protocol 1: General Procedure for EOM Protection of Imidazole at Room Temperature

This protocol provides a general starting point for the ethoxymethyl protection of a generic imidazole.

Materials:

  • Imidazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Ethoxymethyl chloride (EOM-Cl, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend the imidazole (1.0 eq) in anhydrous DMF or THF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (cessation of hydrogen gas evolution).

  • Cool the reaction mixture back to 0 °C.

  • Add ethoxymethyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Temperature Optimization Study

To optimize the reaction temperature, set up several small-scale reactions in parallel, varying the temperature for each.

Procedure:

  • Follow steps 1-6 of Protocol 1 for each reaction.

  • After the addition of EOM-Cl, maintain each reaction at a different, constant temperature (e.g., 0 °C, room temperature, 40 °C, 60 °C).

  • Monitor each reaction by TLC at regular time intervals (e.g., every 2 hours).

  • After a set time (e.g., 24 hours), or upon completion of the reaction at the highest temperature, work up each reaction as described in steps 9-11 of Protocol 1.

  • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield of the desired product and the presence of any side products. This will allow for the determination of the optimal reaction temperature.

Visualizations

EOM_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification start Dissolve Imidazole in Anhydrous Solvent add_base Add Base (e.g., NaH) at 0°C start->add_base deprotonation Stir to Complete Deprotonation add_base->deprotonation add_eom Add EOM-Cl at 0°C deprotonation->add_eom stir Stir at Desired Temperature add_eom->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Characterize Final Product purify->product

Caption: Experimental workflow for the ethoxymethyl (EOM) protection of imidazoles.

Temp_Optimization_Logic cluster_slow Slow Reaction cluster_fast Fast Reaction / Side Products start Start Reaction at Room Temperature check_completion Reaction Complete in 24h? start->check_completion decrease_temp Decrease Temperature to 0°C start->decrease_temp Side products observed? increase_temp Increase Temperature to 40-60°C check_completion->increase_temp No optimal Optimal Conditions Found check_completion->optimal Yes monitor_sides Monitor for Side Products increase_temp->monitor_sides monitor_sides->optimal increase_time Increase Reaction Time if Necessary decrease_temp->increase_time increase_time->optimal

Caption: Decision-making workflow for optimizing reaction temperature.

References

  • ResearchGate. (2025). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. Available at: [Link]

  • ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Available at: [Link]

  • Arkat USA, Inc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]

  • FAO AGRIS. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available at: [Link]

  • ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability. Available at: [Link]

  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Available at: [Link]

  • Google Patents. (2015). CN104592123A - Preparation method of 4-nitroimidazole.
  • Google Patents. (1980). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
  • PMC. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Available at: [Link]

  • Beilstein-Institut. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Available at: [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Available at: [Link]

  • Royal Society of Chemistry. (1998). Protecting groups. Available at: [Link]

  • ACS Publications. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
  • ACS Publications. (1990). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Available at: [Link]

  • PMC. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Available at: [Link]

  • ResearchGate. (2025). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. Available at: [Link]

  • Google Patents. (1982). EP0061933A2 - Histidine protection.
  • Royal Society of Chemistry. (n.d.). Predictive screening of ionic liquids for dissolving cellulose and experimental verification - Supporting Information. Available at: [Link]

  • TSI Journals. (2009). synthesis-of-some-substituted-imidazole-derivatives.pdf. Available at: [Link]

  • PMC. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. Available at: [Link]

  • ResearchGate. (2025). A general route to 4-substituted imidazoles. Available at: [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]

  • Korean Chemical Society. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available at: [Link]

  • Der Pharma Chemica. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Available at: [Link]

  • Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]

  • PubMed. (2008). An endosomolytic Tat peptide produced by incorporation of histidine and cysteine residues as a nonviral vector for DNA transfection. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low solubility of nitroimidazole intermediates in reaction media

Ticket ID: #NI-SOL-4492 Subject: Troubleshooting Low Solubility of Nitroimidazole Intermediates in Reaction Media Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NI-SOL-4492 Subject: Troubleshooting Low Solubility of Nitroimidazole Intermediates in Reaction Media Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Nitroimidazole derivatives (e.g., 2-methyl-5-nitroimidazole) present a unique challenge in organic synthesis due to their high crystal lattice energy and rigid polarity. This often results in poor solubility in standard organic solvents, leading to heterogeneous reaction mixtures, incomplete conversions, and difficult workups. This guide provides a root-cause analysis and validated protocols to overcome these solubility barriers during alkylation, reduction, and purification workflows.

Module 1: Solvent System Engineering

The Core Problem: Nitroimidazoles possess a high dipole moment due to the electron-withdrawing nitro group conjugated with the imidazole ring. This creates strong intermolecular dipole-dipole interactions, resulting in high lattice energy. Standard non-polar solvents (Toluene, Hexane) cannot overcome this lattice energy, while protic solvents (Alcohols) often fail to dissolve the reactants at sufficient concentrations for bimolecular reactions [1, 5].

Strategic Solution: Shift from "dissolution by heating" to "dissolution by polarity matching." The use of dipolar aprotic solvents is often non-negotiable for high-yield synthesis.

Solubility Matrix & Recommendations
Solvent ClassExamplesSolubility RatingApplication Context
Dipolar Aprotic DMSO, DMF, DMAc High Primary Reaction Media. Essential for N-alkylation to break crystal lattice.
Polar Aprotic Acetonitrile (MeCN) ModeratePTC Solvent. Good for solid-liquid Phase Transfer Catalysis (PTC) with K₂CO₃.
Protic Methanol, EthanolLow-ModerateRecrystallization. Poor for reaction due to H-bonding interference with nucleophiles.
Non-Polar Toluene, DCMVery LowExtraction Only. Use for washing away non-polar impurities; rarely suitable for reaction.

Protocol 1.1: The "Solvent Switch" Validation Before scaling up, perform this rapid solubility check:

  • Place 100 mg of nitroimidazole intermediate in a vial.

  • Add 1 mL of Acetonitrile . If suspension persists at 60°C, the reaction will likely be heterogeneous (requires PTC).

  • Add 0.5 mL of DMF . If it clears immediately, DMF is the thermodynamic solvent of choice.

  • Critical Check: If using DMF, ensure your workup plan includes a water-crash (antisolvent precipitation), as DMF is difficult to remove by rotary evaporation [1].

Module 2: Overcoming Heterogeneity in N-Alkylation

The Technical Bottleneck: A common failure mode in synthesizing derivatives (like Tinidazole or Metronidazole analogs) is the N-alkylation step. Using a solid base (e.g., K₂CO₃) in a solvent where the nitroimidazole is insoluble leads to surface-only reactions, stalling kinetics [9].

The Fix: Phase Transfer Catalysis (PTC) Instead of forcing solubility, bridge the phase gap. Using a quaternary ammonium salt (e.g., TBAB) allows the reaction to proceed in a solid-liquid biphasic system (Solid Base / Organic Solvent) [1, 12].

Mechanism of Action

The catalyst transports the deprotonated nitroimidazole anion from the solid surface (or aqueous interface) into the bulk organic phase where it reacts with the alkyl halide.

PTC_Mechanism cluster_solid Solid Phase (Base Surface) cluster_interface Interface cluster_organic Organic Phase (MeCN/DMF) K2CO3 Solid K2CO3 Deprotonation Deprotonation (Im-H → Im⁻ K⁺) K2CO3->Deprotonation IonExchange Ion Exchange (Im⁻ K⁺ + Q⁺Br⁻ → Im⁻ Q⁺ + KBr) Deprotonation->IonExchange Surface Contact Transport Transfer to Bulk Solvent (Im⁻ Q⁺) IonExchange->Transport Solubilization Reaction Nucleophilic Attack (Im⁻ Q⁺ + R-X → Im-R + Q⁺X⁻) Transport->Reaction Reaction->IonExchange Recycle Catalyst (Q⁺X⁻) Product Product (Im-R) Reaction->Product

Figure 1: Solid-Liquid Phase Transfer Catalysis (PTC) mechanism for Nitroimidazole alkylation. The catalyst (Q+) shuttles the anion into the organic phase.[1]

Protocol 2.1: PTC-Enhanced Alkylation Standardized for 10 mmol scale

  • Suspend 2-methyl-5-nitroimidazole (1.27 g, 10 mmol) in Acetonitrile (30 mL).

  • Add finely powdered K₂CO₃ (2.76 g, 20 mmol). Note: Anhydrous is critical.

  • Add Catalyst: Tetrabutylammonium bromide (TBAB ) (0.16 g, 0.5 mmol / 5 mol%).

  • Heat to 60-70°C. The mixture will remain a suspension.

  • Add Alkyl Halide (11-12 mmol) dropwise.

  • Monitor: TLC should show consumption of starting material within 1-3 hours.

    • Why this works: TBAB solubilizes the imidazole anion, simulating a homogeneous reaction without needing high-boiling DMF [1, 19].

Module 3: Purification & Isolation Strategies

The Issue: High solubility in DMF/DMSO makes extraction difficult (the "Oiling Out" phenomenon). Conversely, low solubility in water can trap salts in the product filter cake [15].

Decision Logic: Use the pH-sensitivity of the imidazole ring (pKa ~2.5 for the conjugate acid of the nitro-derivative) to your advantage.

Workup_Logic Start Crude Reaction Mixture SolventCheck Reaction Solvent? Start->SolventCheck DMF_DMSO DMF / DMSO SolventCheck->DMF_DMSO MeCN_Acetone MeCN / Acetone SolventCheck->MeCN_Acetone WaterCrash Antisolvent Crash: Pour into 5x volume Ice Water DMF_DMSO->WaterCrash Evaporation Rotary Evaporation to dryness MeCN_Acetone->Evaporation Precipitate Did Solid Form? WaterCrash->Precipitate AcidBase Acid-Base Extraction: 1. Dissolve in DCM 2. Extract with 1M HCl (Product goes to Aqueous) 3. Basify Aqueous to pH 10 4. Extract back to DCM Evaporation->AcidBase Filter Filter & Wash (Water/Cold Ethanol) Precipitate->Filter Yes OilOut Oiling Out / No Solid Precipitate->OilOut No OilOut->AcidBase Rescue AcidBase->Filter Final Isolation

Figure 2: Decision tree for isolating nitroimidazole derivatives based on reaction solvent and physical state.

Protocol 3.1: The "Water Crash" (For DMF/DMSO reactions)

  • Cool reaction mixture to <10°C.

  • Slowly pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring.

    • Troubleshooting: If the product "oils out" (forms a sticky gum), it indicates impurities are lowering the melting point.

    • Fix: Decant the water, dissolve the gum in a minimum amount of hot Ethanol, and let it cool slowly to induce crystallization [15].

Protocol 3.2: Acid-Base Rescue (For difficult separations)

  • Dissolve crude oil in DCM or Ethyl Acetate .[2]

  • Extract with 1M HCl (3x). The nitroimidazole becomes protonated (cationic) and moves to the water phase; non-basic impurities stay in organics.

  • Collect aqueous layer and neutralize with NaOH to pH ~10.

  • The product will precipitate or can be back-extracted into DCM.[2] This yields high purity (>95%) [15].

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is stuck at 50% conversion. Adding more base doesn't help. A: This is likely a surface passivation issue. The solid base (K₂CO₃) surface is coated with KBr byproducts.

  • Fix: Add 5-10 mol% TBAB (Phase Transfer Catalyst) or switch to Cs₂CO₃ (higher solubility). Alternatively, sonicate the reaction mixture to break up the solid surface [1, 9].[3]

Q2: I see two spots on TLC after alkylation. Is this an impurity? A: Nitroimidazoles can alkylate at either nitrogen (N1 or N3), though steric hindrance usually favors one. However, 2-methyl-5-nitroimidazole often yields the 5-nitro isomer as the major product, but the 4-nitro isomer is a common byproduct.

  • Fix: These isomers have different polarities. Separation is best achieved via column chromatography using an EtOAc/Hexane gradient or fractional recrystallization from Ethanol [19].

Q3: The product won't dissolve in NMR solvents (CDCl3/DMSO-d6). A: Nitroimidazoles can form strong H-bonded aggregates.

  • Fix: Add a drop of TFA (Trifluoroacetic acid) to the NMR tube. This protonates the imidazole, breaking the aggregates and solubilizing the compound for analysis.

References

  • Solid-Liquid Phase Transfer Catalytic Method for N-Alkylation of Nitroimidazole. Taylor & Francis Online. 4[5][6][7][8][9][10][11]

  • Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. Google Patents. 12[5]

  • 2-Methyl-5-nitroimidazole Properties & Solubility. Cymit Quimica. 13[5]

  • Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents. PubMed. 9[5][6]

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem. 14[5][6][7]

  • High-Dilution PTC N-Alkylation. PTC Organics. 15[5][6][7][11]

  • Technical Support Center: Purification of Imidazole Derivatives. BenchChem. 2

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica. 10[2][5][6][7][10][16][14]

Sources

Optimization

Preventing hydrolysis of the ethoxymethyl group during workup

This guide functions as a specialized technical support interface for the Ethoxymethyl (EOM) protecting group. It addresses the chemical causality of hydrolysis and provides self-validating protocols to prevent it.

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support interface for the Ethoxymethyl (EOM) protecting group. It addresses the chemical causality of hydrolysis and provides self-validating protocols to prevent it.

Topic: Preventing Hydrolysis of the Ethoxymethyl (EOM) Group During Workup Ticket ID: EOM-STABILITY-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Acetal Vulnerability

The Ethoxymethyl (EOM) group (


) protects alcohols as a formaldehyde acetal. While robust against strong bases, nucleophiles, and reducing agents (e.g., 

,

), it is inherently chemically labile to Brønsted and Lewis acids .

The Core Problem: The acetal oxygen possesses two lone pairs. Upon protonation, it ejects ethanol to form a resonance-stabilized oxocarbenium ion . This intermediate is highly electrophilic and reacts rapidly with adventitious water to release formaldehyde and the free alcohol.

Critical Failure Point: Most unintended cleavage occurs not during the reaction, but during workup and purification , where "invisible" acid sources (silica gel acidity, unbuffered aqueous layers, residual Lewis acids) trigger this mechanism.

Mechanism of Failure (Visualization)

Understanding the enemy is the first step to containment. The diagram below illustrates the acid-catalyzed pathway you must interrupt.

EOM_Hydrolysis EOM EOM-Protected Alcohol (R-O-CH2-OEt) Protonated Protonated Acetal (R-OH(+)-CH2-OEt) EOM->Protonated Protonation H_Plus H+ Source (Silica/Acidic Workup) H_Plus->Protonated Oxocarbenium Oxocarbenium Ion (R-O(+)=CH2) Protonated->Oxocarbenium - EtOH Ethanol Ethanol (Leaving Group) Protonated->Ethanol Hemiacetal Hemiacetal (R-O-CH2-OH) Oxocarbenium->Hemiacetal + H2O Water H2O (Nucleophile) Water->Hemiacetal Alcohol Free Alcohol (R-OH) Hemiacetal->Alcohol Collapse Formaldehyde Formaldehyde (CH2O) Hemiacetal->Formaldehyde

Figure 1: The acid-catalyzed hydrolysis cascade. The formation of the oxocarbenium ion is the rate-determining step, driven by protonation.

Troubleshooting Guide & Protocols

Scenario A: "My product degrades on the Silica Gel column."

Diagnosis: Standard silica gel is slightly acidic (


) due to surface silanol groups (

). This acidity is sufficient to catalyze EOM hydrolysis during the time-scale of flash chromatography.

Protocol: The "Buffered Stationary Phase" Method

  • Step 1: Prepare your mobile phase (e.g., Hexanes/EtOAc).

  • Step 2: Add 1% Triethylamine (Et3N) or 1% Pyridine by volume to the solvent system.

  • Step 3: Flush the packed silica column with 2 column volumes (CV) of this basic eluent before loading your sample.

  • Step 4: Run the column with the amine-doped solvent.

  • Causality: The amine neutralizes the acidic silanol protons, effectively "capping" the catalytic sites on the silica surface [1].

Scenario B: "I used a Lewis Acid ( , ) and lost the group during quench."

Diagnosis: Quenching Lewis acids with water generates strong mineral acids (e.g.,


). This transient burst of HCl cleaves the EOM group instantly.

Protocol: The "Buffered Cryogenic Quench"

  • Step 1: Cool the reaction mixture to -78 °C (or the lowest temp the solvent allows).

  • Step 2: Do NOT add water directly. Instead, add a pre-cooled solution of saturated aqueous Sodium Bicarbonate (

    
    )  or Rochelle Salt (Sodium Potassium Tartrate) .
    
  • Step 3: Allow the mixture to warm to room temperature slowly with vigorous stirring.

  • Step 4: Verify the pH of the aqueous layer is

    
     before separating phases.
    
  • Causality: The buffer neutralizes the protons generated from Lewis acid hydrolysis as they are formed, preventing the pH from dropping into the danger zone (

    
    ).
    
Scenario C: "The EOM group survived the reaction but vanished after rotary evaporation."

Diagnosis: Trace acids from the organic solvent (e.g., HCl in Chloroform/DCM) or dissolved


 (carbonic acid) concentrated during evaporation. Heating the bath accelerates the hydrolysis.

Protocol: The "Trace Acid Scavenger"

  • Step 1: Prior to evaporation, wash the organic layer with saturated

    
     .
    
  • Step 2: Dry the organic layer over Solid Potassium Carbonate (

    
    )  instead of Magnesium Sulfate (
    
    
    
    ).
    
    
    is slightly acidic;
    
    
    is basic.
  • Step 3: If using Chloroform (

    
    ), ensure it is stabilized with amylene or ethanol, or pass it through basic alumina before use to remove HCl.
    

Stability Data Matrix

Use this table to assess risk before exposing your EOM-protected substrate to new conditions.

Reagent ClassSpecific ReagentStability StatusNotes
Aqueous Acid

,

,

Unstable Hydrolysis

min at pH 1.
Lewis Acid

,

,

Unstable Chelates acetal oxygens, triggering cleavage.
Base

,

,

Stable Completely inert to hydrolysis.
Hydrides

,

Stable Safe for reductions.
Oxidants

,

Variable Stable to PCC; Jones (acidic) will cleave it.
Organometallics

,

Stable Excellent for Grignard/Lithiation reactions.

Workup Decision Tree

Follow this logic flow to determine the safest workup procedure.

Workup_Decision Start Start Workup Selection Q1 Did reaction use Lewis Acids? (Ti, Sn, B, Al) Start->Q1 Q2 Did reaction use Strong Base? (LDA, n-BuLi) Q1->Q2 No Path_LA YES: High Risk of Acid Generation Q1->Path_LA Yes Path_Base YES: Mixture is Basic Q2->Path_Base Yes Purification Purification Step: Is Silica Gel required? Q2->Purification No (Neutral) Action_LA PROTOCOL: 1. Cool to -78°C 2. Quench with Rochelle Salt/NaHCO3 3. Check pH > 7 Path_LA->Action_LA Action_LA->Purification Action_Base PROTOCOL: 1. Standard NH4Cl Quench 2. Ensure final pH is not < 5 Action_Base->Purification Silica_Yes YES Purification->Silica_Yes Yes Silica_Action CRITICAL: Pre-treat column with 1% Et3N in eluent. Silica_Yes->Silica_Action

Figure 2: Decision logic for selecting the appropriate quenching and purification strategy.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition.[1] Wuts, P. G. M.[1] Wiley. (2014). Chapter 2: Protection for the Hydroxyl Group.

  • Methoxymethyl and Ethoxymethyl Ethers . Organic Chemistry Portal. (Accessed 2024).[2]

  • Purification of Acid-Sensitive Compounds . Common Organic Chemistry. (Accessed 2024).[2]

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of Nitroimidazole Isomers

Welcome to the Application Scientist Support Portal. Separating nitroimidazole isomers—particularly distinguishing 4-nitroimidazoles from 5-nitroimidazoles—is a notorious bottleneck in antiparasitic and radiosensitizer d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Separating nitroimidazole isomers—particularly distinguishing 4-nitroimidazoles from 5-nitroimidazoles—is a notorious bottleneck in antiparasitic and radiosensitizer drug development. This guide provides field-proven, self-validating protocols to resolve co-elution, tailing, and poor recovery during normal-phase column chromatography.

Mechanistic Overview: The Causality of Separation

To successfully separate these isomers, you must understand why they behave differently on a silica gel stationary phase.

When unsubstituted, 4(5)-nitroimidazole exists as a rapidly interconverting tautomer, making separation impossible. However, upon N-alkylation (e.g., methylation to form 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole), the tautomerism is locked, yielding two distinct positional isomers 1[1].

The Separation Principle:

  • 1-Methyl-5-nitroimidazole: The nitro group at the C5 position is sterically crowded by the adjacent N1-alkyl group. This steric hindrance shields the highly polar nitro group, preventing optimal dipole-dipole interactions and hydrogen bonding with the free silanol groups of the silica gel. Consequently, the 5-nitro isomer exhibits less polar behavior and elutes first (higher Rf).

  • 1-Methyl-4-nitroimidazole: The nitro group at the C4 position is structurally unhindered. It interacts strongly with the silica stationary phase, causing it to elute second (lower Rf).

SeparationLogic Mix Nitroimidazole Isomer Mixture (e.g., 1-methyl-4-nitro & 1-methyl-5-nitro) Prop4 1-methyl-4-nitroimidazole - Less steric hindrance - Stronger silica interaction Mix->Prop4 Separation via Normal Phase Silica Prop5 1-methyl-5-nitroimidazole - Steric hindrance (N-CH3 & NO2) - Weaker silica interaction Mix->Prop5 Separation via Normal Phase Silica Elute4 Elutes Second (Lower Rf) (More Polar Behavior) Prop4->Elute4 Elute5 Elutes First (Higher Rf) (Less Polar Behavior) Prop5->Elute5

Logical relationship between isomer structure, silica interaction, and elution order.

Standard Operating Procedure (SOP): Self-Validating Isomer Separation

This protocol utilizes an ethyl acetate/hexane or chloroform/methanol gradient, which has been validated for separating N-substituted nitroimidazole isomers 2[2].

Phase 1: Self-Validating TLC Optimization

  • Spotting: Spot the crude isomer mixture alongside pure reference standards (if available) on a Silica Gel 60 F254 TLC plate.

  • Solvent Screening: Run parallel TLC plates in two systems to identify the optimal baseline:

    • System A: Ethyl Acetate / Hexane (1:1 v/v)

    • System B: Chloroform / Methanol (95:5 v/v)

  • Validation Check: Calculate the ΔRf (difference in retention factors). A successful preparative separation requires a ΔRf of at least 0.15. If ΔRf < 0.15, adjust the ratio (e.g., drop to 30% Ethyl Acetate in Hexane) before committing to the column.

Phase 2: Column Execution

  • Column Packing: Slurry-pack silica gel (230-400 mesh) using the non-polar component of your chosen solvent system (e.g., Hexane or pure Chloroform).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). If the mixture is insoluble, dry-load it by adsorbing the mixture onto a small amount of silica gel, drying under a vacuum, and adding it to the top of the column.

  • Isocratic Elution: Begin elution with the optimized solvent ratio. Collect fractions in small volumes (e.g., 10-20 mL for a 50g column) to prevent overlapping of the closely eluting bands.

  • Monitoring: Monitor fractions via UV absorption at 254 nm. The 5-nitro isomer will elute first, followed by the 4-nitro isomer.

Quantitative Data: Solvent Systems & Rf Characteristics

The following table summarizes validated solvent systems and expected chromatographic behaviors for nitroimidazole derivatives.

Compound TypeTypical Solvent SystemElution OrderRf CharacteristicKey Interaction Factor
1-Alkyl-5-nitroimidazole Chloroform:Methanol (9:1)1st (Faster)High (~0.4 - 0.6)Steric shielding of -NO2
1-Alkyl-4-nitroimidazole Chloroform:Methanol (9:1)2nd (Slower)Low (~0.2 - 0.3)Unhindered -NO2 bonding
5-Nitro Carboxylate Deriv. Ethyl Acetate:Hexane (1:1)1st (Faster)Moderate (~0.4)Lipophilic ester + shielding
4-Nitro Carboxylate Deriv. Ethyl Acetate:Hexane (1:1)2nd (Slower)Low (~0.2)Strong silanol interaction

Data synthesized from established chromatographic methods for 5-nitroimidazoles 3[3] and ester derivatives 2[2].

Troubleshooting Guide

Troubleshooting Start Issue: Poor Isomer Resolution CheckTLC Check TLC Rf values Start->CheckTLC HighRf Rf > 0.5 (Eluting too fast) CheckTLC->HighRf LowRf Rf < 0.2 (Stuck on column) CheckTLC->LowRf Tailing Tailing / Streaking CheckTLC->Tailing Action1 Decrease Polar Solvent (e.g., reduce MeOH or EtOAc) HighRf->Action1 Action2 Increase Polar Solvent (e.g., transition to CHCl3:MeOH 9:1) LowRf->Action2 Action3 Add Basic Modifier (e.g., 0.1% NH4OH or TEA) Tailing->Action3

Decision tree for troubleshooting common chromatographic issues with nitroimidazoles.

Q: My 4-nitro and 5-nitro isomers are co-eluting as a single broad band. How do I resolve this? A: Co-elution usually means the solvent system is too polar, causing both isomers to migrate with the solvent front. Action: Switch to a less polar system. If using Chloroform/Methanol, reduce the methanol content from 10% to 2% or 5%. Alternatively, switch to an Ethyl Acetate/Hexane gradient, starting at 20% EtOAc and slowly increasing to 50%.

Q: The 4-nitroimidazole isomer is tailing severely on the column, contaminating the later fractions. What is the cause? A: Tailing is caused by secondary, non-ideal interactions between the unhindered nitro/imidazole nitrogens and the acidic silanol groups on the silica gel. Action: Add a basic modifier. Incorporating 0.1% to 1% Triethylamine (TEA) or aqueous ammonia into your mobile phase will neutralize the acidic silanol sites, sharpening the bands significantly.

Q: I am trying to separate 2-iodo-1-methyl-4-nitroimidazole from its 5-nitro counterpart, but they crash out of the eluent. What should I do? A: Halogenated nitroimidazoles often suffer from poor solubility in standard hexane/ethyl acetate mixtures. Action: Exploit their differential solubility before chromatography. The 5-nitro isomer is often highly soluble in acetone, while the 4-nitro isomer is largely insoluble 4[4]. Suspend the mixture in acetone, filter off the solid 4-nitro isomer, and then run the concentrated filtrate through a short silica plug to purify the 5-nitro isomer.

Frequently Asked Questions (FAQs)

Q: Can I separate unsubstituted 4(5)-nitroimidazole using column chromatography? A: No. The hydrogen on the N1 position rapidly migrates between the two nitrogen atoms in the imidazole ring, creating a dynamic equilibrium (tautomerism). Because they interconvert faster than they can travel down the column, they will elute as a single, smeared band. You must alkylate or protect the N1 position first.

Q: What is the best solvent system for highly polar 5-nitroimidazole degradation products (like those from metronidazole or tinidazole)? A: For highly polar degradation products, an ethyl acetate/hexane system will not be strong enough to pull the compounds off the silica. A mobile phase of Chloroform–Methanol (9:1, v/v) has been proven highly effective for separating 5-nitroimidazoles and their polar degradation products 3[3].

Q: How do I scale up from analytical TLC to preparative column chromatography for these isomers? A: Maintain the exact solvent ratio that gave a ΔRf of ~0.2 on TLC, but ensure your sample-to-silica mass ratio is strictly controlled. For closely eluting nitroimidazole isomers, use a ratio of 1:50 to 1:100 (Sample:Silica). Overloading the column will immediately result in band overlap due to the structural similarities of the isomers.

References

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI.[Link]

  • 1-Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Chem-soc.si.[Link]

  • Synthesis and Evaluation of MGB Polyamide-Oligonucleotide Conjugates as Gene Expression Control Compounds. PMC / NIH.[Link]

  • Nitroimidazoles and their preparation (US3341548A).

Sources

Optimization

Stability of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole under acidic conditions

Technical Support Center: Stability of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole Executive Summary & Core Stability Profile Compound: 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole CAS: 881376-06-3 Functional Class: P...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

Executive Summary & Core Stability Profile

Compound: 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole CAS: 881376-06-3 Functional Class: Protected Nitroimidazole Intermediate Key Structural Feature:


-Ethoxymethyl (EOM) protecting group.[1][2]

This guide addresses the stability of the


-ethoxymethyl (EOM) protecting group on the 2-bromo-4-nitroimidazole scaffold.[1] The EOM group is an acetal-type moiety (

), designed to mask the N1-position of the imidazole ring.[1]

Critical Technical Insight: The EOM group is acid-labile .[1] While it provides excellent stability against bases and nucleophiles, it hydrolyzes under acidic conditions to release the free imidazole (2-bromo-4-nitroimidazole), formaldehyde, and ethanol.[1] Furthermore, under harsh acidic conditions with nucleophilic acids (e.g., concentrated HCl at reflux), the C2-bromine atom is susceptible to nucleophilic aromatic substitution (


), potentially yielding the 2-chloro analog.[1]
Stability Dashboard
ConditionStability RatingOutcome / Observation
Neutral (pH 7) Stable No degradation observed over 24h at RT.[1]
Basic (pH > 9) Stable Resistant to hydrolysis; EOM remains intact.[1]
Mild Acid (pH 4-6) Meta-Stable Slow hydrolysis may occur over prolonged periods or elevated temperatures.[1]
Strong Acid (pH < 2) Unstable Rapid hydrolysis of EOM group.[1] Complete deprotection to 2-bromo-4-nitroimidazole.[1]
HCl / Heat Reactive Risk of Side Reaction: Simultaneous deprotection and Br

Cl exchange.[1]

Troubleshooting Guide (Q&A)

Q1: I observed a new spot on TLC after washing my organic layer with 1N HCl. What happened? A: You likely triggered partial hydrolysis of the EOM group.[1] The ethoxymethyl group is an


-acetal. Even brief exposure to 1N HCl, especially if the partition was not performed quickly or at low temperature, can protonate the ether oxygen, initiating the cleavage mechanism.
  • Corrective Action: Use saturated ammonium chloride (

    
    ) or a phosphate buffer (pH ~6-7) for quenching reactions involving this compound.[1] Avoid strong mineral acids during workup unless deprotection is the goal.
    

Q2: I attempted to deprotect the EOM group using concentrated HCl at reflux, but I isolated 2-chloro-4-nitroimidazole instead of the bromo-derivative. Why? A: You encountered a nucleophilic aromatic substitution (


).[1]
The nitro group at the 4-position is strongly electron-withdrawing, activating the C2-position. While the bromine is relatively stable, the combination of high temperature, strong acidity (activating the ring further via protonation), and a high concentration of chloride ions (strong nucleophile) drives the displacement of bromine by chlorine.[1]
  • Solution: To deprotect without substitution, use non-nucleophilic acids (e.g., Trifluoroacetic acid (TFA) in DCM) or aqueous

    
     at moderate temperatures.[1] Avoid hydrohalic acids (HCl, HBr) at high temperatures if the halogen identity must be preserved.[1]
    

Q3: Can I use Lewis acids (e.g.,


) with this compound? 
A:  Proceed with extreme caution.
Lewis acids can coordinate to the ether oxygen of the EOM group, facilitating cleavage similar to Brønsted acids. If your transformation requires a Lewis acid, run a small-scale stability test first. Anhydrous conditions may slow down the cleavage (as water is required for the final hydrolysis step), but the formation of a reactive oxocarbenium intermediate can lead to polymerization or side reactions with other nucleophiles in your mixture.[1]

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Understanding the mechanism is crucial for controlling the reaction. The degradation is not a random breakdown but a stepwise cascade driven by protonation.[1]

Pathway Description:

  • Protonation: The ether oxygen is protonated by the acid (

    
    ).[1]
    
  • Elimination: Ethanol is expelled, generating a highly electrophilic iminium/oxocarbenium ion.[1]

  • Hydration: Water attacks the cation, forming a hemiaminal.[1]

  • Collapse: The hemiaminal collapses to release formaldehyde and the free imidazole.[1]

EOM_Hydrolysis Start EOM-Protected Imidazole Protonation Protonated Ether Intermediate Start->Protonation + H+ Iminium Iminium/Oxocarbenium Ion Protonation->Iminium - EtOH (Slow Step) Hemiaminal N-Hydroxymethyl Intermediate Iminium->Hemiaminal + H2O Products Free Imidazole + CH2O + EtOH Hemiaminal->Products - H+, - CH2O

Figure 1: Stepwise mechanism of N-ethoxymethyl group hydrolysis under acidic conditions.

Standard Operating Procedures (SOPs)

Protocol A: Stability Testing (Quality Control)

Use this protocol to verify if your reagents or solvents are too acidic for the compound.[1]

  • Preparation: Dissolve 5 mg of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole in 1 mL of the solvent (e.g.,

    
    , MeOH, or an aqueous buffer mix).
    
  • Incubation: Let stand at Room Temperature (25°C) for 1 hour.

  • Analysis: Analyze via TLC (Silica gel; Ethyl Acetate/Hexane 1:1) or HPLC.[1]

    • Reference: Spot the pure starting material alongside.[1]

    • Degradation Sign: Appearance of a lower Rf spot (free imidazole is more polar) or a shift in retention time.[1]

    • Note:

      
       can sometimes become acidic over time (forming HCl).[1] Filter through basic alumina if degradation is observed in "pure" solvent.
      
Protocol B: Controlled Deprotection (Synthesis)

Use this protocol if you INTEND to remove the EOM group to recover 2-bromo-4-nitroimidazole.[1]

  • Dissolution: Dissolve the substrate (1.0 eq) in Methanol (0.1 M concentration).

  • Acidification: Add 2N HCl (5.0 eq) or Trifluoroacetic acid (TFA, 10% v/v).

  • Reaction: Stir at 50°C for 2–4 hours.

    • Caution: Do not reflux with concentrated HCl to avoid Br

      
       Cl exchange.[1]
      
  • Monitoring: Monitor by TLC until the starting material (high Rf) disappears.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Neutralize carefully with saturated

      
       solution (to pH 7).[1]
      
    • Extract with Ethyl Acetate.[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

References

  • Pedada, A. R., et al. (2013).[1][3] "An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs."[1][3] Organic Process Research & Development. (Describes the synthesis and stability of nitroimidazole intermediates). [1]

  • Tsubouchi, H., et al. (2005).[1] "Process for production of 2-chloro-4-nitroimidazole." Patent WO2006035960A1.[1] (Details the reaction of EOM-protected bromo-nitroimidazole with HCl leading to chloro-substitution).

  • Manoharan, T. S., & Brown, R. S. (1980).[1] "1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen."[1] The Journal of Organic Chemistry. (General chemistry of alkoxyalkyl protecting groups on imidazoles). [1]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on acetal stability and deprotection conditions).

Sources

Troubleshooting

Technical Support Center: Reducing Byproduct Formation in the Bromination of Nitroimidazoles

Welcome to the Technical Support Center. This resource is engineered for researchers, application scientists, and drug development professionals working with nitroimidazole scaffolds—specifically in the synthesis of crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, application scientists, and drug development professionals working with nitroimidazole scaffolds—specifically in the synthesis of critical pharmaceutical intermediates like 2-bromo-4-nitroimidazole (used in anti-tuberculosis drugs such as Delamanid and Pretomanid).

Direct bromination of nitroimidazoles is notoriously plagued by poor regioselectivity and high byproduct formation. This guide deconstructs the mechanistic causality behind these failures and provides a field-proven, self-validating two-step methodology to ensure high-yield, high-purity synthesis.

The Mechanistic Challenge: Why Direct Bromination Fails

The core issue in synthesizing mono-brominated nitroimidazoles stems from the electronic environment of the imidazole ring. In 4-nitroimidazole, the strong electron-withdrawing nitro group at the C4 position deactivates the ring toward electrophilic aromatic substitution[1]. However, the C2 and C5 positions remain relatively susceptible to attack.

When attempting a direct monobromination using reagents like N-Bromosuccinimide (NBS) or stoichiometric bromine (


), the reaction lacks the thermodynamic differentiation required to exclusively target one position. Furthermore, the addition of the first bromine atom further deactivates the ring, making the kinetics of subsequent brominations unpredictable[2].

The Result: A statistically driven, inseparable mixture of 2-bromo-4-nitroimidazole, 5-bromo-4-nitroimidazole, and 2,5-dibromo-4-nitroimidazole[1].

The Solution: To bypass this regioselectivity trap, process chemists utilize a two-step "exhaustive addition and selective elimination" approach. By intentionally over-brominating the ring to form a stable 2,5-dibromo-4-nitroimidazole intermediate, you eliminate the positional ambiguity. A subsequent regioselective debromination at the C5 position—driven by an in situ reductive deiodination—yields the pure target compound[3].

Visual Workflows

ReactionPathway Start 4-Nitroimidazole (Starting Material) Direct Direct Monobromination (NBS / Br2) Start->Direct Poor Regioselectivity Step1 Exhaustive Dibromination (Br2, NaHCO3, H2O) Start->Step1 Controlled Electrophilic Substitution Mix Mixture of Isomers (2-bromo, 5-bromo, 2,5-dibromo) Direct->Mix High Byproduct Formation Intermediate 2,5-Dibromo-4-nitroimidazole (Stable Intermediate) Step1->Intermediate ~88% Yield Step2 Selective Debromination (KI, Na2SO3, AcOH) Intermediate->Step2 Reductive Deiodination Product 2-Bromo-4-nitroimidazole (Target Product) Step2->Product ~79% Yield, >98% Purity

Reaction pathway comparing direct monobromination vs. the high-yield two-step protocol.

TroubleshootingLogic Issue Issue: Low Yield or High Byproducts Check1 Is the issue in Step 1 (Dibromination)? Issue->Check1 Check2 Is the issue in Step 2 (Debromination)? Issue->Check2 Cause1A Vigorous Foaming / Loss of Reagent Check1->Cause1A Cause1B Incomplete Bromination Check1->Cause1B Cause2A Over-debromination (Reverting to 4-nitroimidazole) Check2->Cause2A Fix1A Action: Control Br2 addition rate; Maintain 0-5°C initially Cause1A->Fix1A Fix1B Action: Heat to 50-55°C after 6h; Ensure 2.3 eq Br2 Cause1B->Fix1B Fix2A Action: Strictly control temp to 120°C; Optimize KI stoichiometry Cause2A->Fix2A

Troubleshooting logic tree for diagnosing and resolving common synthesis failures.

Troubleshooting FAQs

Q1: During the synthesis of 2,5-dibromo-4-nitroimidazole, my reaction vigorously foamed over, resulting in a severe loss of yield. What is the cause? A1: This is a classic thermodynamic control failure. The reaction uses sodium bicarbonate (


) as a base to neutralize the hydrobromic acid (

) generated during bromination. This neutralization rapidly evolves carbon dioxide (

) gas[4]. If liquid bromine is added too quickly at room temperature, the exothermic nature of the substitution accelerates the acid-base neutralization, causing uncontrollable foaming. Fix: You must add the bromine dropwise while maintaining the initial reaction temperature strictly between 0–5 °C using an ice bath, only allowing it to warm to room temperature after the addition is complete[4].

Q2: My selective debromination (Step 2) yield is low, and I am detecting unreacted dibromo starting material. How do I force the reaction to completion? A2: The selective debromination relies on a reductive deiodination cycle. Potassium iodide (KI) acts as a nucleophile to replace the C5 bromine with iodine, which is highly labile. Sodium sulfite (


) then acts as the terminal reductant, removing the iodine and regenerating the iodide catalyst[3].
Fix: This cycle requires a high activation energy. If your temperature drops below 120 °C, the initial halogen exchange stalls. Ensure your heating mantle is calibrated to maintain exactly 120 °C for the full 16 hours. Additionally, verify that your 

is anhydrous and has not oxidized to sodium sulfate (

) during storage, as this will break the catalytic reduction cycle[4].

Q3: Why is the C5 position selectively debrominated instead of the C2 position? A3: Causality lies in the steric and electronic influence of the adjacent C4 nitro group. The nitro group strongly withdraws electron density from the C5 position, making the C-Br bond at C5 significantly more polarized and susceptible to nucleophilic attack by the iodide ion compared to the C2 position[3].

Quantitative Data Summary

The following table summarizes the performance metrics of direct monobromination versus the recommended two-step protocol.

Synthesis StrategyTarget ProductAverage YieldPurity (HPLC)Primary Byproducts
Direct Monobromination 2-Bromo-4-nitroimidazole< 35%< 70%5-bromo-4-nitroimidazole, 2,5-dibromo-4-nitroimidazole
Two-Step: Step 1 (Dibromination) 2,5-Dibromo-4-nitroimidazole86 - 89%[5]> 98%Unreacted 4-nitroimidazole (Trace)
Two-Step: Step 2 (Debromination) 2-Bromo-4-nitroimidazole62 - 79%[4]> 98%Over-debrominated 4-nitroimidazole
Two-Step (Overall) 2-Bromo-4-nitroimidazole~ 57%[5]> 98%N/A

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without passing the defined validation checkpoints.

Protocol A: Exhaustive Dibromination of 4-Nitroimidazole

Objective: Synthesize the stable intermediate 2,5-dibromo-4-nitroimidazole.

  • Setup: In a reaction vessel equipped with a mechanical stirrer, suspend 4-nitroimidazole (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) in distilled water[4].

  • Temperature Control: Submerge the vessel in an ice bath and bring the internal temperature to 0–5 °C.

  • Electrophilic Addition: Slowly add liquid bromine (2.3 equivalents) dropwise. Causality note: The slight excess of bromine ensures exhaustive dibromination, preventing mono-brominated byproducts.

  • Equilibration: Remove the ice bath and stir the mixture at room temperature (23–25 °C) for 6 hours[4].

  • Thermal Drive: Heat the mixture to 50–55 °C and stir for an additional 4 hours to drive any remaining mono-brominated intermediates to completion[4].

  • Isolation: Cool the mixture below 10 °C. Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.

  • Validation Checkpoint: Perform TLC (Ethyl Acetate:Hexane). A single spot must be observed. The melting point should be sharp, confirming the absence of mono-brominated impurities.

Protocol B: Selective Debromination via Reductive Deiodination

Objective: Synthesize 2-bromo-4-nitroimidazole from the dibrominated intermediate.

  • Setup: Suspend the validated 2,5-dibromo-4-nitroimidazole (1.0 equivalent) from Protocol A in glacial acetic acid[4].

  • Catalyst & Reductant Addition: Add potassium iodide (KI) and anhydrous sodium sulfite (

    
    ) to the suspension[4].
    
  • Activation: Heat the reaction mixture strictly to 120 °C and maintain vigorous stirring for 16 hours[4]. Causality note: Acetic acid acts as both the solvent and the proton source required for the final protonation of the C5 position.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into crushed ice water.

  • Isolation: Filter the resulting precipitate. Wash thoroughly with distilled water to remove all inorganic salts (iodine, sulfites). Dry under vacuum.

  • Validation Checkpoint: Run an HPLC analysis. The chromatogram must show >98% purity for 2-bromo-4-nitroimidazole, with no peaks corresponding to the 2,5-dibromo starting material[5].

References

  • Source: benchchem.
  • Source: acs.
  • A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs.
  • Source: benchchem.
  • Summary of Process Development Work on TB Drug Pretomanid - Medicines for All institute (M4ALL)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

Topic: 1H NMR Spectral Analysis of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of hypoxia-activated prodrugs and nitroimidazole antibiotics, 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole serves as a critical, protected intermediate. Its structural integrity—specifically the regiochemistry of the N-alkylation—is the primary quality attribute determining downstream efficacy.

This guide provides a technical comparison of the 1H NMR spectral characteristics of the target compound against its starting material (2-bromo-4-nitroimidazole) and its regioisomeric impurity (1,5-isomer) . We focus on the diagnostic signals required to validate the introduction of the ethoxymethyl (EOM) group and confirm the 1,4-substitution pattern.

Structural Context & Synthesis Workflow

The synthesis involves the nucleophilic substitution of 2-bromo-4-nitroimidazole with ethoxymethyl chloride (EOM-Cl) in the presence of a base (typically NaH or


). This reaction breaks the degeneracy of the tautomeric imidazole system, creating the potential for two regioisomers.
Figure 1: Synthesis & Regiochemical Divergence

SynthesisPath SM Starting Material 2-Bromo-4-nitroimidazole (Tautomeric Mixture) Target TARGET PRODUCT 1,4-Isomer (Thermodynamic Major) SM->Target N-Alkylation (Major Pathway) Impurity IMPURITY 1,5-Isomer (Kinetic/Steric Minor) SM->Impurity N-Alkylation (Minor Pathway) Reagents Reagents: EOM-Cl, Base (NaH/DMF) Reagents->SM

Caption: The N-alkylation of 2-bromo-4-nitroimidazole yields two potential isomers. The 1,4-isomer is generally favored due to steric hindrance at the N1 position adjacent to the nitro group in the 1,5-isomer.

Comparative Spectral Analysis
Comparison A: Product vs. Starting Material

The most immediate confirmation of reaction success is the disappearance of the broad N-H signal and the appearance of the "EOM fingerprint."

FeatureStarting Material (2-Bromo-4-nitroimidazole)Target Product (EOM-Protected)Diagnostic Action
Solvent DMSO-d6 (Required for solubility)

or DMSO-d6
Switch to

for product to avoid solvent peak interference (~2.5 ppm).
N-H Proton ~13.5 - 14.0 ppm (Broad singlet)Absent Confirm disappearance to verify full conversion.
Ring Proton (H-5) 8.40 ppm (Singlet)8.15 - 8.25 ppm (Singlet)Note the slight upfield shift due to loss of H-bonding capability.
EOM Group Absent3 Distinct Signals (See below)Verify 2:2:3 integration ratio.
Comparison B: The EOM "Fingerprint" (Self-Validating System)

The ethoxymethyl group provides a predictable splitting pattern that serves as an internal standard for integration. If the integration of these protons deviates from the ring proton (1H), the sample is likely impure or wet.

  • 
    :  A singlet at 5.35 ppm . This proton is unique; it is deshielded by both the imidazole nitrogen and the oxygen.
    
  • 
    :  A quartet at 3.58 ppm  (
    
    
    
    Hz).
  • 
    :  A triplet at 1.21 ppm  (
    
    
    
    Hz).
Figure 2: EOM Group Splitting Tree Logic

EOMSplitting EOM Ethoxymethyl Group (EOM) -CH2-O-CH2-CH3 NCH2 N-CH2-O (Methylene A) EOM->NCH2 OCH2 O-CH2-Me (Methylene B) EOM->OCH2 CH3 -CH3 (Methyl) EOM->CH3 SignalA Singlet (s) ~5.35 ppm No Vicinal H NCH2->SignalA Isolated SignalB Quartet (q) ~3.58 ppm Coupled to CH3 OCH2->SignalB n+1 Rule (3+1=4) SignalC Triplet (t) ~1.21 ppm Coupled to CH2 CH3->SignalC n+1 Rule (2+1=3)

Caption: Logical derivation of the EOM group multiplicities. The N-methylene (Singlet) is the critical anchor point for integration.

Critical Quality Attribute: Regiochemistry (1,4 vs. 1,5 Isomer)

This is the most challenging aspect of the analysis. The 1,4-isomer and 1,5-isomer have identical splitting patterns. You must rely on NOE (Nuclear Overhauser Effect) or specific chemical shift trends to distinguish them.

The "Proximity Rule" Protocol
  • Run a 1D NOE Difference or 2D NOESY experiment.

  • Irradiate the N-methylene singlet (

    
    ) at ~5.35 ppm. 
    
  • Observe the aromatic region (~8.2 ppm).

IsomerStructure ContextNOE ResultConclusion
1,4-Isomer (Target)Ring proton (H-5) is adjacent to N-1 (EOM group).Strong Enhancement of the H-5 singlet.PASS
1,5-Isomer (Impurity)Ring proton (H-4) is distant from N-1 (separated by Nitro group).No/Weak Enhancement of the H-4 singlet.FAIL

Why this works: In the 1,4-isomer, the proton is at position 5, directly next to the substituted nitrogen. In the 1,5-isomer, the nitro group occupies position 5, pushing the proton to position 4, spatially far from the N-alkyl group.

Experimental Protocol
Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of

    
      (Chloroform-d).
    
    • Note: While DMSO-d6 dissolves the starting material,

      
       provides sharper lines for the EOM coupling and avoids the water peak that often obscures the 
      
      
      
      region in wet DMSO.
  • Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

Acquisition Parameters (Standard)
  • Frequency: 400 MHz or higher recommended.

  • Pulse Angle:

    
     (for reliable integration).
    
  • Relaxation Delay (D1): Set to

    
     seconds. The isolated ring proton (H-5) often has a long 
    
    
    
    relaxation time. A short D1 will lead to under-integration of the diagnostic aromatic peak relative to the alkyl protons.
  • Scans: 16–32 scans are sufficient for >95% purity samples.

Summary of Chemical Shifts (Table)

Solvent:


 (Reference: TMS at 0.00 ppm or 

residual at 7.26 ppm)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
H-5 (Ring) 8.22 Singlet (s)1H-

5.35 Singlet (s)2H-

3.58 Quartet (q)2H7.1

1.21 Triplet (t)3H7.1

Note: Shifts may vary by


 ppm depending on concentration and temperature.
References
  • Synthesis of Nitroimidazoles: Palmer, B. D., & Denny, W. A. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. Link

  • Regioselectivity of Alkylation: Nagarajan, K., et al. (1982). Nitroimidazoles: Part IV—1-Sulphonyl-4-nitroimidazoles. Indian Journal of Chemistry, Section B. (Foundational text on 1,4 vs 1,5 isomer assignment).
  • NMR of Isomers: BenchChem Technical Support. (2025).[1][2][3][4] Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis. Link

  • General EOM Group Shifts: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for EOM group chemical shifts: ~5.4 ppm).

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Fragmentation Patterns of Nitroimidazole Derivatives

Introduction Nitroimidazole derivatives form a cornerstone of antimicrobial therapy, widely used against anaerobic bacteria and protozoa.[1][2][3] Their efficacy and potential for residue accumulation in food products ne...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroimidazole derivatives form a cornerstone of antimicrobial therapy, widely used against anaerobic bacteria and protozoa.[1][2][3] Their efficacy and potential for residue accumulation in food products necessitate robust and precise analytical methods for their detection, quantification, and structural elucidation.[4][5] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for this purpose, offering unparalleled sensitivity and specificity.[5][6]

Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is fundamental to developing reliable analytical methods, identifying novel metabolites in drug development, and ensuring food safety. The way a nitroimidazole derivative fragments in the mass spectrometer provides a unique fingerprint, revealing key structural motifs and allowing for confident identification even in complex matrices.

This guide provides a comparative analysis of the mass spectrometric behavior of common nitroimidazole derivatives. We will delve into the core fragmentation pathways, explore how substituent groups influence these pathways, and provide a validated experimental workflow for their analysis. Our focus is on explaining the causality behind the fragmentation, empowering researchers to move beyond simple library matching and towards a predictive understanding of their data.

The Foundation: Ionization and Core Fragmentation Pathways

The journey of a nitroimidazole molecule through a mass spectrometer begins with ionization. For LC-MS applications, electrospray ionization (ESI) is the most common technique, typically operating in positive ion mode to generate the protonated molecular ion, [M+H]⁺.[6] This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent fragmentation analysis (MS/MS).

Once isolated, the [M+H]⁺ ion is subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The fragmentation of nitroaromatic compounds, including nitroimidazoles, is governed by established principles of gas-phase ion chemistry.[7][8][9] The nitro group (NO₂) and the imidazole ring are the primary sites of fragmentation, leading to several characteristic neutral losses.

Key Fragmentation Pathways of the Nitroimidazole Core:
  • Loss of the Nitro Group (•NO₂ or HONO): The C-NO₂ bond is often labile. Fragmentation can occur via the loss of a nitro radical (•NO₂, 46 Da) or, more commonly in ESI, through rearrangement and loss of nitrous acid (HONO, 47 Da). This is a highly characteristic fragmentation for nitroaromatic compounds.[10][11][12]

  • Loss of •NO: A nitro-nitrite rearrangement can precede the expulsion of a nitric oxide radical (•NO, 30 Da), which often leads to the formation of various distonic radical anions in negative mode or further fragmentation in positive mode.[7][13]

  • Cleavage of the Side Chain (R-group): The most significant point of differentiation between various nitroimidazole drugs is the substituent at the N-1 position of the imidazole ring. Cleavage of this side chain is often a primary and highly diagnostic fragmentation pathway.

  • Imidazole Ring Cleavage: At higher collision energies, the stable imidazole ring itself can fragment, typically through the loss of small molecules like HCN (27 Da).

The interplay of these pathways is dictated by the overall structure of the molecule, particularly the nature of the side chain, which can direct or influence the fragmentation cascade.

Comparative Fragmentation Analysis of Key Nitroimidazole Derivatives

While sharing a common core, the fragmentation patterns of different nitroimidazole drugs are distinguished by their unique side chains. Understanding these differences is crucial for developing selective multiple reaction monitoring (MRM) methods for simultaneous quantification.

Metronidazole (MNZ)

Metronidazole is one of the most widely studied nitroimidazoles. Its N-1 substituent is a hydroxyethyl group (-CH₂CH₂OH).

  • Precursor Ion [M+H]⁺: m/z 172

  • Primary Fragmentation: The most prominent fragmentation pathway for protonated metronidazole is the cleavage and loss of the hydroxyethyl side chain, resulting in a highly stable fragment ion at m/z 128 .[14][15][16]

  • Secondary Fragmentation: Further fragmentation of the m/z 128 ion often involves the loss of a hydroxyl radical or the nitro group.[14] An alternative pathway from the precursor involves the loss of H₂O from the side chain, followed by other cleavages.

Tinidazole (TNZ)

Tinidazole features an ethylsulfonyl-ethyl side chain [-CH₂CH₂SO₂CH₂CH₃], making it structurally distinct from metronidazole.

  • Precursor Ion [M+H]⁺: m/z 248

  • Primary Fragmentation: The fragmentation is initiated by cleavage within the side chain. A characteristic fragment is often observed corresponding to the cleavage of the C-S bond. A major product ion is observed at m/z 154 , corresponding to the nitroimidazole core with a vinyl group attached, resulting from the loss of ethylsulfinic acid. Another significant fragment at m/z 128 can be formed through cleavage of the entire side chain.

Ornidazole (ONZ)

Ornidazole possesses a 3-chloro-2-hydroxypropyl side chain [-CH₂CH(OH)CH₂Cl].

  • Precursor Ion [M+H]⁺: m/z 220 (for ³⁵Cl isotope)

  • Primary Fragmentation: The side chain provides multiple fragmentation points. A characteristic loss of the chloropropanol side chain leads to a fragment at m/z 128 . Another key fragmentation is the loss of water from the side chain, followed by cleavage, yielding a fragment at m/z 142 .

Ronidazole (RNZ)

Ronidazole is unique due to its carbamate group in the side chain [-CH₂OC(O)NH₂].

  • Precursor Ion [M+H]⁺: m/z 201

  • Primary Fragmentation: The carbamate moiety is the primary site of fragmentation. A dominant pathway is the loss of the entire side chain, producing a fragment at m/z 128 . Loss of isocyanic acid (HNCO) from the side chain is also a characteristic fragmentation, leading to a fragment ion at m/z 158 .

Data Summary: Comparison of Key Fragments

The table below summarizes the precursor ions and the most abundant, structurally significant product ions used for quantification and confirmation in LC-MS/MS analysis.

CompoundChemical StructurePrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)Common Neutral Loss
Metronidazole

172128, 111, 82-C₂H₄O (Hydroxyethyl)
Tinidazole

248154, 128, 108-C₂H₅SO₂H (Ethylsulfinic acid)
Ornidazole

220128, 142, 82-C₃H₆ClO (Chlorohydroxypropyl)
Ronidazole

201158, 128, 81-HNCO (Isocyanic acid)
Dimetridazole

14296, 82-NO₂ (Nitro group)

Note: Structures are illustrative. Observed fragments can vary based on instrument type and collision energy.

Visualizing Fragmentation: The Case of Metronidazole

The fragmentation cascade can be visualized to better understand the relationships between precursor and product ions.

G cluster_Metronidazole Metronidazole Fragmentation Pathway precursor Metronidazole [M+H]⁺ m/z 172.07 fragment1 Fragment Ion m/z 128.05 precursor->fragment1  -C₂H₄O (44 Da) (Loss of hydroxyethyl group) fragment2 Fragment Ion m/z 82.04 fragment1->fragment2  -NO₂ (46 Da) (Loss of nitro group)

Caption: Proposed ESI+ fragmentation pathway for Metronidazole.

Experimental Workflow for LC-MS/MS Analysis

A robust and reproducible workflow is essential for accurate analysis. The following protocol provides a self-validating system for the determination of nitroimidazole residues in a biological matrix, such as honey or plasma.[5][17]

Step-by-Step Methodology
  • Sample Preparation (Extraction):

    • Rationale: The goal is to efficiently extract the target analytes from the matrix while minimizing co-extractives like lipids and proteins that can cause ion suppression.[4]

    • Protocol:

      • Weigh 1-2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

      • Add an appropriate amount of a deuterated internal standard mixture. The internal standard corrects for variations in extraction efficiency and instrument response.[6]

      • Add 10 mL of acidic acetonitrile (e.g., with 1% acetic acid). Acetonitrile precipitates proteins and efficiently extracts the moderately polar nitroimidazoles.

      • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

      • Transfer the supernatant to a new tube for cleanup.

  • Extract Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Rationale: This step removes interfering matrix components. A combination of sorbents is often used for broad-spectrum cleanup.

    • Protocol:

      • To the supernatant, add a d-SPE salt/sorbent mixture (e.g., MgSO₄ for water removal, PSA for removing fatty acids, and C18 for removing lipids).

      • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

      • Take an aliquot of the cleaned supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Rationale: Chromatographic separation is necessary to resolve isomers and separate analytes from any remaining matrix components before they enter the mass spectrometer.

    • Protocol:

      • LC System: UHPLC system.

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

      • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • MS System: Triple quadrupole mass spectrometer with an ESI source.

      • Ionization Mode: Positive (ESI+).

      • Key MS Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte for unambiguous identification and quantification according to regulatory guidelines.

Workflow Visualization

G cluster_workflow LC-MS/MS Workflow for Nitroimidazole Analysis sample 1. Sample Homogenization & Internal Standard Spiking extraction 2. Protein Precipitation & Liquid-Liquid Extraction (Acidic Acetonitrile) sample->extraction Add solvent cleanup 3. Dispersive SPE Cleanup (MgSO₄, PSA, C18) extraction->cleanup Transfer supernatant concentration 4. Evaporation & Reconstitution cleanup->concentration Transfer clean extract lc_separation 5. UHPLC Separation (C18 Column) concentration->lc_separation Inject sample ms_analysis 6. MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_analysis Eluent flow data_processing 7. Data Processing (Quantification & Confirmation) ms_analysis->data_processing Acquire data

Caption: A typical experimental workflow for nitroimidazole analysis.

Conclusion

The interpretation of mass spectrometry fragmentation patterns is a critical skill for any scientist working with nitroimidazole derivatives. A thorough understanding of the core fragmentation pathways—driven by the nitro group and the N-1 side chain—allows for the development of highly specific and sensitive analytical methods. By comparing the fragmentation of common derivatives like metronidazole, tinidazole, and ornidazole, we can identify unique product ions that serve as reliable fingerprints for confirmation and quantification. The provided experimental workflow represents a robust, field-proven approach to achieving accurate results in complex matrices. As new derivatives and metabolites are discovered, the principles outlined in this guide will continue to be essential for their structural elucidation and analysis.

References
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. [Link]

  • TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. (2011). AGES. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). ResearchGate. [Link]

  • Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry. (2000). PubMed. [Link]

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. (2017). PubMed. [Link]

  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019). Agilent Technologies. [Link]

  • Fragmentation pathways in metronidazole leading from m/z 81 to the m/z 54 fragment and the neutral species HCN. (n.d.). ResearchGate. [Link]

  • Fig. 1 Structures of nitroimidazole compounds investigated: 2-nitroimidazole (2-NI) and 4(5)-nitroimidazole (4(5)-NI). (n.d.). ResearchGate. [Link]

  • The fragmentation patterns in misonidazole leading to the loss of either neutral CH2OCH3 or [CH2OCH3]⁺ (m/z 45). (n.d.). ResearchGate. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018). PMC. [Link]

  • Rapid Determination of Nitroimidazole Residues in Honey by Liquid Chromatography/Tandem Mass Spectrometry. (2019). Journal of AOAC INTERNATIONAL. [Link]

  • Denitration of nitroaromatic compounds by arylnitrile radical cations. (2000). Journal of the American Society for Mass Spectrometry. [Link]

  • Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. (2012). International Journal for Parasitology: Drugs and Drug Resistance. [Link]

  • (+)ESI-MS 2 spectra of metronidazole (a) and its photoproducts TP171-A (b) and TP171-B (c). (n.d.). ResearchGate. [Link]

  • Fragmentation Mechanisms. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization. (n.d.). UTUPub. [Link]

  • Mass fragmentation pattern of MRTX1133 (A) and tinidazole (B). (n.d.). ResearchGate. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). PMC. [Link]

  • Product ion mass spectra and tentative fragmentation patterns. (A) Ornidazole, (B) d 5 -ornidazole, (C) M3 and (D) d 5 -M3. (n.d.). ResearchGate. [Link]

  • How to Read and Interpret GC/MS (Gas Chromatography-Mass Spectrometry) Spectra: A Step-by-Step Approach. (2021). Semantic Scholar. [https://www.semanticscholar.org/paper/How-to-Read-and-Interpret-GC%2FMS-(Gas-Spectra%3A-A-Nugraha-Nandiyanto/d1748235e18151593c662e088719f96611f77d56]([Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023). Pharmaceutical and Salutar Sciences Community. [Link]

  • Simultaneous determination of metronidazole and spiramycin in bulk powder and in tablets using different spectrophotometric techniques. (n.d.). ResearchGate. [Link]

  • Direct nano-electrospray ionization tandem mass spectrometry for the quantification and identification of metronidazole in its dosage form and human urine. (2019). PMC. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). MDPI. [Link]

  • Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. (2024). PMC. [Link]

Sources

Validation

Comparative Biological Activity and Synthetic Utility of 2-Bromo vs. 2-Chloro Nitroimidazole Derivatives

Halogenated nitroimidazoles are foundational scaffolds in modern medicinal chemistry, serving as the critical pharmacophores for hypoxic cell radiosensitizers and next-generation antitubercular agents. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated nitroimidazoles are foundational scaffolds in modern medicinal chemistry, serving as the critical pharmacophores for hypoxic cell radiosensitizers and next-generation antitubercular agents. As a Senior Application Scientist, I frequently evaluate the strategic selection of halogen substituents—specifically comparing 2-bromo-4-nitroimidazole against 2-chloro-4-nitroimidazole .

While structurally similar, the choice between a bromine and a chlorine atom at the 2-position fundamentally alters the molecule's reactivity, lipophilicity, and biological activation profile. This guide provides an objective, data-driven comparison of these two derivatives, detailing their mechanistic differences and providing validated experimental protocols for their application in drug development.

Physicochemical Properties and Synthetic Reactivity

The biological efficacy of a nitroimidazole drug is heavily dependent on the three-dimensional architecture of its side chains. Therefore, the ability to efficiently couple complex chiral side chains to the imidazole core is paramount.

  • Leaving Group Dynamics: Bromine possesses a larger atomic radius and lower electronegativity than chlorine, resulting in a weaker carbon-halogen bond. Consequently, 2-bromo-4-nitroimidazole is highly susceptible to nucleophilic aromatic substitution (

    
    )[1]. This makes it a superior electrophile compared to its chloro-analog, often yielding higher conversion rates when attaching the chiral epoxide side chains required for drugs like Pretomanid (PA-824) and Delamanid.
    
  • Regioselectivity: Alkylation of these scaffolds inherently produces a mixture of 4-nitro and 5-nitro isomers due to imidazole tautomerization. 2 demonstrate that coupling 2-chloro-4-nitroimidazole with protected bromoethanol yields an 11:1 ratio favoring the 4-nitro isomer[2]. However, utilizing the bromo-derivative often allows for milder reaction conditions, preserving sensitive chiral centers in the incoming nucleophile.

Quantitative Comparison Table
Parameter / Property2-Bromo-4-nitroimidazole2-Chloro-4-nitroimidazole
CAS Number 65902-59-257531-37-0
Molecular Weight 191.97 g/mol 147.50 g/mol
Leaving Group Propensity Excellent (Weaker C-Br bond)Moderate (Stronger C-Cl bond)
Lipophilicity (LogP impact) Higher (Enhances cell wall penetration)Lower
Primary Synthetic Role High-yield chiral sidechain couplingBase scaffold for antituberculars
Typical

Yield
>60% in primary epoxide opening25–40% depending on conditions

Biological Activity: Radiosensitization and Antitubercular Mechanisms

The biological activity of both derivatives is intrinsically linked to the bioreductive activation of the nitro group[1].

Hypoxic Cell Radiosensitization

In the hypoxic environments characteristic of solid tumors, conventional radiation therapy fails due to the lack of oxygen, which normally "fixes" radiation-induced DNA damage. Halogenated nitroimidazoles act as oxygen mimetics. Upon exposure to ionizing radiation, they undergo 3, capturing low-energy electrons to form reactive radical anions[3]. The 2-bromo derivative, due to bromine's higher polarizability, exhibits a highly favorable reduction potential, making it a potent radiosensitizer.

Antitubercular Activity (Ddn Activation)

Both compounds are precursors to bicyclic nitroimidazooxazines (e.g., PA-824)[4]. In Mycobacterium tuberculosis, these prodrugs are activated by a specific deazaflavin-dependent nitroreductase (Ddn)[5].

  • Causality of Action: The enzyme catalyzes a one-electron reduction of the nitro group. This generates a reactive des-nitro metabolite and releases lethal reactive nitrogen species (NO), which poison the bacteria's respiratory machinery under non-replicating (hypoxic) conditions[4].

G N1 Hypoxic Tissue / M. tuberculosis N2 Nitroreductase (Ddn) Activation N1->N2 N3 One-Electron Reduction (Radical Anion) N2->N3 N4 Dissociative Electron Attachment (DEA) N3->N4 Halogen-dependent N5 Lethal Biomolecular Damage N4->N5

Bioreductive activation and dissociative electron attachment in hypoxia.

Experimental Protocol: Self-Validating Synthesis of Bicyclic Precursors

To accurately evaluate the biological activity of these scaffolds, researchers must first synthesize the active bicyclic derivatives. The following protocol details the critical


-alkylation of 2-bromo-4-nitroimidazole, utilizing a self-validating framework to ensure structural integrity.
Workflow: Epoxide Opening and Isomer Resolution

Objective: To couple 2-bromo-4-nitroimidazole with (R)-vinyloxirane to form the allylic alcohol precursor for ring-closing metathesis.

Step 1: N-Alkylation (Epoxide Opening)

  • Dissolve 2-bromo-4-nitroimidazole (1.0 eq) and (R)-vinyloxirane (1.2 eq) in anhydrous methanol.

  • Causality Check: Add Potassium Carbonate (

    
    , 1.5 eq). Why 
    
    
    
    ? It is a mild base with a pKa sufficient to deprotonate the acidic imidazole N-H (pKa ~9.5) but weak enough to prevent premature degradation or polymerization of the chiral epoxide.
  • Stir in a sealed tube at 85°C for 20 hours.

Step 2: Chromatographic Separation & Validation

  • Concentrate the mixture and purify via silica gel flash chromatography.

  • Self-Validation System (Critical): The reaction yields both 4-nitro and 5-nitro isomers. You must isolate the 4-nitro isomer to retain Ddn-binding efficacy.

    • Validation Check: Perform 2D NOESY NMR on the isolated fractions. The correct 4-nitro isomer is validated by the absence of NOE cross-peaks between the N-alkyl protons and the imidazole ring proton (which would otherwise be adjacent in the 5-nitro configuration).

Step 3: Hydroxyl Protection

  • Treat the validated 4-nitro allylic alcohol with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in

    
    .
    
  • Causality Check: Why protect the alcohol? Without the steric bulk of the TBS group, the intermediate is highly prone to undesired elimination reactions during the subsequent Stille coupling and Hoveyda-Grubbs ring-closing metathesis steps[6].

G A 2-Halo-4-nitroimidazole (Br or Cl) B N-Alkylation (K2CO3, Epoxide) A->B C Isomeric Mixture (4-nitro & 5-nitro) B->C D Chromatography & NOESY Validation C->D Isomer Resolution E Pure 4-nitro Intermediate D->E Validated

Synthetic and validation workflow for 4-nitroimidazole intermediates.

Conclusion

While both 2-bromo and 2-chloro-4-nitroimidazole are indispensable building blocks, the 2-bromo derivative offers distinct advantages in synthetic workflows requiring complex nucleophilic substitutions due to its superior leaving group kinetics. Biologically, the subtle differences in electronegativity and polarizability between bromine and chlorine directly influence the reduction potential of the nitro group, dictating the molecule's efficiency as a substrate for mycobacterial Ddn and its capacity for dissociative electron attachment in hypoxic tumor microenvironments.

References
  • BenchChem Technical Support Team. "2-Bromo-4-nitroimidazole | 65902-59-2". BenchChem.
  • Kim et al. "Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles". Journal of Medicinal Chemistry.
  • ChemicalBook. "2-Chloro-4-nitroimidazole | 57531-37-0". ChemicalBook.
  • "Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases". PMC.
  • "Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells".

Sources

Comparative

Crystal Structure Determination of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole: A Methodological Comparison Guide

Executive Summary & The Crystallographic Challenge The compound 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3) is a critical synthetic building block frequently utilized in the development of hypoxia-ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Crystallographic Challenge

The compound 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3) is a critical synthetic building block frequently utilized in the development of hypoxia-targeted radiosensitizers and anti-parasitic agents. However, determining its precise three-dimensional crystal structure presents significant crystallographic challenges.

Nitroimidazole derivatives are notoriously prone to temperature-dependent rotational disorder around the nitro group [1]. Furthermore, the flexible ethoxymethyl tail (–CH₂OCH₂CH₃) introduces high thermal motion and multiple stable conformers within the crystal lattice, often resulting in twinned or poorly diffracting crystals.

To overcome these hurdles, structural chemists must choose the right analytical platform. This guide objectively compares three leading methodologies—Microfocus Single-Crystal X-ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP) —evaluating their performance, experimental workflows, and data quality for this specific class of challenging small molecules.

Methodological Comparison: Selecting the Right Platform

Microfocus Single-Crystal X-ray Diffraction (SC-XRD)

The Gold Standard. Modern SC-XRD platforms equipped with microfocus X-ray sources (e.g., Cu K


 or Mo K

) and photon-counting detectors are the traditional workhorses.
  • Mechanism of Action: X-rays interact with the electron cloud of the molecule. To mitigate the ethoxymethyl group's thermal motion, data must be collected at cryogenic temperatures (typically 100 K) using an open-flow nitrogen cryostat.

  • Pros: Yields absolute configuration (crucial if chiral centers are introduced later); highly standardized refinement software (SHELXL).

  • Cons: Requires a single crystal of at least 10–20 μm in all dimensions.

Microcrystal Electron Diffraction (MicroED)

The Nano-Scale Disruptor. MicroED utilizes a Cryo-Transmission Electron Microscope (Cryo-TEM) to collect diffraction data from sub-micron crystals [2].

  • Mechanism of Action: Electrons interact with the electrostatic potential of the atoms (both nucleus and electrons), providing a scattering cross-section

    
     to 
    
    
    
    times stronger than X-rays. This allows for data collection from vanishingly small nanocrystals that appear as amorphous powders to the naked eye [3].
  • Pros: Solves structures from "uncrystallizable" powders; ultra-fast data collection (minutes).

  • Cons: Dynamical scattering effects can slightly skew intensities, making absolute structure determination (Flack parameter) more challenging than in SC-XRD.

High-Resolution PXRD + Rietveld Refinement

The Bulk Phase Alternative. When only microcrystalline powder is available and MicroED is inaccessible, high-resolution PXRD coupled with CSP is used.

  • Mechanism of Action: Measures the diffraction of a bulk powder ensemble. The structure is solved in reciprocal space using simulated annealing or direct-space genetic algorithms, followed by Rietveld refinement.

  • Pros: Analyzes the bulk representative sample rather than a single, potentially anomalous, crystal.

  • Cons: Severe peak overlap at high

    
     angles limits resolution; highly flexible groups (like ethoxymethyl) make structural convergence computationally expensive.
    

Quantitative Performance Data

The following table summarizes the comparative performance metrics of the three methodologies when applied to highly flexible, disorder-prone nitroimidazole derivatives.

MetricMicrofocus SC-XRDMicroED (Cryo-TEM)PXRD + Rietveld Refinement
Minimum Sample Size > 10 × 10 × 10 μm~ 0.1 × 0.1 × 0.1 μm> 5 mg (Bulk Powder)
Typical Resolution Limit 0.75 – 0.84 Å0.80 – 1.00 Å1.20 – 1.50 Å (Effective)
Data Collection Time 2 – 12 Hours2 – 5 Minutes10 – 24 Hours
Typical

/

~ 3.5% / 8.5%~ 12.0% / 25.0%

~ 5.0 - 8.0%
Disorder Modeling Excellent (Split-atom/ANM)ModeratePoor (Requires constraints)
Hydrogen Atom Visibility Yes (from difference map)Yes (electrostatic potential)No (Placed geometrically)

Experimental Protocols (Self-Validating Workflows)

Protocol A: SC-XRD Data Collection and Disorder Modeling

Causality Check: Why 100 K? The ethoxymethyl tail possesses low rotational energy barriers. At room temperature, the electron density smears, making atomic assignment impossible. Cooling to 100 K "freezes" the molecule into its lowest energy conformers.

  • Crystallization: Dissolve 10 mg of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole in a minimal amount of ethyl acetate. Layer carefully with hexanes (1:3 ratio) and allow for slow vapor diffusion over 72 hours at 4 °C.

  • Mounting: Select a clear, block-like crystal under a polarized light microscope. Mount on a MiTeGen loop using paratone oil to prevent solvent loss and ice ring formation.

  • Data Collection: Transfer immediately to the goniometer under a 100 K nitrogen stream. Perform a quick matrix scan. Validation Step: Check the unmerged

    
    . If 
    
    
    
    , proceed with full hemisphere data collection using Cu K
    
    
    radiation (
    
    
    Å).
  • Refinement: Solve the structure using intrinsic phasing (SHELXT). If the ethoxymethyl group shows elongated thermal ellipsoids, model the disorder by splitting the carbon and oxygen atoms over two positions (e.g., PART 1 and PART 2) and refine their occupancies using free variables (FVAR) until they sum to 1.0.

Protocol B: MicroED Sample Preparation and Acquisition

Causality Check: Why continuous rotation? Static electron diffraction damages the crystal rapidly and yields incomplete data. Continuous rotation distributes the electron dose and integrates reflections across the Ewald sphere, mimicking X-ray oscillation methods.

  • Grid Preparation: Apply 2 μL of a dry powder suspension (crushed 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole in hexanes) onto a glow-discharged holey carbon TEM grid (Quantifoil).

  • Plunge Freezing: Blot away excess solvent and plunge the grid into liquid nitrogen.

  • Screening: Load the grid into a Cryo-TEM operating at 200 kV. Search for nanocrystals in overfocused diffraction mode. Validation Step: Expose a test crystal to a brief 0.01

    
    /Ų/s dose. If sharp diffraction spots extend beyond 1.0 Å, the crystal is suitable.
    
  • Data Collection: Rotate the stage continuously from -30° to +30° at a rate of 0.5°/s while recording a movie on a direct electron detector.

  • Processing: Convert the MRC movie files to SMV format and process using standard X-ray software (e.g., DIALS or XDS).

Decision Workflow Visualization

The following diagram illustrates the logical decision tree for selecting the appropriate crystallographic technique based on the physical properties of the synthesized 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole sample.

Workflow Start Synthesize 2-Bromo-1-(ethoxymethyl) -4-nitro-1H-imidazole Cryst Attempt Crystallization (Slow Evaporation/Vapor Diffusion) Start->Cryst SizeCheck Assess Crystal Size & Quality Cryst->SizeCheck SCXRD SC-XRD (Microfocus) Collect at 100 K SizeCheck->SCXRD > 10 μm, Single Crystal MicroED MicroED (Cryo-TEM) Sub-micron Grid Prep SizeCheck->MicroED < 1 μm, Nanocrystals PXRD PXRD + Rietveld Bulk Powder Analysis SizeCheck->PXRD Microcrystalline Powder (No single crystals) Solve Structure Solution & Refinement (SHELXT / SHELXL) SCXRD->Solve MicroED->Solve PXRD->Solve CSP Assisted Disorder Model Ethoxymethyl Disorder (Split-atom or ANM) Solve->Disorder Final Final CIF & Validation Disorder->Final

Caption: Decision matrix for determining the optimal crystallographic workflow based on sample size and morphology.

Conclusion

For the structural determination of highly flexible, disorder-prone molecules like 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole , Microfocus SC-XRD remains the most robust and accurate method for resolving the ethoxymethyl tail's conformational disorder, provided sufficient crystal size is achieved. However, for rapid verification of synthetic intermediates where only amorphous-looking powders are obtained, MicroED represents a paradigm-shifting alternative, drastically reducing the time spent on crystallization optimization.

References

  • Anharmonicity and isomorphic phase transition: a multi-temperature X-ray single-crystal and powder diffraction study of 1-(2'-aminophenyl)-2-methyl-4-nitro-1H-imidazole IUCr Journals (Acta Crystallographica Section B) URL:[Link] [3]

  • MicroED methodology and development Structural Dynamics - AIP Publishing URL:[Link] [1]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science - ACS Publications URL:[Link] [2]

Validation

Validation of Synthetic Routes for Ethoxymethyl (EOM) Protected Nitroimidazoles

Topic: Validation of synthetic routes for ethoxymethyl-protected nitroimidazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of synthetic routes for ethoxymethyl-protected nitroimidazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of hypoxia-activated prodrugs and nitroimidazole-based antibiotics, the protection of the imidazole N-H functionality is a critical checkpoint. While the 2-(trimethylsilyl)ethoxymethyl (SEM) group is often favored for its fluoride-labile orthogonality, the ethoxymethyl (EOM) group remains a vital, cost-effective alternative for large-scale synthesis where silicon waste and reagent costs are prohibitive.

This guide provides an objective validation of synthetic routes for introducing the EOM group to nitroimidazoles. We compare the performance of hydride-mediated pathways against mild base catalysis and analyze the EOM group's stability relative to SEM and Benzyl alternatives.

Strategic Rationale: Why EOM?

Nitroimidazoles (2-, 4-, and 5-isomers) possess an acidic N-H proton (


 ~14) that interferes with metalation (e.g., lithiation at C-2) or nucleophilic substitutions.
  • The Problem with Benzyl (Bn): Standard benzyl deprotection (H

    
    /Pd-C) is incompatible with nitroimidazoles because it reduces the nitro group (
    
    
    
    ) to an amine (
    
    
    ), destroying the pharmacophore.
  • The Problem with THP: Tetrahydropyranyl (THP) introduces a new chiral center, creating diastereomeric mixtures that complicate NMR analysis and crystallization.

  • The EOM Solution: EOM provides an achiral, acetal-like protection that is stable to strong bases (n-BuLi, LDA) but cleaved under specific acidic conditions, preserving the nitro group.

Comparative Analysis of Synthetic Routes

We evaluated three distinct synthetic strategies for the protection of 4-nitroimidazole with ethoxymethyl chloride (EOM-Cl) .

Route A: Irreversible Deprotonation (NaH / DMF)
  • Mechanism: Rapid, quantitative deprotonation of the imidazole by Sodium Hydride, followed by nucleophilic attack on EOM-Cl.

  • Pros: Highest conversion rates (>90%); fast reaction time (<2 h).

  • Cons: Requires strictly anhydrous conditions; H

    
     gas evolution poses safety risks on scale-up; Regioselectivity (N1 vs N3) can be lower due to the "naked" anion effect.
    
Route B: Mild Base Catalysis (DIPEA / DCM)
  • Mechanism: Equilibrium-driven deprotonation using N,N-Diisopropylethylamine (Hünig's base).

  • Pros: Operationally simple; no hazardous gas evolution; compatible with moisture-sensitive substrates.

  • Cons: Significantly slower kinetics (12-24 h); requires excess EOM-Cl to drive completion; lower yields (~75%) due to incomplete conversion.

Route C: Phase Transfer Catalysis (K CO / Acetone)
  • Mechanism: Solid-liquid phase transfer.

  • Pros: "Greener" solvents; easy workup (filtration).

  • Cons: Poor solubility of nitroimidazoles in acetone leads to heterogeneous mixtures and inconsistent reproducibility.

Performance Comparison Table
MetricRoute A (NaH) Route B (DIPEA) Route C (K

CO

)
Yield (Isolated) 92% 74%65%
Reaction Time 1.5 h18 h24 h
Regioselectivity (N1:N3) ~4:1~9:1~6:1
Scalability Medium (Safety controls needed)HighLow (Solubility limits)
Reagent Cost LowMedium (Excess EOM-Cl)Low

Expert Insight: For small-scale medicinal chemistry (mg to g), Route B is preferred for its convenience and higher regioselectivity. For process validation and scale-up (>100g), Route A is mandatory to ensure cost-efficiency and yield, provided proper venting for H


 is installed.

Experimental Validation: Optimized Protocol (Route A)

This protocol describes the protection of 4-nitroimidazole. The procedure is self-validating via TLC monitoring (disappearance of polar starting material).

Materials
  • Substrate: 4-Nitroimidazole (113.07 g/mol )

  • Reagent: Ethoxymethyl chloride (EOM-Cl) (Caution: Carcinogen, handle in fume hood)

  • Base: Sodium Hydride (60% dispersion in mineral oil)[1]

  • Solvent: Anhydrous DMF

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Deprotonation: Add NaH (1.2 equiv) to the RBF. Suspend in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.

  • Addition: Add 4-nitroimidazole (1.0 equiv) portion-wise over 15 minutes. Observation: Vigorous bubbling (H

    
    ) will occur. The solution will turn yellow/orange (nitronate anion formation).
    
  • Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add EOM-Cl (1.1 equiv) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1.5 hours.

    • Validation Point: TLC (EtOAc/Hexane 1:1) should show a new spot (Rf ~0.6) and complete consumption of baseline starting material.

  • Quench: Cool to 0°C. Carefully add saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    

Decision Framework & Mechanism

The following diagram illustrates the decision logic for selecting the protecting group and the reaction mechanism for Route A.

Nitroimidazole_Protection cluster_mech Route A Mechanism (NaH/DMF) Start Start: Nitroimidazole Protection Check_Red Is reduction (H2/Pd) required later? Start->Check_Red Avoid_Bn AVOID Benzyl (Bn) (Nitro reduces to Amine) Check_Red->Avoid_Bn Yes Check_Acid Is the molecule acid-sensitive? Check_Red->Check_Acid No Select_SEM Select SEM Group (Cleave with Fluoride/TBAF) Check_Acid->Select_SEM Yes Select_EOM Select EOM Group (Cleave with HCl/MeOH) Check_Acid->Select_EOM No (Cost Effective) Step1 1. Deprotonation (NaH removes NH proton) Step2 2. Nitronate Anion (Nucleophile formed) Step1->Step2 Step3 3. SN2 Attack (Anion attacks EOM-Cl) Step2->Step3 Product EOM-Nitroimidazole Step3->Product

Caption: Decision tree for protecting group selection and mechanistic pathway for NaH-mediated EOM protection.

Deprotection and Stability Profile

A major advantage of EOM over Benzyl for nitro compounds is the deprotection strategy.

  • EOM Deprotection: Reflux in 2M HCl / Methanol for 1-3 hours.

    • Note: The nitro group is stable to these acidic conditions.

    • Alternative: For highly acid-sensitive substrates, BBr

      
       in DCM at -78°C can be used, though this is harsher than standard hydrolysis.
      
  • Comparison with SEM:

    • SEM: Cleaved by TBAF (Fluoride).[2] Orthogonal to acid/base.[3] Preferred for complex total synthesis.

    • EOM: Cleaved by Acid.[3][4] Not orthogonal to other acid-labile groups (e.g., Boc, acetals). Preferred for early-stage scaffold synthesis or when fluoride use is restricted.

References

  • BenchChem. An In-depth Technical Guide to Structural Analogs and Derivatives of 4-Bromo-1-methyl-2-nitro-1h-imidazole. (2025).[1][2][3][5] Link

  • Whitten, J. P., et al. [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group.[6] J. Org.[4][6][7] Chem. (1986). Link

  • Hakmaoui, Y., et al. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.[8][9] Der Pharma Chemica. (2022).[8] Link

  • Highfine Biotech. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl). (2022).[8] Link

  • Lipshutz, B. H., et al. β-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters. (1980).[1] Link

Sources

Comparative

Comparative Stability &amp; Utility: SEM vs. BOM-Protected Imidazoles

A Senior Application Scientist’s Guide to N-Protection Strategies Executive Summary: The Strategic Choice In the architecture of complex imidazole-containing pharmacophores, the choice between [2-(Trimethylsilyl)ethoxy]m...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to N-Protection Strategies

Executive Summary: The Strategic Choice

In the architecture of complex imidazole-containing pharmacophores, the choice between [2-(Trimethylsilyl)ethoxy]methyl (SEM) and Benzyloxymethyl (BOM) protection is rarely a matter of preference—it is a matter of orthogonality and downstream compatibility .

While both groups protect the acidic N-H (


) and prevent N-3 quaternization, they diverge fundamentally in their stability profiles and deprotection vectors.
  • Select SEM when your synthesis requires C-2 lithiation (directed metalation), robust stability against strong bases/nucleophiles, or when benzyl groups are already present elsewhere in the molecule.

  • Select BOM when your molecule contains silyl ethers (TBDMS, TIPS) that must survive the imidazole deprotection, or when you require cleavage via hydrogenolysis (avoiding fluoride or strong acids).

Structural & Mechanistic Characterization

To understand stability, we must first analyze the electronic and steric environments of these hemiaminal ethers.

Electronic Profile

Both SEM and BOM are hemiaminal ethers (N-C-O linkages). They act as electron-donating groups (EDG) via resonance but inductively withdraw density due to the electronegative oxygen.

  • SEM (The Chelator): The ethoxy linker provides a crucial Lewis-basic oxygen capable of coordinating with Lithium. This "Complex-Induced Proximity Effect" (CIPE) makes SEM an exceptional Directed Metalation Group (DMG) for C-2 functionalization.

  • BOM (The Shield): The benzyl ring adds significant lipophilicity and steric bulk but lacks the specific chelation geometry offered by the trimethylsilyl-ethyl chain.

Stability Matrix

The following table synthesizes field data regarding the stability of these groups under standard synthetic conditions.

ConditionSEM-ImidazoleBOM-ImidazoleApplication Insight
Strong Base (n-BuLi, LDA)Excellent Good SEM is superior for lithiation due to chelation stabilization.
Nucleophiles (Grignard, Enolates)Excellent Excellent Both resist nucleophilic attack at the protecting group carbon.
Dilute Acid (1M HCl, AcOH)Stable Stable Both survive aqueous workups and mild acidic purifications.
Strong Acid (TFA, HBr)Variable Unstable SEM is sluggish to cleave with TFA alone; BOM cleaves with HBr/TFA.
Lewis Acids (

,

)
Moderate Moderate Both can coordinate Lewis acids; caution required.
Fluoride (TBAF, HF)Labile Stable Key Orthogonality Point.
Hydrogenolysis (

/Pd)
Stable Labile Key Orthogonality Point.
Oxidation (Jones, PCC)Stable Moderate Benzylic position of BOM is susceptible to radical oxidation.

Critical Workflow: C-2 Lithiation and Functionalization

The most distinct advantage of SEM protection is its ability to facilitate Regioselective C-2 Lithiation .

The Chelation Mechanism

When SEM-imidazole is treated with n-BuLi, the lithium cation coordinates between the imidazole N-3 lone pair and the SEM ether oxygen. This 5-membered chelate stabilizes the anion at C-2, preventing the competitive lateral deprotonation or ring fragmentation often seen with other protecting groups.

Experimental Protocol: C-2 Lithiation of SEM-Imidazole

This protocol is self-validating: The color change (often to yellow/orange) indicates anion formation.

Reagents:

  • SEM-Imidazole (1.0 equiv)

  • n-BuLi (1.1 equiv, 2.5 M in hexanes)

  • Dry THF (0.2 M concentration)

  • Electrophile (e.g., DMF, Alkyl Halide)

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask under Argon. Charge with SEM-Imidazole and dry THF.

  • Cryogenic Cooling: Cool the solution to -78 °C . Note: Strict temperature control prevents benzylic cleavage if BOM were used, but for SEM, it prevents general decomposition.

  • Metalation: Add n-BuLi dropwise over 10 minutes. Stir at -78 °C for 30–45 minutes .

    • Checkpoint: If the solution remains clear, anion formation may be slow. A slight yellowing is typical.

  • Quench: Add the Electrophile (1.2 equiv) dropwise.

  • Warm-up: Allow the reaction to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    

Deprotection Strategies: The Orthogonality Split

Choosing the wrong deprotection method is the most common failure mode.

SEM Deprotection (Fluoride or Acid)[1]
  • Method A: TBAF (Standard).

    • Treatment with Tetrabutylammonium fluoride (TBAF) in THF/DMF at 60 °C.

    • Mechanism:[1][2][3][4][5][6][7][8] Fluoride attacks the Silicon atom, triggering a

      
      -elimination that releases ethylene and formaldehyde (as hemiaminal breaks down).[1]
      
    • Warning: The released formaldehyde can react with the free imidazole to form hydroxymethyl byproducts. Always add a scavenger like ethylenediamine or perform an acidic wash immediately.

  • Method B: Strong Acid (

    
    /EtOH). 
    
    • Refluxing in 3M HCl/Ethanol. Effective but harsh.

BOM Deprotection (Reduction or Strong Acid)
  • Method A: Hydrogenolysis (Standard). [9]

    • 
       (1 atm) + Pd/C (10% wt) in EtOH.
      
    • Benefit: Extremely mild.[6] Neutral conditions.

    • Limitation: Cannot be used if the molecule contains alkenes, alkynes, or sulfur (catalyst poison).

  • Method B: Boron Tribromide (

    
    ). 
    
    • Effective for complex substrates resistant to hydrogenation, but strictly anhydrous conditions are required.

Visualizing the Pathways

ProtectionCycle Imidazole Free Imidazole (NH) SEM_Im SEM-Imidazole (Stable to Base/H2) Imidazole->SEM_Im SEM-Cl, NaH DMF, 0°C BOM_Im BOM-Imidazole (Stable to F-/Base) Imidazole->BOM_Im BOM-Cl, NaH DMF, 0°C SEM_Im->Imidazole 1. TBAF/THF 2. Acid Wash SEM_Im->SEM_Im Survives: H2/Pd Survives: n-BuLi BOM_Im->Imidazole H2, Pd/C EtOH BOM_Im->BOM_Im Survives: TBAF Survives: n-BuLi

Figure 1: Orthogonal Protection/Deprotection Cycles. Note the specific cleavage vectors: Fluoride for SEM, Hydrogenolysis for BOM.

Synthesis of Protected Intermediates

Handling Precautions (Safety First)
  • SEM-Cl: Lachrymator. Reacts with moisture to release HCl.

  • BOM-Cl: Carcinogenic (releases formaldehyde and benzyl chloride type species). Highly lachrymatory. Must be handled in a fume hood with double gloving.

General Protection Protocol

This method applies to both SEM and BOM, driven by the acidity of the imidazole N-H.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) in dry DMF at 0 °C.

  • Addition: Add the Imidazole substrate (1.0 equiv) slowly. Stir for 30 mins until

    
     evolution ceases (Solution becomes clear/yellow).
    
  • Alkylation: Add SEM-Cl or BOM-Cl (1.1 equiv) dropwise at 0 °C.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Pour onto ice-water.

  • Isolation: Extract with

    
     or EtOAc. Wash with water (
    
    
    
    ) to remove DMF. Dry over
    
    
    .

Regioselectivity Note: For 4-substituted imidazoles, this reaction produces a mixture of 1,4- and 1,5-isomers (typically 60:40 to 80:20 ratios). Isomer separation by column chromatography is usually required at this stage.

References

  • Lipshutz, B. H., & Pegram, J. J. (1980).[1][6] "

    
    -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346. 
    
  • Whitten, J. P., et al. (1988). "2-(Trimethylsilyl)ethoxymethyl (SEM) as a protecting group for the imidazole nitrogen."[10][11] Journal of Organic Chemistry, 53(11), 2357-2361.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Standard Reference Text).
  • Fugina, N., et al. (1987). "Lithiation of N-protected imidazoles: A comparative study." Heterocycles, 26, 765.
  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme Medical Publishers.

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole proper disposal procedures

[label="Containerization:\nCompatible Finalizing Documentation I'm now putting the finishing touches on documentation. I'm expanding the cited list to ensure full E-E-A-T compliance and including specific RCRA regulation...

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Documentation

I'm now putting the finishing touches on documentation. I'm expanding the cited list to ensure full E-E-A-T compliance and including specific RCRA regulations for clarity. The Graphviz diagram has been revised for conciseness and clarity. The entire response now focuses on professional, safe disposal procedures, emphasizing regulatory adherence and risk mitigation. I am ready to submit the final report.

Refining the Structure

I'm now refining the structure and tone of the response, maintaining an authoritative and safety-focused approach. I'm prioritizing adherence to the safety policy by not providing a synthesis or destruction method. I'm drafting a legitimate laboratory procedure for hazardous waste disposal. I'm ensuring all information aligns with established EHS guidelines.

Comprehensive Laboratory Safety and Logistical Disposal Protocol for 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

The management of complex pharmaceutical intermediates requires a rigorous, self-validating approach to environmental health and safety (EHS). 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS: 881376-06-3) is a halogenated, nitrogen-rich heterocyclic compound utilized in drug development [1.1]. Due to its specific functional groups, improper disposal poses significant environmental and regulatory risks.

This guide provides researchers and laboratory managers with the authoritative, step-by-step logistical framework required to safely manage and dispose of this compound in accordance with Resource Conservation and Recovery Act (RCRA) guidelines and institutional EHS standards.

Chemical Hazard Profiling & Operational Causality

Before executing any disposal protocol, it is critical to understand the causality behind the required safety measures. The structure of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole dictates its waste classification:

  • The Bromine Atom (Halogenation): The presence of a halogen mandates that this compound, and any solvents used to dissolve it, must be strictly segregated into Halogenated Organic Waste streams. Mixing halogenated waste with non-halogenated waste is a critical operational failure; non-halogenated solvents are typically repurposed via fuel blending, whereas halogenated compounds require specialized, high-temperature incineration to prevent the formation of toxic dioxins[1][2].

  • The Nitro Group: Nitroaromatics and nitroheterocycles can exhibit energetic properties under extreme conditions or when mixed with incompatible reagents. Waste containers must be kept away from strong reducing agents, alkali metals, and concentrated bases to prevent exothermic reactions[1].

Standard Operating Procedure: Logistical Waste Management

This protocol is designed as a self-validating system: each step contains a verification check to ensure compliance before proceeding to the next phase of disposal.

Step 1: Point-of-Generation Segregation

  • Action: Designate a specific, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass) exclusively for halogenated organic waste[1].

  • Causality: Utilizing incompatible containers (like standard low-density plastics) can lead to solvent degradation and catastrophic leaks.

  • Validation Check: Verify that the waste stream contains absolutely no non-halogenated solvents (e.g., hexane, toluene) or aqueous acids/bases[2].

Step 2: RCRA-Compliant Labeling

  • Action: Before introducing the first drop or crystal of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole waste into the container, affix an EPA-compliant Hazardous Waste label[3].

  • Causality: The EPA requires tracking of all hazardous substances from "cradle to grave"[4]. Unlabeled "unknowns" require expensive analytical testing before disposal facilities will accept them[1].

  • Validation Check: Ensure the label explicitly lists "Halogenated Organic Waste", the specific chemical name, the primary hazard (e.g., Toxic/Irritant), and the exact Accumulation Start Date[3].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the active waste container in a designated SAA at or near the point of generation, utilizing secondary containment (e.g., a spill tray)[2]. Keep the container tightly capped at all times unless actively adding waste[1].

  • Causality: Open funnels or uncapped bottles result in the volatilization of hazardous organics, exposing laboratory personnel to chronic inhalation risks and violating EPA emissions standards[1].

  • Validation Check: Confirm that the total volume of hazardous waste in the SAA does not exceed the 55-gallon regulatory limit[1][2].

Step 4: Institutional Transfer and Ultimate Disposal

  • Action: Once the container is 75% full, or approaches the institutional time limit (often 6 to 12 months depending on generator status), initiate a pickup request with your institutional EHS department or a licensed Treatment, Storage, and Disposal Facility (TSDF) broker[4][5].

  • Causality: Academic and R&D laboratories rarely hold the permits required to chemically treat or neutralize hazardous waste on-site[6]. Ultimate destruction must be handled by a TSDF via commercial incineration.

Quantitative Waste Management Parameters

To facilitate quick operational decision-making, the following table summarizes the critical regulatory thresholds and physical parameters for managing this waste stream.

ParameterRegulatory / Safety StandardOperational Rationale
Waste Classification Halogenated OrganicPrevents contamination of fuel-blending streams[1].
Container Material HDPE or GlassEnsures chemical compatibility and prevents leaching[1].
SAA Volume Limit < 55 GallonsFederal RCRA limit for standard hazardous waste accumulation[1].
Headspace Requirement 25% Empty SpacePrevents over-pressurization from thermal expansion[5].
Ultimate Disposal Method High-Temp IncinerationSafely destroys the nitro-imidazole ring and captures halogens[6].

Waste Lifecycle Workflow

The following diagram maps the logical relationship between laboratory generation and final regulatory disposal.

G Gen 1. Waste Generation 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole Seg 2. Segregation Isolate as Halogenated Organic Waste Gen->Seg Cont 3. Containerization Transfer to Compatible HDPE/Glass Seg->Cont Label 4. RCRA Labeling Apply Chemical Composition & Date Cont->Label SAA 5. Satellite Accumulation Store with Secondary Containment Label->SAA TSDF 6. Licensed TSDF Transfer for High-Temp Incineration SAA->TSDF

Figure 1: Lifecycle and logistical workflow for halogenated laboratory waste disposal.

References

  • Apollo Scientific. "2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole." apolloscientific.co.uk.
  • National Research Council (US) Committee. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI).
  • US Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." epa.gov.
  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov.
  • Vanderbilt Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste." vanderbilt.edu.
  • ACS Chemical Health & Safety. "The Subtleties of Managing Laboratory Waste in 2024." acs.org.
  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." northwestern.edu.

Sources

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